molecular formula C24H22F6N4O4 B12414546 AAK1-IN-3 TFA

AAK1-IN-3 TFA

Número de catálogo: B12414546
Peso molecular: 544.4 g/mol
Clave InChI: ARWMHIAYTRRPLS-JPKZNVRTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

AAK1-IN-3 TFA is a useful research compound. Its molecular formula is C24H22F6N4O4 and its molecular weight is 544.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C24H22F6N4O4

Peso molecular

544.4 g/mol

Nombre IUPAC

2-[(1R)-1-amino-3-methylbutyl]-6-pyridin-4-ylquinoline-4-carbonitrile;bis(2,2,2-trifluoroacetic acid)

InChI

InChI=1S/C20H20N4.2C2HF3O2/c1-13(2)9-18(22)20-11-16(12-21)17-10-15(3-4-19(17)24-20)14-5-7-23-8-6-14;2*3-2(4,5)1(6)7/h3-8,10-11,13,18H,9,22H2,1-2H3;2*(H,6,7)/t18-;;/m1../s1

Clave InChI

ARWMHIAYTRRPLS-JPKZNVRTSA-N

SMILES isomérico

CC(C)C[C@H](C1=NC2=C(C=C(C=C2)C3=CC=NC=C3)C(=C1)C#N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

SMILES canónico

CC(C)CC(C1=NC2=C(C=C(C=C2)C3=CC=NC=C3)C(=C1)C#N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origen del producto

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Mechanism of Action of AAK1-IN-3 TFA

This document provides a comprehensive technical overview of the mechanism of action for this compound, a potent and brain-penetrant inhibitor of the Adaptor Associated Kinase 1 (AAK1).

Introduction to AAK1

Adaptor Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in the regulation of clathrin-mediated endocytosis (CME). CME is a fundamental cellular process responsible for the internalization of a wide range of extracellular molecules, including nutrients, growth factors, and pathogens.

The primary function of AAK1 is to phosphorylate the μ2 subunit (AP2M1) of the Adaptor Protein 2 (AP2) complex at the Threonine 156 (Thr156) residue. The AP2 complex is a critical component of the endocytic machinery, acting as a bridge between cargo proteins and the clathrin lattice. Phosphorylation of AP2M1 by AAK1 enhances the affinity of the AP2 complex for the tyrosine-based sorting signals on cargo proteins, thereby promoting the recruitment of cargo into nascent clathrin-coated pits and facilitating vesicle formation.

Beyond its core role in endocytosis, AAK1 is involved in several key signaling pathways, including the WNT and Notch pathways, highlighting its importance in cellular signaling and homeostasis.[1] Given its central role in these processes, AAK1 has emerged as a promising therapeutic target for various conditions, including neuropathic pain and viral infections that rely on CME for cellular entry.[2]

This compound: An Overview

This compound is a quinoline (B57606) analogue that acts as a potent inhibitor of AAK1.[2][3] It is characterized by its ability to penetrate the blood-brain barrier, making it a valuable tool for investigating the central nervous system functions of AAK1 and a potential therapeutic for neurological disorders.[2]

Data Presentation: Inhibitor Properties

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro and Cellular Activity of this compound

ParameterValueCell Line/SystemReference
Biochemical IC₅₀ 11 nMRecombinant AAK1[2][3]
Cellular IC₅₀ 108 nMHEK293 cells[2]

Table 2: Pharmacokinetic and Pharmacodynamic Properties of this compound

ParameterValueSpeciesReference
Brain/Plasma Ratio 1.3C57BL/6 mice[2]
Pharmacodynamic Effect 46% reduction of μ2 phosphorylationC57BL/6 mice[2]
(Dose)(30 mg/kg, s.c.)

Core Mechanism of Action

The mechanism of action of this compound is centered on its direct inhibition of the AAK1 kinase. By binding to AAK1, likely at the ATP-binding site, this compound prevents the transfer of a phosphate (B84403) group from ATP to its substrate, AP2M1.

The direct consequences of this inhibition are:

  • Reduced AP2M1 Phosphorylation: The primary molecular effect is the decreased phosphorylation of AP2M1 at the Thr156 site.

  • Disruption of Clathrin-Mediated Endocytosis: Without proper AP2M1 phosphorylation, the AP2 complex has a reduced ability to bind cargo proteins. This impairs the assembly and maturation of clathrin-coated pits, thereby inhibiting the endocytic process.

This mechanism has been validated in vivo, where administration of this compound led to a significant reduction in the phosphorylation of the μ2 subunit in mice.[2]

Signaling Pathways and Experimental Workflows

Mandatory Visualizations

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_vesicle Clathrin-Coated Vesicle Formation Cargo Cargo (YxxΦ motif) Vesicle Endocytic Vesicle AP2 AP2 Complex AP2->Cargo Binds Clathrin Clathrin AP2->Clathrin Recruits Clathrin->Vesicle Forms Coat AAK1 AAK1 AAK1->AP2 Phosphorylates AP2M1 (Thr156) ADP ADP AAK1->ADP ATP ATP ATP->AAK1

Caption: AAK1 phosphorylates the AP2M1 subunit of the AP2 complex, enhancing its ability to bind cargo and recruit clathrin, leading to the formation of an endocytic vesicle.

Inhibition_Mechanism AAK1_active Active AAK1 AP2M1 AP2M1 Substrate AAK1_active->AP2M1 Phosphorylation Blocked Inhibitor This compound Inhibitor->AAK1_active Binds and Inhibits pAP2M1 Phosphorylated AP2M1 (pThr156)

Caption: this compound directly binds to and inhibits AAK1, preventing the phosphorylation of its substrate, AP2M1.

Experimental_Workflow cluster_0 Inhibitor Characterization Workflow A Step 1: Biochemical Assay (In Vitro Kinase Assay) B Step 2: Cellular Assay (AP2M1 Phosphorylation WB) A->B Confirm Cell Potency C Step 3: Functional Assay (Transferrin Uptake) B->C Assess Functional Effect D Step 4: In Vivo Assay (Pharmacodynamics) C->D Validate In Vivo Efficacy

Caption: Logical workflow for characterizing an AAK1 inhibitor, from initial biochemical potency to in vivo pharmacodynamic effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize AAK1 inhibitors like this compound.

Protocol 1: In Vitro AAK1 Kinase Binding Assay (LanthaScreen™ Method)

This assay measures the ability of a compound to displace a fluorescent tracer from the ATP-binding site of the AAK1 enzyme.

  • Objective: To determine the biochemical potency (IC₅₀ or Kᵢ) of the inhibitor.

  • Principle: The assay relies on Fluorescence Resonance Energy Transfer (FRET) between a europium-labeled anti-tag antibody bound to the kinase and an Alexa Fluor™ 647-labeled tracer that binds to the ATP site. Inhibitor binding displaces the tracer, causing a loss of FRET signal.[4]

  • Methodology:

    • Reagent Preparation: Prepare a 4X solution of the test compound (e.g., this compound) in a kinase buffer. Prepare a 4X solution of the AAK1 enzyme and a 4X solution of the fluorescent tracer.

    • Assay Plate Setup: Add 2.5 µL of the 4X test compound solution to the wells of a 384-well plate.

    • Enzyme Addition: Add 2.5 µL of the 4X AAK1 enzyme solution to each well.

    • Tracer Addition: Add 5 µL of the 2X tracer/antibody mixture to initiate the reaction.

    • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

    • Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET. Calculate the ratio of the acceptor (Alexa Fluor™ 647) and donor (europium) emission signals.

    • Analysis: Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Cellular AP2M1 Phosphorylation Assay (Western Blot)

This protocol is used to measure the level of phosphorylated AP2M1 in cells following treatment with an inhibitor.

  • Objective: To confirm the inhibitor's ability to engage AAK1 and block its activity in a cellular context.

  • Principle: Western blotting uses specific antibodies to detect the total and phosphorylated forms of AP2M1 in cell lysates.

  • Methodology:

    • Cell Culture and Treatment: Plate cells (e.g., HEK293 or HeLa) and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

    • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 4-12% SDS-polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

      • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-AP2M1 (Thr156).[5][6][7]

      • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Analysis: Strip the membrane and re-probe with an antibody for total AP2M1 and a loading control (e.g., β-actin). Quantify band intensities to determine the ratio of phosphorylated AP2M1 to total AP2M1.

Protocol 3: Functional Clathrin-Mediated Endocytosis Assay (Transferrin Uptake)

This assay measures the functional consequence of AAK1 inhibition on the CME pathway.

  • Objective: To assess the impact of the inhibitor on the rate of endocytosis.

  • Principle: Transferrin is a protein that is internalized exclusively through CME. By using fluorescently labeled transferrin, its uptake into cells can be visualized and quantified.[8][9][10]

  • Methodology:

    • Cell Preparation: Plate cells on glass coverslips.

    • Serum Starvation: Incubate the cells in serum-free media for 30-60 minutes to upregulate transferrin receptor expression.[9]

    • Inhibitor Treatment: Pre-incubate the cells with this compound at the desired concentration.

    • Transferrin Uptake: Add fluorescently labeled transferrin (e.g., Alexa Fluor 647-Transferrin) to the media and incubate at 37°C for a short period (e.g., 5-15 minutes) to allow internalization.[9][11]

    • Acid Wash (Optional): To distinguish between internalized and surface-bound transferrin, briefly wash the cells with an ice-cold acidic buffer (pH 3.0) to strip non-internalized ligand.[9]

    • Fixation and Staining: Wash the cells with PBS and fix with 4% paraformaldehyde. Stain nuclei with DAPI or Hoechst.[8]

    • Imaging: Mount the coverslips on slides and acquire images using a fluorescence microscope.

    • Quantification: Use image analysis software (e.g., ImageJ) to quantify the intracellular fluorescence intensity per cell. Compare the intensity in inhibitor-treated cells to control cells to determine the percent inhibition of transferrin uptake.[10]

References

AAK1-IN-3 TFA: A Technical Guide to its Structure, Synthesis, and Biological Role

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of AAK1-IN-3 TFA, a potent and brain-penetrant inhibitor of the Adaptor-Associated Kinase 1 (AAK1). AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental cellular process involved in nutrient uptake, signal transduction, and synaptic vesicle recycling. Due to its involvement in these pathways, AAK1 has emerged as a promising therapeutic target for a range of disorders, including neuropathic pain, neurodegenerative diseases, and viral infections. This document details the chemical structure, synthesis, and key pharmacological data of this compound. Furthermore, it elucidates the AAK1 signaling pathway and provides a detailed experimental protocol for the synthesis of this compound, aiming to facilitate further research and drug development efforts.

Chemical Structure and Properties

This compound is the trifluoroacetic acid salt of the (R)-enantiomer of a potent quinoline-based AAK1 inhibitor.

Caption: Chemical structure of this compound.

Physicochemical Properties
PropertyValue
Chemical Formula C₂₄H₂₂F₆N₄O₄
Molecular Weight 544.45 g/mol
Appearance Solid
SMILES N#CC1=CC(--INVALID-LINK--CC(C)C)=NC2=CC=C(C3=CC=NC=C3)C=C12.O=C(O)C(F)(F)F

Quantitative Pharmacological Data

This compound has been characterized by its high potency and brain permeability, making it a valuable tool for in vitro and in vivo studies.

ParameterValueSpecies/SystemReference
IC₅₀ (AAK1) 11 nMEnzyme Assay[1]
IC₅₀ (cellular) 108 nMHEK293 cells[1]
Brain/Plasma Ratio 1.3Mouse[1]
In Vivo Efficacy 46% reduction of µ2 phosphorylation at 30 mg/kg (s.c.)C57BL6 mice[1]

Synthesis of this compound

The synthesis of this compound, referred to as compound (R)-31 in the primary literature, involves a multi-step synthetic route. A generalized scheme is presented below, based on the findings reported by Hartz et al.[1].

Synthetic Scheme

Synthesis_Scheme cluster_0 Starting Materials cluster_1 Key Reaction cluster_2 Intermediate cluster_3 Final Product A Substituted Quinoline (B57606) Precursor C Coupling Reaction A->C B Chiral Amine Building Block B->C D (R)-AAK1-IN-3 Base C->D Purification E This compound D->E Salt Formation (TFA)

Caption: Generalized synthetic scheme for this compound.

Experimental Protocol (Generalized)

Step 1: Synthesis of the Quinoline Core The synthesis commences with the construction of the substituted quinoline core. This is typically achieved through established methodologies such as the Friedländer annulation or a related cyclization reaction, starting from appropriately substituted anilines and carbonyl compounds.

Step 2: Introduction of the Pyridine (B92270) Moiety A Suzuki or Stille coupling reaction is employed to introduce the pyridine ring at the desired position of the quinoline core. This involves the reaction of a halogenated quinoline intermediate with a corresponding pyridine-boronic acid or -stannane derivative under palladium catalysis.

Step 3: Chiral Amine Coupling The crucial chiral amino-isobutyl side chain is introduced via a nucleophilic substitution or a reductive amination reaction. A suitable chiral amine building block is reacted with an electrophilic center on the quinoline scaffold. The stereochemistry is controlled by using the enantiomerically pure (R)-amine starting material.

Step 4: Final Deprotection and Salt Formation Any protecting groups used during the synthesis are removed in the final step. The resulting free base of AAK1-IN-3 is then treated with trifluoroacetic acid (TFA) in a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether) to afford the this compound salt, which is typically a stable, crystalline solid that can be easily handled and stored.

Purification: Purification of intermediates and the final product is achieved through standard techniques such as flash column chromatography on silica (B1680970) gel, and the purity is assessed by HPLC and NMR spectroscopy.

AAK1 Signaling Pathway

AAK1 is a key regulator of clathrin-mediated endocytosis (CME) and is implicated in several signaling pathways. Its primary known function is the phosphorylation of the μ2 subunit of the AP2 adaptor complex, a critical step for the recruitment of cargo into clathrin-coated pits.

AAK1_Signaling_Pathway Ligand Ligand (e.g., WNT, Growth Factors) Receptor Transmembrane Receptor (e.g., LRP6, EGFR) Ligand->Receptor Binds AP2 AP2 Complex Receptor->AP2 Recruits Clathrin Clathrin AP2->Clathrin Recruits pAP2 Phosphorylated AP2 (p-μ2) Endocytosis Clathrin-Mediated Endocytosis Clathrin->Endocytosis Mediates AAK1 AAK1 AAK1->AP2 Phosphorylates (μ2 subunit) pAP2->Endocytosis Promotes Downstream Downstream Signaling (MAPK, Notch, etc.) Endocytosis->Downstream Regulates AAK1_IN_3 This compound AAK1_IN_3->AAK1 Inhibits

Caption: AAK1 signaling in clathrin-mediated endocytosis.

The AAK1 signaling cascade is initiated by the activation of cell surface receptors. This leads to the recruitment of the AP2 adaptor complex to the plasma membrane. AAK1 then phosphorylates the μ2 subunit of AP2, which enhances its affinity for cargo proteins and promotes the assembly of the clathrin lattice. This process culminates in the formation of clathrin-coated vesicles that internalize receptors and their ligands, thereby modulating downstream signaling pathways such as the MAPK, WNT, and Notch pathways. This compound exerts its effect by directly inhibiting the kinase activity of AAK1, thus preventing the phosphorylation of AP2 and disrupting the entire endocytic process.

Conclusion

This compound is a potent, selective, and brain-penetrant inhibitor of AAK1, making it an invaluable research tool for elucidating the physiological and pathological roles of this kinase. The well-defined chemical structure and a clear synthetic route, coupled with robust pharmacological data, provide a solid foundation for its use in target validation and as a lead compound for the development of novel therapeutics for neuropathic pain and other AAK1-associated diseases. This guide provides the essential technical information required for researchers to effectively utilize and further investigate this promising compound.

References

An In-depth Technical Guide to the Chemical Properties and Stability of AAK1-IN-3 TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties and stability of AAK1-IN-3 TFA, a potent and brain-penetrant inhibitor of Adaptor-Associated Kinase 1 (AAK1). The information is intended to support researchers and professionals in drug development in the handling, storage, and application of this compound.

Chemical Properties

This compound is a quinoline (B57606) analogue that has garnered interest for its potential in neuropathic pain research.[1][2] Its fundamental chemical properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name (R)-5-amino-2-(4-methyl-2-(pyridin-3-yl)quinolin-6-ylamino)cyclohexan-1-ol; 2,2,2-trifluoroacetic acid
Molecular Formula C24H22F6N4O4
Molecular Weight 544.45 g/mol
CAS Number 2761587-27-1
Appearance Solid (Specific color and form not publicly detailed)
SMILES N#CC1=CC(--INVALID-LINK--CC(C)C)=NC2=CC=C(C3=CC=NC=C3)C=C12.O=C(O)C(F)(F)F.O=C(O)C(F)(F)F

Solubility

The solubility of a compound is a critical parameter for its use in in vitro and in vivo studies. The known solubility of this compound is presented in the following table.

Table 2: Solubility of this compound

SolventConcentration
DMSO10 mM

Stability and Storage

Proper storage and handling are paramount to maintaining the integrity and activity of this compound.

Table 3: Stability and Storage Recommendations

ParameterRecommendation
Storage Temperature Shipped at room temperature in the continental US; may vary elsewhere. It is advised to store the product under the recommended conditions provided in the Certificate of Analysis.
Shelf-Life Not publicly specified. Long-term stability studies are recommended to establish a precise shelf-life under specific storage conditions.
Degradation No specific degradation pathways for this compound have been published. However, quinoline derivatives can be susceptible to photolytic degradation. It is advisable to protect the compound from light.

Experimental Protocols

Detailed experimental protocols for the characterization and stability testing of this compound are not publicly available. The following sections outline general, standard methodologies that can be adapted for this compound.

Solubility Assessment (Kinetic Assay)

This protocol provides a high-throughput method to estimate the kinetic solubility of a compound.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

  • Addition of Aqueous Buffer: To each well, add a phosphate-buffered saline (PBS, pH 7.4) to achieve the final desired concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Incubation: Seal the plate and incubate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

  • Analysis: Analyze the samples using nephelometry (light scattering) or UV-Vis spectroscopy to detect precipitation. The highest concentration at which no precipitate is observed is considered the kinetic solubility.

Short-Term Stability Assessment

This protocol assesses the stability of the compound in a specific solvent over a 24-hour period.

Methodology:

  • Solution Preparation: Prepare a solution of this compound in the desired buffer (e.g., PBS with a small percentage of DMSO) at a relevant concentration (e.g., 10 µM).

  • Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the solution using a validated stability-indicating HPLC-UV or LC-MS/MS method to determine the initial peak area of the parent compound.

  • Incubation: Store the remaining solution under the desired conditions (e.g., room temperature, 37°C).

  • Time-Point Analysis: At various time points (e.g., 2, 4, 8, 24 hours), analyze additional aliquots using the same analytical method.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial concentration. A significant decrease in the peak area of the parent compound indicates degradation.

Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[3]

Methodology:

  • Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Stress Conditions: Expose the compound to the following stress conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., up to 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate under the same temperature and time conditions as the acid hydrolysis.

    • Oxidation: Treat the solution with an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), and store at room temperature, protected from light.

    • Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 70°C) for a set duration (e.g., 48 hours).

    • Photostability: Expose the solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC or LC-MS/MS method to separate the parent compound from any degradation products.

  • Data Evaluation: The goal is to achieve 5-20% degradation to ensure that the primary degradation products can be reliably detected and characterized.[3]

AAK1 Signaling Pathways

AAK1 is a serine/threonine kinase that plays a crucial role in several cellular signaling pathways, primarily through its involvement in clathrin-mediated endocytosis.[4][5][6][7]

AAK1 in Clathrin-Mediated Endocytosis

AAK1 is a key regulator of clathrin-mediated endocytosis, a fundamental process for the internalization of cell surface receptors and other cargo.[4] AAK1 phosphorylates the μ2 subunit of the adaptor protein 2 (AP2) complex, which enhances the binding of AP2 to cargo and promotes the assembly of clathrin-coated pits.[8]

G cluster_membrane Plasma Membrane Receptor Cargo Receptor AP2 AP2 Complex Receptor->AP2 binds to Clathrin Clathrin AP2->Clathrin recruits CoatedPit Clathrin-Coated Pit Formation Clathrin->CoatedPit assembles into AAK1 AAK1 Phosphorylation Phosphorylation of AP2 (μ2 subunit) AAK1->Phosphorylation catalyzes Phosphorylation->AP2 activates Endocytosis Endocytosis CoatedPit->Endocytosis leads to G cluster_membrane Plasma Membrane Notch_Receptor Notch Receptor Active_Notch Active Notch (Membrane-Tethered) Notch_Receptor->Active_Notch processed to Ligand Ligand Ligand->Notch_Receptor binds Endosome Rab5-Positive Endosome Active_Notch->Endosome localizes to AAK1 AAK1 Stabilization Stabilization of Active Notch AAK1->Stabilization promotes Stabilization->Active_Notch acts on Gamma_Secretase γ-Secretase Cleavage Endosome->Gamma_Secretase facilitates NICD NICD Release Gamma_Secretase->NICD Nucleus Nucleus NICD->Nucleus translocates to Transcription Target Gene Transcription Nucleus->Transcription initiates G cluster_membrane Plasma Membrane WNT WNT Ligand Frizzled Frizzled Receptor WNT->Frizzled LRP6 LRP6 Co-Receptor WNT->LRP6 Signalosome WNT Signalosome Formation Frizzled->Signalosome Endocytosis Clathrin-Mediated Endocytosis of LRP6 LRP6->Endocytosis targeted for LRP6->Signalosome AAK1 AAK1 AP2 AP2 Complex AAK1->AP2 activates AP2->Endocytosis promotes Downregulation Downregulation of WNT Signaling Endocytosis->Downregulation results in Beta_Catenin β-Catenin Stabilization Signalosome->Beta_Catenin leads to

References

AAK1-IN-3 TFA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of AAK1-IN-3 TFA, a potent and brain-penetrant inhibitor of Adaptor-Associated Kinase 1 (AAK1). This document details its chemical properties, mechanism of action, involvement in key signaling pathways, and relevant experimental protocols.

Core Compound Information

ParameterValueReference
CAS Number 2761587-27-1[1]
Molecular Weight 544.45 g/mol [1]
Chemical Formula C₂₄H₂₂F₆N₄O₄[1]

Biological Activity and Pharmacokinetics

This compound is a quinoline (B57606) analogue that demonstrates potent inhibition of AAK1, a serine/threonine kinase crucial for clathrin-mediated endocytosis. Its activity has been characterized both in vitro and in vivo, highlighting its potential for therapeutic applications, particularly in the field of neuropathic pain.

Assay TypeSpecies/Cell LineIC₅₀Reference
In Vitro Kinase Assay-11 nM[1][2]
Cell-Based Assay (AAK1 Inhibition)HEK293108 nM[1]

Pharmacokinetic Profile:

While comprehensive pharmacokinetic data for this compound is not extensively published, it is known to be a brain-penetrant kinase inhibitor with a brain-to-plasma ratio of 1.3.[1] In an in vivo study, a single 30 mg/kg subcutaneous dose of this compound resulted in a 46% reduction of μ2 phosphorylation in C57BL6 mice, demonstrating its ability to engage its target in a biological system.[1]

Mechanism of Action and Signaling Pathways

AAK1 plays a pivotal role in the regulation of intracellular trafficking through its involvement in clathrin-mediated endocytosis (CME). It phosphorylates the μ2 subunit of the adaptor protein 2 (AP2) complex, a key step in the assembly of clathrin-coated pits. By inhibiting AAK1, this compound disrupts this process, thereby affecting various cellular signaling pathways that rely on endocytosis for receptor modulation and signal transduction.

Clathrin-Mediated Endocytosis Workflow

The following diagram illustrates the general workflow of clathrin-mediated endocytosis and the point of intervention for AAK1 inhibitors.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_vesicle Endocytic Vesicle receptor Receptor ap2 AP2 Complex receptor->ap2 Binding clathrin Clathrin ap2->clathrin Recruitment coated_pit Coated Pit clathrin->coated_pit Assembly aak1 AAK1 aak1->ap2 Phosphorylates μ2 subunit inhibitor This compound inhibitor->aak1 Inhibits endosome Endosome coated_pit->endosome Internalization G cluster_main AAK1 Regulatory Network cluster_wnt WNT Signaling cluster_notch Notch Signaling aak1 AAK1 lrp6 LRP6 Receptor aak1->lrp6 Promotes Endocytosis (Negative Regulation) notch_receptor Notch Receptor aak1->notch_receptor Stabilizes Active Form (Positive Regulation) wnt WNT Pathway Activation wnt->lrp6 b_catenin β-catenin Signaling lrp6->b_catenin notch_signaling Notch Pathway Activation notch_receptor->notch_signaling

References

Role of AAK1 in neuropathic pain pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Adaptor-Associated Kinase 1 (AAK1) in Neuropathic Pain Pathways

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Neuropathic pain remains a significant clinical challenge with a substantial unmet need for effective and safe analgesics. Recent genetic and pharmacological evidence has identified Adaptor-Associated Kinase 1 (AAK1) as a promising therapeutic target. AAK1 is a serine/threonine kinase critically involved in clathrin-mediated endocytosis (CME), a fundamental process for synaptic vesicle recycling and receptor trafficking. Preclinical studies demonstrate that genetic knockout or pharmacological inhibition of AAK1 produces robust antinociceptive effects in models of persistent and neuropathic pain, while leaving acute pain responses intact. The mechanism of action is distinct from traditional opioids and is functionally linked to the enhancement of α2-adrenergic signaling within the spinal cord. This guide provides a comprehensive overview of the core biology of AAK1, its role in neuropathic pain pathways, quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of the critical pathways and workflows.

Introduction to AAK1

Adaptor-Associated Kinase 1 (AAK1) is a member of the Numb-associated kinase (NAK) family.[1] Its primary and most well-characterized function is the regulation of CME.[2][3] AAK1 directly interacts with the Adaptor Protein 2 (AP2) complex, a critical component of the endocytic machinery.[2] Specifically, AAK1 phosphorylates the mu-2 (μ2 or AP2M1) subunit of the AP2 complex at Threonine-156.[4][5] This phosphorylation event increases the affinity of the AP2 complex for tyrosine-based sorting motifs on cargo receptors, thereby enhancing the efficiency of their internalization.[5][6] Given its role in regulating the cell surface expression of numerous receptors, AAK1 is implicated in a variety of physiological and pathological processes, including viral entry and neurological disorders.[4][7]

AAK1 as a Validated Target for Neuropathic Pain

The validation of AAK1 as a target for neuropathic pain originated from a large-scale phenotypic screening of 3,097 mouse knockout lines.[8][9] Key findings include:

  • Genetic Validation: AAK1 knockout mice exhibited a normal response in acute pain assays (e.g., hot plate, phase I of the formalin test) but showed a significantly reduced response to persistent pain in phase II of the formalin test.[8][9] Furthermore, these knockout mice failed to develop mechanical allodynia following spinal nerve ligation (SNL), a gold-standard model of neuropathic pain.[8][9]

  • Pharmacological Validation: The development of potent and selective small-molecule inhibitors of AAK1 allowed for the pharmacological recapitulation of the knockout phenotype.[4][9] These inhibitors have demonstrated efficacy in multiple rodent models of neuropathic pain, including the SNL model, the chronic constriction injury (CCI) model, and the streptozotocin (B1681764) (STZ) model of diabetic neuropathy.[4][9]

  • Site of Action: Studies using non-brain-penetrant AAK1 inhibitors and local administration have identified the spinal cord as the key anatomical location for the antineuropathic action of these compounds.[4][9] AAK1 is expressed in the motor neurons in the ventral horn of the spinal cord.[10]

Quantitative Data from Preclinical Studies

The efficacy of AAK1 inhibition has been quantified using various small-molecule inhibitors in preclinical models. The data below summarizes key in vitro potency and in vivo efficacy findings for representative compounds.

Table 1: In Vitro Potency of AAK1 Inhibitors
CompoundAssay TypeTargetIC50KiReference(s)
LP-935509 Enzymatic AssayAAK13.3 ± 0.7 nM0.9 nM[11]
Cellular Assay (μ2 Phosphorylation)AAK12.8 ± 0.4 nM-[11]
Enzymatic AssayBIKE (related kinase)14 nM-[11]
Enzymatic AssayGAK (related kinase)320 nM-[11]
BMS-986176/LX-9211 Enzymatic AssayAAK10.49 nM-[12]
TIM-098a Enzymatic AssayAAK10.24 µM-[13]
Cellular AssayAAK10.87 µM-[13]
Table 2: In Vivo Efficacy of AAK1 Inhibitors in Rodent Models of Neuropathic Pain
CompoundAnimal ModelPain ModalityDosing (Oral)EfficacyReference(s)
LP-935509 Mouse Formalin TestPersistent Inflammatory Pain10, 30, 60 mg/kgDose-dependent reduction in phase II flinching. 30 & 60 mg/kg comparable to 200 mg/kg gabapentin.[1]
Mouse SNL ModelMechanical Allodynia10, 30, 60 mg/kgDose-dependent reversal of allodynia.[1]
Mouse SNL ModelMechanical Allodynia3, 10, 30 mg/kg (BID for 5 days)Consistent efficacy with no tolerance observed.[4][14]
Rat CCI ModelThermal Hyperalgesia, Mechanical Allodynia, etc.0.1 - 30 mg/kgDose-dependent reversal of pain behaviors with ED50 values from 2-10 mg/kg.[11]
BMS-986176/LX-9211 Rat CCI ModelMechanical Allodynia1 mg/kgResponse times comparable to healthy rats.[15]
Rat DDPN ModelMechanical AllodyniaNot specifiedShowed excellent efficacy.[12][16]

Signaling Pathways and Mechanism of Action

Core Function: AAK1 in Clathrin-Mediated Endocytosis

AAK1's fundamental role is to facilitate the internalization of transmembrane proteins. It acts as a crucial regulatory switch at the nascent clathrin-coated pit.

Caption: AAK1 phosphorylates the AP2 complex, increasing its affinity for cargo receptors and promoting endocytosis.

Proposed Mechanism in Neuropathic Pain: Modulation of α2-Adrenergic Signaling

The antinociceptive effect of AAK1 inhibition is mechanistically linked to the α2-adrenergic system, a known inhibitory pathway for pain transmission in the spinal cord.[9] Studies have shown that the analgesic effects of AAK1 inhibitors are blocked by α2-adrenergic receptor antagonists but not by opioid receptor antagonists.[4][9] The predominant α2-adrenergic receptor subtype in the human spinal cord is the α2A subtype.[17] The proposed mechanism is that AAK1 regulates the endocytosis and recycling of α2-adrenergic receptors on spinal neurons. Inhibiting AAK1 may lead to increased surface expression or altered trafficking of these receptors, thereby enhancing their inhibitory signaling in response to norepinephrine (B1679862) and producing an analgesic effect.

AAK1_Pain_Pathway cluster_presynaptic Presynaptic Terminal (Descending Noradrenergic) cluster_postsynaptic Postsynaptic Dorsal Horn Neuron NE Norepinephrine (NE) Alpha2R α2-Adrenergic Receptor NE->Alpha2R Activates AAK1_Inhibitor AAK1 Inhibitor (e.g., LP-935509) AAK1 AAK1 AAK1_Inhibitor->AAK1 Inhibits Endocytosis Receptor Endocytosis & Desensitization AAK1->Endocytosis Promotes Signaling Inhibitory Signaling (e.g., ↓Ca²⁺ influx) Alpha2R->Signaling Initiates Endocytosis->Alpha2R Internalizes Pain_Signal Pain Signal Transmission Signaling->Pain_Signal Reduces

Caption: AAK1 inhibitors block receptor endocytosis, enhancing α2-adrenergic signaling and reducing pain transmission.

Detailed Experimental Protocols

In Vitro Assays

This protocol is adapted from commercially available Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, which measure the displacement of a fluorescent tracer from the kinase active site by an inhibitor.[18]

  • Reagent Preparation:

    • 1X Kinase Buffer: Prepare from a 5X stock (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • 4X Compound Dilutions: Perform a serial dilution of the test inhibitor in 100% DMSO, starting at a high concentration (e.g., 1 mM). Then, dilute this series 25-fold into 1X Kinase Buffer.

    • 2X Kinase/Antibody Solution: Dilute recombinant AAK1 kinase and a Europium (Eu)-labeled anti-tag antibody (e.g., anti-GST) in 1X Kinase Buffer to twice the final desired concentration (e.g., 10 nM kinase, 4 nM antibody).

    • 4X Tracer Solution: Dilute an Alexa Fluor™ 647-labeled ATP-competitive kinase tracer in 1X Kinase Buffer to four times the final desired concentration (e.g., 400 nM).

  • Assay Procedure (384-well plate):

    • Add 4 µL of 4X compound dilution to each well.

    • Add 8 µL of 2X Kinase/Antibody solution to each well.

    • Add 4 µL of 4X Tracer solution to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET-capable plate reader. Set excitation at ~340 nm and measure emission at two wavelengths: ~615 nm (Europium donor) and ~665 nm (Alexa Fluor™ 647 acceptor).

    • Calculate the emission ratio (665 nm / 615 nm). The ratio is proportional to the amount of tracer bound to the kinase.

    • Plot the emission ratio against the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

This protocol measures the ability of an inhibitor to block AAK1-mediated phosphorylation of its substrate, μ2, in a cellular context.

  • Cell Culture and Transfection:

    • Culture cells (e.g., HEK293 or SH-SY5Y) in appropriate media.

    • If endogenous protein levels are low, co-transfect cells with expression plasmids for human AAK1 and a tagged version of human AP2M1 (μ2).

  • Compound Treatment:

    • Plate the cells and allow them to adhere overnight.

    • Treat the cells with various concentrations of the AAK1 inhibitor (or vehicle control) for a defined period (e.g., 2 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).

  • Immunoblotting:

    • Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific for phosphorylated AP2M1 at Thr156 (pThr156-AP2M1).[19]

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total AP2M1 and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

  • Data Analysis:

    • Quantify band intensities using densitometry software (e.g., ImageJ).

    • Calculate the ratio of pThr156-AP2M1 to total AP2M1 for each treatment condition.

    • Normalize the data to the vehicle control and plot against the log of inhibitor concentration to determine the cellular IC50.

In Vivo Models of Neuropathic Pain

The CCI model produces robust and long-lasting pain hypersensitivity.[12][20]

  • Anesthesia and Surgical Preparation:

    • Anesthetize a male Sprague-Dawley rat (200-250 g) with a suitable anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine).

    • Shave the lateral surface of the left thigh and sterilize the skin.

  • Surgical Procedure:

    • Make a small incision in the skin and bluntly dissect through the biceps femoris muscle to expose the common sciatic nerve.

    • Free approximately 7-10 mm of the nerve proximal to its trifurcation.

    • Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with ~1 mm spacing between them. The ligatures should be tightened just enough to cause a slight constriction without arresting circulation.

    • Close the muscle layer with sutures and the skin incision with wound clips.

    • Sham-operated animals undergo the same procedure, including nerve exposure, but without ligation.

  • Post-Operative Care and Behavioral Testing:

    • Allow the animals to recover. Pain-like behaviors typically develop within 3-7 days and persist for several weeks.

    • Assess mechanical allodynia using von Frey filaments and thermal hyperalgesia using a plantar test apparatus at baseline (before surgery) and at multiple time points post-surgery.

    • For drug testing, administer the AAK1 inhibitor (e.g., by oral gavage) once hypersensitivity is established, and measure paw withdrawal thresholds/latencies at various times post-dosing.

The formalin test is a model of continuous inflammatory pain with two distinct phases. AAK1 inhibition specifically affects the second phase.[3][16]

  • Acclimation:

    • Place mice individually into clear observation chambers and allow them to acclimate for at least 20-30 minutes before injection.

  • Formalin Injection:

    • Briefly restrain the mouse and inject 20 µL of a low-concentration (e.g., 2.5%) formalin solution subcutaneously into the plantar surface of one hind paw using a microsyringe.

  • Behavioral Observation:

    • Immediately return the mouse to the observation chamber and start a timer.

    • Record the cumulative time the animal spends licking, biting, or flinching the injected paw.

    • The observation period is typically divided into two phases: Phase I (0-5 minutes post-injection), representing acute nociception, and Phase II (15-40 minutes post-injection), reflecting inflammatory pain and central sensitization.

  • Drug Administration and Data Analysis:

    • Administer the test compound (e.g., AAK1 inhibitor) systemically at a predetermined time before the formalin injection (e.g., 30-60 minutes prior).

    • Compare the total time spent in pain-related behaviors during Phase I and Phase II between drug-treated and vehicle-treated groups.

Experimental and Drug Discovery Workflow

The evaluation of a novel AAK1 inhibitor follows a standardized preclinical cascade, from initial screening to in vivo proof-of-concept.

AAK1_Workflow cluster_in_vitro In Vitro / Cellular Characterization cluster_in_vivo In Vivo Evaluation Screen Primary Screen (Biochemical Kinase Assay) Potency IC50 Determination (TR-FRET or Radiometric Assay) Screen->Potency Cellular Cellular Target Engagement (μ2 Phosphorylation Assay) Potency->Cellular Selectivity Kinase Selectivity Panel (>400 Kinases) Cellular->Selectivity PK Pharmacokinetics (PK) (Bioavailability, Brain/Spinal Cord Penetration) Selectivity->PK Efficacy Efficacy in Pain Models (CCI, SNL, Formalin) PK->Efficacy Motor Motor Function Assessment (Rotarod, Open Field) Efficacy->Motor Tox Preliminary Toxicology Motor->Tox Candidate Clinical Candidate Selection Tox->Candidate

Caption: A typical workflow for the preclinical development of an AAK1 inhibitor for neuropathic pain.

Conclusion

AAK1 represents a compelling, non-opioid target for the treatment of neuropathic pain. Its role as a key regulator of clathrin-mediated endocytosis provides a clear molecular basis for its function. The antinociceptive effects of AAK1 inhibition are robust, reproducible across multiple preclinical models, and are mechanistically linked to the spinal α2-adrenergic system. The development of potent, selective, and orally bioavailable inhibitors like BMS-986176/LX-9211, which has advanced into clinical trials, underscores the therapeutic potential of targeting this pathway.[8][12] Future research will further elucidate the specific cargo proteins and downstream signaling events modulated by AAK1 in nociceptive pathways and will determine the clinical utility of this novel therapeutic strategy.

References

AAK1-IN-3 TFA: An In-Depth Technical Guide to its Role in Clathrin-Mediated Endocytosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of AAK1-IN-3 TFA, a potent and selective inhibitor of the Adaptor-Associated Kinase 1 (AAK1). We delve into the critical role of AAK1 in regulating clathrin-mediated endocytosis (CME), a fundamental cellular process for internalizing transmembrane proteins and other macromolecules. This document summarizes the mechanism of action of this compound, presents its key quantitative data, details relevant experimental protocols for its study, and visualizes the associated signaling pathways. This guide is intended to serve as a valuable resource for researchers investigating CME, developing novel therapeutics targeting this pathway, and exploring the therapeutic potential of AAK1 inhibition in various diseases, including neuropathic pain and viral infections.

Introduction to AAK1 and Clathrin-Mediated Endocytosis

Clathrin-mediated endocytosis is a vital cellular trafficking process responsible for the uptake of a wide range of molecules from the extracellular space and the plasma membrane. This process is initiated by the assembly of clathrin coats on the inner leaflet of the plasma membrane, leading to the formation of clathrin-coated pits that invaginate and pinch off to form clathrin-coated vesicles. A key orchestrator of this process is the Adaptor Protein 2 (AP2) complex, which links the clathrin coat to the cargo receptors destined for internalization.

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial regulatory role in CME.[1][2] AAK1 directly interacts with the AP2 complex and phosphorylates its μ2 subunit (AP2M1) at Threonine 156.[1][3] This phosphorylation event is a critical step that enhances the affinity of the AP2 complex for the tyrosine-based sorting signals present on cargo receptors, thereby increasing the efficiency of cargo recruitment and internalization.[4] The kinase activity of AAK1 is stimulated by assembled clathrin, suggesting a feedback mechanism that promotes efficient coated pit maturation. Given its central role in CME, AAK1 has emerged as a promising therapeutic target for conditions where this pathway is dysregulated, such as certain cancers, neurological disorders, and viral infections.[3]

This compound: A Potent and Selective AAK1 Inhibitor

This compound is a potent, selective, and brain-penetrant small molecule inhibitor of AAK1. Its trifluoroacetate (B77799) salt form ensures stability and solubility for research applications.

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for binding to the active site of the AAK1 kinase domain. This binding prevents the phosphorylation of AAK1 substrates, most notably the AP2M1 subunit of the AP2 complex. By inhibiting AP2M1 phosphorylation, this compound reduces the efficiency of cargo receptor binding to the AP2 complex, thereby attenuating clathrin-mediated endocytosis.

Quantitative Data

The following tables summarize the available quantitative data for this compound and a closely related, well-characterized AAK1 inhibitor, SGC-AAK1-1, which can be used as a reference for its expected selectivity.

Table 1: Potency of this compound

ParameterValueCell LineNotes
Biochemical IC50 11 nM-In vitro kinase assay.
Cellular IC50 (AAK1 Engagement) 108 nMHEK293Measured by NanoBRET assay.
In vivo efficacy 46% reduction of µ2 phosphorylationC57BL6 miceSingle 30 mg/kg subcutaneous dose.

Table 2: Kinase Selectivity Profile of SGC-AAK1-1 (a close analog of this compound)

KinaseKi (nM)Fold Selectivity vs. AAK1
AAK1 -1
BMP2K >30x AAK1 Ki>30
GAK >30x AAK1 Ki>30
STK16 >30x AAK1 Ki>30

Note: A full kinase panel screen of SGC-AAK1-1 at 1 µM showed good selectivity over 406 wild-type human kinases.[5]

Signaling Pathways Involving AAK1 and Clathrin-Mediated Endocytosis

AAK1-mediated CME is integrated into several critical signaling pathways, regulating their intensity and duration.

WNT Signaling Pathway

The WNT signaling pathway is crucial for embryonic development and adult tissue homeostasis. AAK1 acts as a negative regulator of the canonical WNT pathway.[5][6][7][8] Upon prolonged WNT stimulation, AAK1 is activated and promotes the clathrin-mediated endocytosis of the WNT co-receptor LRP6.[5][6][7][8] This internalization removes LRP6 from the cell surface, leading to a dampening of the WNT signal in a negative feedback loop.[3] Inhibition of AAK1 with compounds like this compound would be expected to increase LRP6 at the cell surface and enhance WNT signaling.

WNT_Signaling_Pathway WNT Signaling and AAK1-Mediated Negative Feedback cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm WNT WNT Ligand Frizzled Frizzled WNT->Frizzled binds LRP6 LRP6 WNT->LRP6 binds DVL DVL Frizzled->DVL recruits LRP6->DVL Endosome Endosome LRP6->Endosome endocytosis AP2 AP2 Complex pAP2M1 p-AP2M1 Clathrin Clathrin Clathrin->LRP6 encloses GSK3b GSK3β DVL->GSK3b inhibits bCatenin β-Catenin GSK3b->bCatenin phosphorylates for degradation Gene Transcription Gene Transcription bCatenin->Gene Transcription activates AAK1 AAK1 AAK1->AP2 phosphorylates μ2 subunit pAP2M1->LRP6 binds to cargo Prolonged WNT Prolonged WNT Prolonged WNT->AAK1 activates AAK1_IN_3 This compound AAK1_IN_3->AAK1 inhibits

WNT Signaling and AAK1 Feedback Loop
Notch Signaling Pathway

The Notch signaling pathway is essential for cell-cell communication and determining cell fate. AAK1 has been identified as a positive regulator of the Notch pathway. It acts as an adaptor for the interaction between Notch and components of the clathrin-mediated endocytic machinery, such as Eps15b.[3] AAK1 facilitates the localization of activated Notch to Rab5-positive endosomes, a step that is important for proper signal transduction.[3]

Notch_Signaling_Pathway Role of AAK1 in Notch Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Notch_Ligand Notch Ligand Notch_Receptor Notch Receptor Notch_Ligand->Notch_Receptor binds and activates AAK1 AAK1 Notch_Receptor->AAK1 interacts with Rab5_Endosome Rab5-Positive Endosome Notch_Receptor->Rab5_Endosome endocytosis Eps15b Eps15b AAK1->Eps15b recruits NICD NICD Rab5_Endosome->NICD releases Gene Transcription Gene Transcription NICD->Gene Transcription activates AAK1_IN_3 This compound AAK1_IN_3->AAK1 inhibits Kinase_Inhibitor_Screening_Workflow Workflow for AAK1 Inhibitor Characterization start Start: Identify AAK1 as a Target biochem_assay In Vitro Kinase Assay start->biochem_assay Determine IC50 cellular_assay Cellular Target Engagement (CETSA) biochem_assay->cellular_assay Confirm cellular potency functional_assay Functional Cellular Assay (e.g., Transferrin Uptake) cellular_assay->functional_assay Assess functional effect pathway_analysis Signaling Pathway Analysis (e.g., WNT, Notch) functional_assay->pathway_analysis Elucidate mechanism invivo_studies In Vivo Efficacy Studies pathway_analysis->invivo_studies Validate in vivo end Lead Optimization/Clinical Candidate invivo_studies->end Advance to development Co_IP_Logic Logical Flow of a Co-Immunoprecipitation Experiment Hypothesis Hypothesis: AAK1 and AP2 Interact Cell_Lysis Lyse Cells to Release Protein Complexes Hypothesis->Cell_Lysis Immunoprecipitation Immunoprecipitate Bait Protein (AAK1) Cell_Lysis->Immunoprecipitation Washing Wash to Remove Non-specific Binders Immunoprecipitation->Washing Elution Elute Bound Proteins Washing->Elution Western_Blot Western Blot for Prey Protein (AP2) Elution->Western_Blot Conclusion Conclusion: Interaction Confirmed Western_Blot->Conclusion

References

AAK1 Signaling in Neuronal Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adaptor-associated kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in the regulation of clathrin-mediated endocytosis (CME) in eukaryotic cells, a process of particular importance in neuronal function for synaptic vesicle recycling and neurotransmitter uptake.[1][2][3][4] This technical guide provides a comprehensive overview of AAK1 signaling in neuronal cells, detailing its molecular interactions, regulatory mechanisms, and its implications in neurological disorders and as a therapeutic target. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in neuroscience and drug discovery.

Core Signaling Pathway: AAK1 in Clathrin-Mediated Endocytosis

AAK1 is fundamentally involved in the intricate process of CME, which is essential for the internalization of membrane proteins and lipids. In neuronal cells, AAK1 is enriched at presynaptic terminals, where it orchestrates the recycling of synaptic vesicles, a critical step for maintaining sustained neurotransmission.[1][2][3][5]

The canonical AAK1 signaling pathway in CME involves its interaction with the adaptor protein complex 2 (AP2), a key component of the endocytic machinery. AAK1 directly binds to the alpha-adaptin subunit of the AP2 complex.[2][3] Upon this interaction, AAK1 phosphorylates the μ2 subunit (AP2M1) of the AP2 complex at the threonine 156 residue.[6][7] This phosphorylation event is a critical regulatory step that enhances the binding affinity of AP2 for tyrosine-based sorting signals present on cargo proteins, facilitating their recruitment into clathrin-coated pits.[8][9][10] The kinase activity of AAK1 is further stimulated by assembled clathrin, creating a positive feedback loop that promotes efficient cargo capture and vesicle formation.[7]

AAK1_CME_Pathway cluster_AP2 AP2 Complex AAK1 AAK1 AP2 AP2 Complex (α, β2, μ2, σ2) AAK1->AP2 Binds to α-adaptin mu2 μ2 (AP2M1) AAK1->mu2 Phosphorylates Thr156 AP2->mu2 Cargo Cargo Protein (with YxxΦ motif) AP2->Cargo Increased affinity for sorting signal CCP Clathrin-Coated Pit AP2->CCP alpha_adaptin α-adaptin Clathrin Clathrin Clathrin->AAK1 Stimulates kinase activity Clathrin->CCP Cargo->CCP Vesicle Clathrin-Coated Vesicle CCP->Vesicle Invagination & Scission β2 β2 σ2 σ2 AAK1_Notch_Pathway AAK1 AAK1 Numb Numb AAK1->Numb Phosphorylates Notch Activated Notch1 AAK1->Notch Stabilizes Numb->Notch Inhibits Endosome Endosome Notch->Endosome Localization Transcription Notch Target Gene Transcription Endosome->Transcription Promotes Kinase_Assay_Workflow Start Start Prepare_Mix Prepare Reaction Mix (AAK1, Substrate, Buffer) Start->Prepare_Mix Add_ATP Add [γ-³²P]ATP Prepare_Mix->Add_ATP Incubate Incubate (Room Temp) Add_ATP->Incubate Stop_Rxn Stop Reaction (Phosphoric Acid) Incubate->Stop_Rxn Spot Spot on Filter Stop_Rxn->Spot Wash Wash Filter Spot->Wash Count Scintillation Counting Wash->Count End End Count->End

References

An In-depth Technical Guide on the Brain Penetrance and Distribution of AAK1-IN-3 TFA

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the brain penetrance, distribution, and associated experimental protocols for AAK1-IN-3 TFA, a potent and brain-penetrant inhibitor of Adaptor-Associated Kinase 1 (AAK1). The information is tailored for researchers, scientists, and drug development professionals working in neuroscience and related fields.

Core Compound Properties

This compound is a quinoline (B57606) analogue that acts as a selective inhibitor of AAK1, a serine/threonine kinase involved in clathrin-mediated endocytosis.[1][2][3][4] Its ability to cross the blood-brain barrier makes it a valuable tool for investigating the role of AAK1 in the central nervous system (CNS), particularly in research related to neuropathic pain.[1][2][3][5]

Quantitative Pharmacokinetic Data

The brain penetrance of this compound has been quantified, demonstrating its effective distribution into the CNS. The key pharmacokinetic parameters are summarized below.

ParameterValueSpeciesNotes
IC₅₀ (AAK1) 11 nMN/AIn vitro enzyme inhibitory concentration.[1][2][3]
Cellular IC₅₀ 108 nMHEK293 cellsIn-cell inhibitory concentration.[1][3]
Brain/Plasma (B/P) Ratio 1.3MouseIndicates high permeability across the blood-brain barrier.[1][3]
In Vivo Target Engagement

Studies in animal models confirm that this compound not only enters the brain but also engages its molecular target, AAK1. This is demonstrated by the reduction of phosphorylation of the AP2M1 (μ2) subunit, a downstream substrate of AAK1.

Animal ModelDose & AdministrationEffect
C57BL6 Mice30 mg/kg, single subcutaneous (sc) dose46% reduction of μ2 phosphorylation in the brain.[1][3]

Experimental Protocols & Methodologies

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols used to assess the brain penetrance and target engagement of AAK1 inhibitors.

Brain Penetrance Assessment (General Protocol)

While the specific study for this compound's B/P ratio is not detailed in the provided results, a general methodology for assessing brain penetrance for AAK1 inhibitors involves the following steps. This protocol is based on standard pharmacokinetic studies for CNS-targeted compounds.[6]

  • Animal Model: C57BL6 mice are commonly used for pharmacokinetic studies.[1][3]

  • Compound Administration: The compound is formulated in an appropriate vehicle and administered to the animals, typically via oral (p.o.) or subcutaneous (s.c.) injection at a defined dose (e.g., 30 mg/kg).[1][3]

  • Sample Collection: At predetermined time points post-administration, blood samples are collected (typically via cardiac puncture) into tubes containing an anticoagulant. Immediately following, the animal is euthanized, and the brain is rapidly excised.

  • Sample Processing:

    • Plasma: Blood samples are centrifuged to separate the plasma.

    • Brain: The brain is weighed and homogenized in a specific volume of a suitable buffer to create a brain homogenate.

  • Bioanalysis: The concentrations of the compound in both the plasma and brain homogenate are determined using a validated analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Calculation: The Brain/Plasma ratio is calculated by dividing the concentration of the compound in the brain by its concentration in the plasma.

In Vivo Target Engagement: μ2 Phosphorylation Assay

This protocol outlines the steps to measure the inhibition of AAK1 activity in the brain by assessing the phosphorylation state of its substrate, AP2M1 (μ2).[1][3]

  • Dosing: C57BL6 mice are administered a single 30 mg/kg subcutaneous dose of this compound.[1][3]

  • Tissue Collection: After a specified period to allow for drug distribution and target engagement, the mice are euthanized, and brain tissue is collected.

  • Protein Extraction: Brain tissue is homogenized in lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins. The lysate is then centrifuged to pellet cellular debris, and the supernatant containing the proteins is collected.

  • Immunoblotting (Western Blot):

    • Protein concentrations are determined using a standard assay (e.g., BCA assay).

    • Equal amounts of protein from each sample are separated by size using SDS-PAGE.

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of AP2M1 (μ2).

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.

    • The signal is visualized using a chemiluminescent substrate, and the band intensity is quantified using densitometry software.

  • Data Analysis: The level of phosphorylated μ2 is normalized to the total amount of a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading. The percentage reduction in phosphorylation in the treated group is then calculated relative to the vehicle-treated control group.

Visualizations: Pathways and Workflows

AAK1 Signaling Pathway in Endocytosis

Adaptor-Associated Kinase 1 (AAK1) is a key regulator of clathrin-mediated endocytosis, the process by which cells internalize molecules from the extracellular space. AAK1 exerts its function primarily by phosphorylating the μ2 subunit (AP2M1) of the AP2 adaptor complex. This phosphorylation event is critical for the proper assembly and function of the endocytic machinery. This compound acts by inhibiting this initial phosphorylation step.

AAK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CargoReceptor Cargo-Receptor Complex ClathrinPit Clathrin-Coated Pit CargoReceptor->ClathrinPit Endocytosis Clathrin-Mediated Endocytosis ClathrinPit->Endocytosis AAK1 AAK1 AP2 AP2 Complex (α, β2, μ2, σ2) AAK1->AP2 Phosphorylates μ2 subunit pAP2M1 Phosphorylated AP2M1 (μ2) AP2->pAP2M1 pAP2M1->ClathrinPit Promotes Assembly AAK1_IN_3 This compound AAK1_IN_3->AAK1 Inhibits

AAK1's role in clathrin-mediated endocytosis.
Experimental Workflow for Brain Penetrance Analysis

The determination of a compound's ability to cross the blood-brain barrier is a critical step in the development of drugs for central nervous system disorders. The workflow involves precise dosing, sample collection, and bioanalytical quantification to establish the brain-to-plasma concentration ratio.

Brain_Penetrance_Workflow cluster_animal_phase In Vivo Phase cluster_sample_collection cluster_lab_phase Ex Vivo / Analytical Phase Dosing 1. Compound Administration (e.g., s.c. injection in mice) Sampling 2. Timed Sample Collection Dosing->Sampling Blood Blood Sample Sampling->Blood Brain Brain Tissue Sampling->Brain PlasmaPrep 3a. Plasma Separation (Centrifugation) Blood->PlasmaPrep BrainPrep 3b. Brain Homogenization Brain->BrainPrep LCMS 4. LC-MS/MS Analysis (Quantify Drug Concentration) PlasmaPrep->LCMS BrainPrep->LCMS Result 5. Calculate B/P Ratio [Conc. Brain] / [Conc. Plasma] LCMS->Result

Workflow for determining the Brain/Plasma (B/P) ratio.

References

AAK1 involvement in WNT signaling pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Involvement of AAK1 in the WNT Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The WNT signaling pathway is a crucial regulator of cellular processes, including proliferation, differentiation, and cell fate decisions. Its dysregulation is implicated in numerous diseases, most notably cancer. Recent research has identified the Adaptor-Associated Kinase 1 (AAK1) as a key negative regulator of the canonical WNT pathway. This technical guide provides a comprehensive overview of the molecular mechanisms by which AAK1 modulates WNT signaling, summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the involved pathways and workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of cell biology, oncology, and drug development.

Introduction to AAK1 and the WNT Signaling Pathway

The canonical WNT signaling pathway is centered around the regulation of β-catenin stability. In the absence of a WNT ligand, a "destruction complex" composed of Axin, APC, GSK3β, and CK1α phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon WNT ligand binding to the Frizzled (FZD) receptor and its co-receptor LRP6 (low-density lipoprotein receptor-related protein 6), the destruction complex is inactivated. This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of target genes by associating with TCF/LEF transcription factors.

AAK1 is a serine/threonine kinase known for its role in clathrin-mediated endocytosis (CME). It phosphorylates the μ2 subunit of the AP2 adaptor complex (AP2M1), a key event in the maturation of clathrin-coated pits. As CME is a fundamental process for internalizing cell surface receptors, AAK1's involvement in various signaling pathways is an active area of investigation.

The Role of AAK1 as a Negative Regulator of WNT Signaling

Groundbreaking research has established AAK1 as a potent inhibitor of the canonical WNT pathway.[1][2][3][4] A gain-of-function screen of the human kinome first identified that AAK1 overexpression strongly suppresses β-catenin-dependent transcription.[1][2] Conversely, both genetic silencing (siRNA) and pharmacological inhibition of AAK1 lead to the activation of WNT signaling.[1][3]

The primary mechanism of this regulation is through the promotion of LRP6 endocytosis.[1][2][3][4][5] AAK1 physically interacts with LRP6 and facilitates its clearance from the plasma membrane via CME.[1][4] This reduction in surface LRP6 levels dampens the cell's ability to respond to WNT ligands, thereby suppressing downstream signaling.

Interestingly, this process forms a negative feedback loop. Prolonged WNT stimulation induces AAK1-dependent phosphorylation of AP2M1, which in turn enhances LRP6 endocytosis.[1][3][6] This suggests that after an initial wave of WNT activation, AAK1 is engaged to attenuate the signal and limit its duration.[1][3]

Quantitative Data Summary

The effects of AAK1 modulation on the WNT pathway have been quantified in several studies. The following tables summarize key findings.

Table 1: Effect of AAK1 Knockdown on WNT Target Gene Expression

Cell LineTarget GeneFold Change in mRNA Expression (siAAK1 vs. siControl)Reference
HEK293TAXIN2~2.5-fold increase[1]
HEK293TNKD1~2.0-fold increase[1]
HT1080AXIN2~3.0-fold increase[1]
HT1080NKD1~2.5-fold increase[1]

Table 2: Effect of AAK1 Overexpression on WNT Target Gene Expression

Cell LineTarget GeneFold Change in mRNA Expression (AAK1 OE vs. Control)Reference
HEK293TAXIN2~0.5-fold decrease[1]
HEK293TNKD1~0.6-fold decrease[1]

Table 3: Effect of AAK1 Modulation on LRP6 Protein Levels

Cell LineAAK1 ModulationChange in LRP6 LevelsReference
HEK293TsiRNA KnockdownIncreased total and membrane LRP6[1][2]
HEK293TOverexpressionDecreased surface LRP6[1]

Table 4: Pharmacological Inhibition of AAK1

CompoundCell LineEffect on WNT SignalingKey ObservationReference
SGC-AAK1-1HT1080ActivationReduced phosphorylation of AP2M1 (T156)[1]
SGC-AAK1-1HT1080ActivationStabilization of β-catenin[1]

Key Experimental Methodologies

Co-Immunoprecipitation for AAK1-LRP6 Interaction

This protocol is used to demonstrate the physical association between AAK1 and LRP6 in a cellular context.

  • Cell Culture and Transfection: Culture HEK293T cells in DMEM supplemented with 10% FBS. Co-transfect cells with plasmids encoding FLAG-tagged AAK1 and HA-tagged LRP6 using a suitable transfection reagent (e.g., Lipofectamine 2000).

  • Cell Lysis: After 24-48 hours, wash cells with ice-cold PBS and lyse them in IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Pre-clear the cell lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with an anti-FLAG antibody overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G agarose beads and incubate for another 2-4 hours.

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-old IP Lysis Buffer to remove non-specific binding.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with an anti-HA antibody to detect co-precipitated LRP6 and an anti-FLAG antibody to confirm the immunoprecipitation of AAK1.

TCF/LEF Luciferase Reporter Assay (BAR Assay)

This assay quantifies the transcriptional activity of the canonical WNT pathway.

  • Cell Culture and Transfection: Plate HEK293T cells in a 96-well plate. Transfect cells with a β-catenin Activated Reporter (BAR) plasmid (containing TCF/LEF binding sites upstream of a luciferase gene) and a Renilla luciferase plasmid (for normalization). Co-transfect with either AAK1 expression vectors or AAK1-targeting siRNAs.

  • WNT Stimulation: After 24 hours, treat the cells with WNT3A-conditioned media or a GSK3β inhibitor (e.g., CHIR99021) to activate the pathway.

  • Lysis and Luminescence Measurement: After 16-24 hours of stimulation, lyse the cells and measure Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in reporter activity relative to the appropriate control group.

Visualizations: Pathways and Workflows

Signaling Pathway Diagram

WNT_AAK1_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus WNT3A WNT3A FZD Frizzled (FZD) WNT3A->FZD Binding LRP6 LRP6 WNT3A->LRP6 Binding AAK1 AAK1 WNT3A->AAK1 Activates (long-term) DVL Dishevelled (DVL) LRP6->DVL CME Clathrin-Mediated Endocytosis (CME) LRP6->CME Internalization AXIN_APC Axin/APC Complex DVL->AXIN_APC Inhibits GSK3B GSK3β BetaCatenin β-catenin AXIN_APC->BetaCatenin Phosphorylates for Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Translocates to Nucleus Proteasome Proteasome BetaCatenin->Proteasome TargetGenes WNT Target Genes (e.g., AXIN2) TCF_LEF->TargetGenes Activates Transcription AAK1->LRP6 Promotes Endocytosis AP2 AP2 Complex AAK1->AP2 Phosphorylates AP2M1 AAK1->CME Internalization AP2->CME

Caption: AAK1-mediated negative feedback loop in the canonical WNT signaling pathway.

Experimental Workflow Diagram

CoIP_Workflow Start Start: HEK293T cells Transfect Co-transfect with FLAG-AAK1 and HA-LRP6 plasmids Start->Transfect Lyse Lyse cells in IP Buffer Transfect->Lyse PreClear Pre-clear lysate with beads Lyse->PreClear IP Immunoprecipitate with anti-FLAG Ab PreClear->IP Wash Wash beads to remove non-specific binding IP->Wash Elute Elute with SDS-PAGE buffer Wash->Elute WB Western Blot Elute->WB ProbeHA Probe with anti-HA Ab WB->ProbeHA ProbeFLAG Probe with anti-FLAG Ab WB->ProbeFLAG Result Result: Detect HA-LRP6 in FLAG-AAK1 IP ProbeHA->Result

References

AAK1-IN-3 TFA: A Technical Guide for Kinase Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in clathrin-mediated endocytosis (CME), a fundamental cellular process for the internalization of receptors, nutrients, and pathogens. By phosphorylating the μ2 subunit of the adaptor protein 2 (AP2) complex, AAK1 facilitates the assembly of clathrin coats and the subsequent formation of endocytic vesicles. Its involvement in critical signaling pathways, including Notch and WNT, and its implications in neuropathic pain, viral entry, and neurodegenerative diseases have positioned AAK1 as a significant target for therapeutic intervention.[1][2][3] AAK1-IN-3 TFA is a potent, brain-penetrant, quinoline (B57606) analogue inhibitor of AAK1, making it a valuable tool for elucidating the physiological and pathological roles of this kinase. This guide provides an in-depth overview of this compound, including its biochemical and cellular activities, and detailed protocols for its use in kinase research.

This compound: Properties and In Vitro/In Vivo Activity

This compound is a selective inhibitor of AAK1, demonstrating potent activity in both biochemical and cellular assays. Its ability to cross the blood-brain barrier allows for the investigation of AAK1's role in the central nervous system.

Table 1: Biochemical and Cellular Activity of this compound
ParameterValueAssay SystemReference
IC50 (Biochemical) 11 nMIn vitro kinase assay[4][5]
IC50 (Cellular) 108 nMHEK293 cells[4]
Brain/Plasma Ratio 1.3In vivo (mouse)[4]
In Vivo Efficacy 46% reduction of μ2 phosphorylationC57BL6 mice (30 mg/kg, s.c.)[4]

AAK1 Signaling Pathways

AAK1 is a key regulator of multiple signaling pathways, primarily through its role in clathrin-mediated endocytosis.

Clathrin-Mediated Endocytosis (CME)

AAK1's primary function is the phosphorylation of the AP2M1 (μ2) subunit of the AP2 complex, a critical step in the initiation of CME. This phosphorylation event enhances the binding of AP2 to cargo proteins, facilitating their internalization.

CME_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Receptor AP2_complex AP2 Complex Receptor->AP2_complex binds Clathrin Clathrin AP2_complex->Clathrin recruits Endocytic_Vesicle Endocytic Vesicle Clathrin->Endocytic_Vesicle forms coat AAK1 AAK1 AAK1->AP2_complex phosphorylates μ2 Notch_Pathway Notch_Receptor Notch_Receptor Endocytosis Endocytosis Notch_Receptor->Endocytosis Ligand Ligand Ligand->Notch_Receptor binds Signal_Transduction Signal_Transduction Endocytosis->Signal_Transduction AAK1 AAK1 AAK1->Endocytosis regulates WNT_Pathway WNT WNT Frizzled_LRP6 Frizzled/LRP6 WNT->Frizzled_LRP6 binds Endocytosis_Degradation Endocytosis & Degradation Frizzled_LRP6->Endocytosis_Degradation Beta_Catenin_Signaling β-catenin Signaling Frizzled_LRP6->Beta_Catenin_Signaling activates AAK1 AAK1 AAK1->Frizzled_LRP6 promotes endocytosis of LRP6 Endocytosis_Degradation->Beta_Catenin_Signaling inhibits Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_cellular Cellular Assays cluster_in_vivo In Vivo Studies Biochemical_Assay Biochemical Kinase Assay (IC50 determination) Kinase_Selectivity Kinase Selectivity Profiling Biochemical_Assay->Kinase_Selectivity Phosphorylation_Assay AP2M1 Phosphorylation Assay (Western Blot) Kinase_Selectivity->Phosphorylation_Assay Endocytosis_Assay Transferrin Uptake Assay (Flow Cytometry) Phosphorylation_Assay->Endocytosis_Assay PK_PD Pharmacokinetics & Pharmacodynamics Endocytosis_Assay->PK_PD Efficacy_Model Neuropathic Pain Model (Spinal Nerve Ligation) PK_PD->Efficacy_Model

References

The Discovery and Development of AAK1 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adaptor-associated kinase 1 (AAK1), a serine/theronine kinase, has emerged as a promising therapeutic target for a range of debilitating conditions, most notably neuropathic pain.[1][2][3] AAK1 is a key regulator of clathrin-mediated endocytosis (CME), a fundamental cellular process involved in the internalization of cell surface receptors and other extracellular molecules.[1][2] By phosphorylating the μ2 subunit of the adaptor protein 2 (AP-2) complex, AAK1 facilitates the assembly of clathrin coats and the subsequent formation of endocytic vesicles. Its involvement in critical signaling pathways, including Notch and WNT signaling, further underscores its therapeutic potential in various disease contexts, from neurological disorders to viral infections.[1] This technical guide provides an in-depth overview of the discovery and development of AAK1 inhibitors, with a focus on quantitative data, experimental protocols, and the intricate signaling pathways governed by this kinase.

Quantitative Data on AAK1 Inhibitors

The development of potent and selective AAK1 inhibitors has been a key focus of medicinal chemistry efforts. A summary of the inhibitory potency and other relevant parameters for selected AAK1 inhibitors is presented below.

CompoundAAK1 IC50 (nM)AAK1 Ki (nM)Cell-based AAK1 IC50 (nM)Other Kinase IC50 (nM)
LP-9355093.30.92.8BIKE: 14, GAK: 320[4][5]
BMS-986176 (LX-9211)----
BMT-090605--0.6BIKE: 45, GAK: 60[6]
BMT-1241100.9--BIKE: 17, GAK: 99[6]
SGC-AAK1-12709--[6]
BMS-91117235---[6]
Compound 230.6-2.9-[7]
TIM-0638510---[7]
TIM-098a240-870-

Pharmacokinetic Properties of Selected AAK1 Inhibitors

CompoundSpeciesOral Bioavailability (%)Plasma Half-life (h)Brain/Plasma Ratio
LP-935509Mouse1003.63-4
An exemplified compoundRat->120 min (in human hepatocytes)-[8]

Experimental Protocols

The discovery and characterization of AAK1 inhibitors rely on a suite of biochemical, cellular, and in vivo assays. Detailed methodologies for key experiments are outlined below.

Biochemical Kinase Inhibition Assay: LanthaScreen™ Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for determining the affinity of inhibitors for the AAK1 kinase domain.

Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the AAK1 kinase domain by a test compound. A europium-labeled anti-tag antibody binds to the kinase, and when the tracer is also bound, FRET occurs between the europium donor and the tracer's acceptor fluorophore. Unlabeled inhibitors compete with the tracer for binding to the kinase, leading to a decrease in the FRET signal.

Protocol:

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer A solution (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[9]

    • Prepare a 4X serial dilution of the test compound in 100% DMSO. Subsequently, dilute this series 25-fold into 1X Kinase Buffer A.[9]

    • Prepare a 4X tracer solution (e.g., 400 nM Kinase Tracer 222) in 1X Kinase Buffer A.[9]

    • Prepare a 2X kinase/antibody solution containing the AAK1 kinase (e.g., 10 nM) and a europium-labeled anti-tag antibody (e.g., 4 nM) in 1X Kinase Buffer A.[9]

  • Assay Procedure (384-well plate format):

    • Add 4 µL of the 4X diluted test compound or control inhibitor to each well.[9]

    • Add 8 µL of the 2X kinase/antibody mixture to each well.[9]

    • Add 4 µL of the 4X tracer solution to each well.[9]

    • Incubate the plate at room temperature for 1 hour.[9]

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) with an excitation at 340 nm.

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Target Engagement Assay: NanoBRET™ Target Engagement Assay

This assay quantifies the binding of a test compound to AAK1 within living cells, providing a measure of target engagement in a physiological context.

Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged AAK1 protein (donor) and a cell-permeable fluorescent tracer that binds to the AAK1 active site (acceptor). When an unlabeled compound enters the cell and binds to AAK1, it displaces the tracer, leading to a decrease in the BRET signal.[10][11]

Protocol:

  • Cell Preparation:

    • Transfect HEK293 cells with a vector encoding a NanoLuc®-AAK1 fusion protein.[12]

    • After transfection, resuspend the cells in an appropriate medium (e.g., Opti-MEM) and seed them into 96-well plates.[12]

  • Assay Procedure:

    • Treat the cells with increasing concentrations of the test compound.

    • Add a fixed concentration of the NanoBRET™ tracer to the wells.

    • Add the NanoBRET™ Nano-Glo® substrate to initiate the luminescent reaction.[12]

  • Data Acquisition and Analysis:

    • Measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., 600 nm) using a plate reader capable of detecting BRET signals.[13]

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).[13]

    • Plot the BRET ratio against the logarithm of the compound concentration and fit the data to determine the IC50 value, which reflects the compound's affinity for AAK1 in living cells.

In Vivo Efficacy Models for Neuropathic Pain

Animal models that mimic the symptoms of human neuropathic pain are crucial for evaluating the in vivo efficacy of AAK1 inhibitors.

Principle: This model involves the loose ligation of the sciatic nerve, leading to nerve inflammation and damage that results in persistent pain behaviors, such as mechanical allodynia and thermal hyperalgesia.

Protocol (Rat):

  • Anesthesia and Surgical Preparation:

    • Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).[14]

    • Shave and disinfect the surgical area on the lateral aspect of the thigh.

  • Surgical Procedure:

    • Make an incision in the skin and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.[14]

    • Place four loose ligatures (e.g., 4-0 chromic gut) around the sciatic nerve at approximately 1 mm intervals.[15] The ligatures should be tightened until they just elicit a brief twitch in the corresponding muscles.[14]

    • Close the muscle and skin layers with sutures.[16][17]

  • Behavioral Testing:

    • After a recovery period (typically 7-14 days), assess pain behaviors.

    • Mechanical Allodynia: Measure the paw withdrawal threshold in response to stimulation with von Frey filaments of increasing stiffness.

    • Thermal Hyperalgesia: Measure the paw withdrawal latency in response to a radiant heat source (e.g., Hargreaves test).

Principle: This model involves the tight ligation of specific lumbar spinal nerves (L5 and L6), which produces robust and long-lasting neuropathic pain behaviors in the ipsilateral hind paw.[18]

Protocol (Rat):

  • Anesthesia and Surgical Preparation:

    • Anesthetize the rat and place it in a prone position.

    • Make a dorsal midline incision over the lumbar spine.

  • Surgical Procedure:

    • Dissect the paraspinal muscles to expose the L6 transverse process.[19]

    • Remove the L6 transverse process to visualize the L4, L5, and L6 spinal nerves.[19]

    • Carefully isolate the L5 and L6 spinal nerves and tightly ligate them with a silk suture.[18][19]

    • Close the muscle and skin layers with sutures.

  • Behavioral Testing:

    • Following a recovery period, assess pain behaviors as described for the CCI model (mechanical allodynia and thermal hyperalgesia).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving AAK1 and a typical workflow for the discovery of AAK1 inhibitors.

AAK1_Signaling_Pathway cluster_CME Clathrin-Mediated Endocytosis cluster_WNT WNT Signaling cluster_Notch Notch Signaling Cargo Cargo Receptor AP2 AP-2 Complex Cargo->AP2 Binds Clathrin Clathrin AP2->Clathrin Recruits Vesicle Clathrin-Coated Vesicle AP2->Vesicle Clathrin->Vesicle Forms AAK1 AAK1 AAK1->AP2 Phosphorylates μ2 (Thr156) WNT WNT LRP6 LRP6 (Co-receptor) WNT->LRP6 Binds AAK1_WNT AAK1 LRP6->AAK1_WNT Activates Endocytosis_WNT Endocytosis AAK1_WNT->Endocytosis_WNT Promotes Endocytosis_WNT->LRP6 Internalizes (Negative Feedback) Notch Active Notch (Membrane-tethered) AAK1_Notch AAK1 Notch->AAK1_Notch Interacts Eps15b Eps15b AAK1_Notch->Eps15b Acts as Adaptor Endocytosis_Notch Endocytosis Eps15b->Endocytosis_Notch Promotes Endocytosis_Notch->Notch Internalizes (Signal Regulation)

Caption: AAK1's role in key signaling pathways.

AAK1_Inhibitor_Discovery_Workflow cluster_Discovery Discovery & Screening cluster_Optimization Lead Optimization cluster_Preclinical Preclinical Development HTS High-Throughput Screening (e.g., Kinase Assay) Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen SAR Structure-Activity Relationship (SAR) Lead_Gen->SAR In_Vitro In Vitro Profiling (Potency, Selectivity) SAR->In_Vitro ADME_Tox ADME/Tox In_Vitro->ADME_Tox ADME_Tox->SAR Iterative Optimization In_Vivo In Vivo Efficacy (e.g., CCI, SNL models) ADME_Tox->In_Vivo PK_PD Pharmacokinetics/ Pharmacodynamics In_Vivo->PK_PD Tox Toxicology Studies PK_PD->Tox Candidate Candidate Selection Tox->Candidate

Caption: A typical workflow for AAK1 inhibitor discovery.

Clinical Development of AAK1 Inhibitors

The therapeutic potential of AAK1 inhibition, particularly for neuropathic pain, has prompted the clinical investigation of lead compounds.

LX-9211 (BMS-986176)

LX-9211 is an orally administered, selective AAK1 inhibitor that has progressed to clinical trials for the treatment of diabetic peripheral neuropathic pain (DPNP) and postherpetic neuralgia (PHN).

  • RELIEF-DPN 1 (Phase 2): In this study of patients with DPNP, LX-9211 demonstrated a statistically significant reduction in the average daily pain score compared to placebo.[16] The compound was generally well-tolerated, with no treatment-related serious adverse events reported.[16]

  • RELIEF-PHN-1 (Phase 2): In patients with postherpetic neuralgia, LX-9211 did not meet the primary efficacy endpoint of a statistically significant reduction in the average daily pain score compared to placebo after six weeks.[14] However, the company noted a separation from placebo starting at week one.[14]

The development of LX-9211 is ongoing, with further studies planned to confirm its efficacy and safety profile.

Conclusion

The discovery and development of AAK1 inhibitors represent a promising avenue for addressing significant unmet medical needs, particularly in the management of neuropathic pain. The intricate role of AAK1 in fundamental cellular processes and key signaling pathways provides a strong rationale for its therapeutic targeting. Continued research efforts, leveraging the experimental approaches outlined in this guide, will be crucial for advancing the next generation of AAK1 inhibitors from the laboratory to the clinic. The availability of robust biochemical and cellular assays, coupled with well-characterized in vivo models, provides a solid foundation for the continued exploration of this important therapeutic target.

References

Methodological & Application

Application Notes and Protocols for AAK1-IN-3 TFA in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AAK1-IN-3 TFA is a potent and brain-penetrant inhibitor of the Adaptor-Associated Kinase 1 (AAK1)[1]. AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis (CME) by phosphorylating the μ2 subunit (AP2M1) of the adaptor protein 2 (AP-2) complex[2][3][4]. This phosphorylation is a key regulatory step in the internalization of various cellular cargo. Beyond its role in endocytosis, AAK1 is also implicated in other signaling pathways, including the WNT and Notch pathways[2][5]. Inhibition of AAK1 is a promising therapeutic strategy for several conditions, including neuropathic pain[6]. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on AAK1 signaling and cellular functions.

Product Information

ParameterValueReference
Product Name This compound[1]
Target Adaptor-Associated Kinase 1 (AAK1)[1]
IC50 (biochemical) 11 nM[1]
IC50 (cellular, HEK293) 108 nM[1]
Formulation Trifluoroacetate (B77799) salt
Storage Store at -20°C. Protect from light.
Solubility Soluble in DMSO.

Recommended Concentration Range for Cell Culture Experiments

Based on its cellular IC50 of 108 nM in HEK293 cells, a starting concentration range of 100 nM to 10 µM is recommended for most cell-based assays. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Quantitative Data Summary

The following table summarizes the reported effects of various AAK1 inhibitors in different cell lines and assays. This data can serve as a reference for designing experiments with this compound.

InhibitorCell LineAssayConcentrationObserved EffectReference
SGC-AAK1-1HEK293TWestern Blot (pAP2M1)Dose-dependent (starting below 1 µM)Dose-dependent decrease in pAP2M1 levels after 2 hours.[7][8]
Inhibitor 25AHT1080Western Blot (pAP2M1)2.5 µMBlocked WNT3A-induced phosphorylation of AP2M1 after 1 hour.
TIM-098aHeLaFunctional Assay (Early Endosome Formation)10 µMBlocked the reduction in early endosome number caused by AAK1 overexpression after 6 hours.[9]
Compound 17In vivoWestern Blot (pAP2M1)EC50 of 8.3 µM82% reduction of µ2 phosphorylation.[2]
Compound 18HEK cellsCellular AssayIC50 of 19 nMInhibition of AAK1 activity.[2]

Signaling Pathways and Experimental Workflow

AAK1 Signaling Pathway

The following diagram illustrates the central role of AAK1 in clathrin-mediated endocytosis and its intersection with other key signaling pathways.

AAK1_Signaling_Pathway cluster_CME Clathrin-Mediated Endocytosis cluster_signaling Other Signaling Pathways Cargo Cargo Receptor Receptor Cargo->Receptor Binds AP2_Complex AP-2 Complex Receptor->AP2_Complex Recruits Clathrin Clathrin AP2_Complex->Clathrin Recruits pAP2M1 p-AP2M1 (Thr156) AP2_Complex->pAP2M1 Endocytic_Vesicle Endocytic Vesicle Clathrin->Endocytic_Vesicle Forms AAK1 AAK1 AAK1->AP2_Complex Phosphorylates μ2 subunit WNT_Signaling WNT Signaling Notch_Signaling Notch Signaling AAK1_Signaling AAK1 AAK1_Signaling->WNT_Signaling Regulates AAK1_Signaling->Notch_Signaling Regulates AAK1_IN_3_TFA This compound AAK1_IN_3_TFA->AAK1 Inhibits

Caption: AAK1 in Clathrin-Mediated Endocytosis and Signaling.

Experimental Workflow: Dose-Response Study

This diagram outlines a typical workflow for determining the effective concentration of this compound.

Experimental_Workflow Cell_Seeding Seed cells in multi-well plates Drug_Treatment Treat with serial dilutions of This compound (e.g., 0-10 µM) Cell_Seeding->Drug_Treatment Incubation Incubate for a defined period (e.g., 2, 24, 48, or 72 hours) Drug_Treatment->Incubation Assay Perform desired assay: - Cell Viability (MTT/CCK-8) - Western Blot (pAP2M1) - Functional Assay Incubation->Assay Data_Analysis Analyze data and plot dose-response curve to determine EC50/IC50 Assay->Data_Analysis

Caption: Workflow for this compound Dose-Response Analysis.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is to assess the effect of this compound on cell proliferation and viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. A suggested range is 0, 0.1, 0.5, 1, 2.5, 5, and 10 µM. Include a vehicle control (DMSO) at the highest concentration used for the inhibitor. Remove the medium from the wells and add 100 µL of the drug dilutions.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Phospho-AP2M1 (Thr156)

This protocol is to determine the effect of this compound on the phosphorylation of its direct substrate, AP2M1.

Materials:

  • Cells of interest (e.g., HEK293T, HT1080)

  • 6-well cell culture plates

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-AP2M1 (Thr156) and anti-total AP2M1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0, 0.1, 1, 5, 10 µM) for 2 hours[7][8].

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-AP2M1 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AP2M1.

  • Data Analysis: Quantify the band intensities and calculate the ratio of phospho-AP2M1 to total AP2M1.

Protocol 3: Functional Assay - Transferrin Uptake Assay

This assay measures the effect of AAK1 inhibition on clathrin-mediated endocytosis by monitoring the uptake of fluorescently labeled transferrin[10][11][12][13].

Materials:

  • Cells of interest (e.g., HeLa) grown on coverslips

  • Serum-free medium

  • Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488)

  • This compound stock solution (in DMSO)

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on coverslips in a multi-well plate and allow them to adhere and grow.

  • Drug Treatment: Treat the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control for 2 hours.

  • Serum Starvation: Wash the cells with PBS and incubate in serum-free medium for 30 minutes at 37°C to deplete endogenous transferrin.

  • Transferrin Uptake: Add pre-warmed serum-free medium containing fluorescently labeled transferrin (e.g., 25 µg/mL) and the AAK1 inhibitor or vehicle. Incubate for 15-30 minutes at 37°C to allow for endocytosis.

  • Cell Fixation: Wash the cells with ice-cold PBS to stop endocytosis and remove surface-bound transferrin. Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Staining and Mounting: Wash the cells with PBS and mount the coverslips on microscope slides using mounting medium containing DAPI to stain the nuclei.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the intracellular fluorescence intensity of the labeled transferrin per cell to determine the effect of this compound on uptake. A decrease in intracellular fluorescence indicates inhibition of clathrin-mediated endocytosis.

Troubleshooting and Considerations

  • Solubility: Ensure that this compound is fully dissolved in DMSO before diluting in cell culture medium to avoid precipitation. The final DMSO concentration in the medium should typically be below 0.5%.

  • TFA Salt Effects: Be aware that the trifluoroacetate (TFA) counter-ion may have off-target effects in some sensitive cell lines or assays. It is advisable to include a vehicle control with the equivalent concentration of TFA if possible, or use a different salt form of the inhibitor if available.

  • Cell Line Variability: The optimal concentration and treatment time for this compound can vary significantly between different cell lines. It is essential to perform dose-response and time-course experiments for each new cell line.

  • Specificity: While this compound is a potent AAK1 inhibitor, it is good practice to confirm the on-target effect by, for example, rescuing the phenotype with an AAK1 overexpression construct that is resistant to the inhibitor, or by using siRNA-mediated knockdown of AAK1 as a comparison.

References

Application Notes and Protocols for AAK1-IN-3 TFA in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of AAK1-IN-3 TFA, a potent and brain-penetrant inhibitor of Adaptor-Associated Kinase 1 (AAK1), in mouse models of neuropathic pain. The protocols outlined below are based on established methodologies and data from preclinical studies of AAK1 inhibitors.

Introduction to this compound

This compound is a quinoline (B57606) analogue that acts as a selective inhibitor of AAK1, a serine/threonine kinase involved in clathrin-mediated endocytosis.[1] AAK1 has been identified as a promising therapeutic target for neuropathic pain.[2][3] Preclinical studies with AAK1 inhibitors, including the structurally related compound LP-935509, have demonstrated significant antinociceptive effects in various rodent models of persistent and neuropathic pain.[2][4] this compound has an IC50 of 11 nM for AAK1 and is brain-penetrant, making it a suitable candidate for in vivo studies targeting the central nervous system.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and the closely related AAK1 inhibitor, LP-935509, in mice. This information can be used as a starting point for designing in vivo dosing regimens.

Table 1: In Vitro and In Vivo Potency of this compound

ParameterValueSpeciesNotes
IC50 (AAK1) 11 nM-In vitro enzyme assay.[1]
Cellular IC50 (AAK1) 108 nMHEK293 cellsIn vitro cellular assay.[1]
Brain/Plasma Ratio 1.3MouseIndicates good brain penetration.[1]
In Vivo Efficacy 46% reduction of µ2 phosphorylationC57BL6 MouseSingle subcutaneous dose of 30 mg/kg.[1]

Table 2: Preclinical In Vivo Dosing of LP-935509 in Mouse Models of Neuropathic Pain

Mouse ModelRoute of AdministrationDose Range (mg/kg)Observed EfficacyReference
Formalin Test (Phase II) Oral10, 30, 60Dose-dependent reduction in paw flinching.[5][5]
Spinal Nerve Ligation (SNL) Oral3, 10, 30Dose-dependent reversal of mechanical allodynia.[6][6]
Spinal Nerve Ligation (SNL) Oral60Reversal of mechanical allodynia to near pre-surgery levels.[5][5]
Rotarod Assay -Up to 60No significant motor impairment observed.[3][3]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the proposed signaling pathway of AAK1 and a general experimental workflow for evaluating this compound in a mouse model of neuropathic pain.

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Receptor AP2_Complex AP2 Complex Receptor->AP2_Complex recruits Clathrin Clathrin AP2_Complex->Clathrin recruits Endocytic_Vesicle Clathrin-Coated Vesicle Clathrin->Endocytic_Vesicle forms AAK1 AAK1 AAK1->AP2_Complex phosphorylates (µ2 subunit) Pain_Signaling Pain Signaling Cascade AAK1->Pain_Signaling promotes AAK1_IN_3_TFA This compound AAK1_IN_3_TFA->AAK1 inhibits Analgesia Analgesic Effect AAK1_IN_3_TFA->Analgesia results in Endocytic_Vesicle->Pain_Signaling modulates

Caption: Proposed mechanism of action for this compound in modulating pain signaling.

Experimental_Workflow Animal_Acclimation Animal Acclimation Baseline_Testing Baseline Behavioral Testing (e.g., von Frey) Animal_Acclimation->Baseline_Testing Neuropathic_Pain_Induction Induction of Neuropathic Pain (e.g., Spinal Nerve Ligation) Baseline_Testing->Neuropathic_Pain_Induction Post_Surgery_Recovery Post-Surgery Recovery (3-7 days) Neuropathic_Pain_Induction->Post_Surgery_Recovery Pain_Model_Confirmation Confirmation of Pain Model (Behavioral Testing) Post_Surgery_Recovery->Pain_Model_Confirmation Drug_Administration This compound or Vehicle Administration Pain_Model_Confirmation->Drug_Administration Post_Dose_Testing Post-Dose Behavioral Testing (Time-course) Drug_Administration->Post_Dose_Testing Data_Analysis Data Analysis and Interpretation Post_Dose_Testing->Data_Analysis

Caption: General experimental workflow for in vivo efficacy testing.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the efficacy of this compound in mouse models of neuropathic pain.

Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

This surgical procedure induces mechanical allodynia, a key feature of neuropathic pain.

Materials:

  • Anesthetic (e.g., isoflurane)

  • Surgical scissors and forceps

  • Wound clips or sutures

  • Silk ligature (e.g., 6-0)

  • Betadine and 70% ethanol

  • Heating pad

Procedure:

  • Anesthetize the mouse using an appropriate anesthetic.

  • Shave and sterilize the dorsal lumbar region with betadine and ethanol.

  • Make a midline skin incision to expose the vertebrae.

  • Remove the L6 transverse process to expose the L4 and L5 spinal nerves.

  • Carefully isolate the L5 spinal nerve and tightly ligate it with a silk suture.[7]

  • Close the muscle layer with sutures and the skin incision with wound clips.[7]

  • Allow the animals to recover for a minimum of 3 days before behavioral testing.[7]

Formalin Test for Persistent Pain

This test assesses nocifensive behaviors in response to an inflammatory stimulus.

Materials:

  • Formalin solution (e.g., 2.5% in saline)

  • Microsyringe (e.g., 30-gauge needle)

  • Observation chamber

  • Video recording equipment

Procedure:

  • Acclimate the mice to the observation chamber for at least 30 minutes.[8]

  • Administer this compound or vehicle at the desired time point before the formalin injection.

  • Inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.[9]

  • Immediately place the mouse back into the observation chamber and start recording.[8]

  • The total time spent licking or flinching the injected paw is recorded in two phases: Phase I (0-5 minutes) and Phase II (15-40 minutes post-injection).[9][10]

Rotarod Test for Motor Coordination

This assay is used to evaluate potential motor-impairing side effects of the test compound.

Materials:

  • Rotarod apparatus for mice

Procedure:

  • Acclimate the mice to the testing room for at least 30 minutes.[11]

  • Place the mice on the rotating rod of the apparatus.

  • The rod is set to accelerate from a low speed (e.g., 4 rpm) to a higher speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).[11][12]

  • Record the latency to fall from the rod for each mouse.

  • Perform multiple trials (e.g., 3 trials) with an inter-trial interval (e.g., 15 minutes).[11]

Preparation and Administration of this compound

Formulation:

  • For subcutaneous (s.c.) or oral (p.o.) administration, this compound can be formulated in a vehicle such as 25% Captisol in a 0.1 M citrate (B86180) buffer (pH 3.0).[2] The specific formulation may need to be optimized based on the desired dose and route of administration.

Dosing:

  • Pharmacodynamic Marker Engagement: A single subcutaneous dose of 30 mg/kg has been shown to reduce the phosphorylation of the AAK1 substrate µ2 in the mouse brain.[1]

  • Efficacy Studies: Based on data from the similar compound LP-935509, oral doses ranging from 3 to 60 mg/kg are suggested for efficacy studies in mouse models of neuropathic pain.[5][6] A dose-response study is recommended to determine the optimal dose for this compound.

  • Administration Volume: For oral gavage in mice, a typical administration volume is 10 ml/kg.[2]

Disclaimer: These protocols and application notes are intended for guidance and should be adapted and optimized by the end-user for their specific experimental needs and in accordance with institutional animal care and use committee (IACUC) guidelines.

References

Application Notes and Protocols: AAK1-IN-3 TFA in a Spinal Nerve Ligation (SNL) Model for Neuropathic Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of AAK1-IN-3 TFA, a potent and brain-penetrant Adaptor-Associated Kinase 1 (AAK1) inhibitor, in a spinal nerve ligation (SNL) model of neuropathic pain. AAK1 has emerged as a promising therapeutic target for neuropathic pain, and AAK1 inhibitors have demonstrated efficacy in preclinical models by modulating signaling pathways in the central nervous system.[1][2][3]

This compound is a quinoline (B57606) analogue with an IC50 of 11 nM for AAK1.[4][5] Its brain-penetrant nature makes it a suitable tool for in vivo studies investigating the role of central AAK1 in pain processing.[5]

Mechanism of Action

AAK1 is a serine/threonine kinase that plays a role in clathrin-mediated endocytosis, a crucial process for neuronal signaling and receptor trafficking.[6] Inhibition of AAK1 has been shown to produce antinociceptive effects in animal models of neuropathic pain.[1] The analgesic effect of AAK1 inhibitors is mechanistically linked to the enhancement of α2 adrenergic signaling within the spinal cord.[1][7] This suggests that AAK1 inhibitors may exert their effects by modulating the trafficking or signaling of α2 adrenergic receptors, which are known to be involved in pain modulation.

Signaling Pathway of AAK1 Inhibition in Neuropathic Pain

AAK1_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron AAK1 AAK1 Clathrin_Endocytosis Clathrin-Mediated Endocytosis AAK1->Clathrin_Endocytosis Promotes Inhibition Inhibition Alpha2_AR α2 Adrenergic Receptor Increased_Signaling Increased α2-AR Signaling Clathrin_Endocytosis->Alpha2_AR Internalization Reduced_Internalization Reduced Receptor Internalization Pain_Signal Pain Signal Transmission Analgesia Analgesia Pain_Signal->Analgesia Results in AAK1_IN_3_TFA This compound AAK1_IN_3_TFA->AAK1 Inhibition->Clathrin_Endocytosis Inhibits Reduced_Internalization->Alpha2_AR Leads to Increased_Signaling->Pain_Signal Inhibits

Caption: AAK1 inhibition by this compound reduces α2 adrenergic receptor internalization, enhancing its inhibitory effect on pain signaling.

Experimental Protocols

Spinal Nerve Ligation (SNL) Model in Rats

The SNL model is a widely used and robust model of neuropathic pain that mimics many of the symptoms observed in humans.[8] The procedure involves the tight ligation of spinal nerves, leading to the development of mechanical allodynia and thermal hyperalgesia.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthesia (e.g., Isoflurane)

  • Surgical instruments (scalpels, forceps, retractors)

  • 4-0 silk suture

  • Wound clips or sutures for skin closure

  • Analgesics for post-operative care (e.g., buprenorphine)

Procedure:

  • Anesthetize the rat using isoflurane (B1672236) (5% for induction, 2-3% for maintenance).

  • Shave and sterilize the dorsal lumbar region.

  • Make a midline incision over the L4-S2 vertebrae.

  • Separate the paraspinal muscles to expose the L5 and L6 transverse processes.

  • Carefully remove the L6 transverse process to expose the L4 and L5 spinal nerves.

  • Isolate the L5 spinal nerve and tightly ligate it with a 4-0 silk suture.

  • Close the muscle layer with sutures and the skin with wound clips.

  • Administer post-operative analgesia as required.

  • Allow the animals to recover for at least 7 days before behavioral testing. Sham-operated animals undergo the same procedure without nerve ligation.

Assessment of Mechanical Allodynia (von Frey Test)

Mechanical allodynia, a hallmark of neuropathic pain, is the perception of pain from a non-painful stimulus. The von Frey test is the gold standard for quantifying mechanical sensitivity.

Materials:

  • Von Frey filaments (a set with logarithmically incremental stiffness)

  • Elevated mesh platform

  • Testing chambers

Procedure:

  • Acclimate the rats to the testing environment and apparatus for at least 3 days prior to testing.

  • Place the rat in an individual chamber on the elevated mesh platform and allow it to acclimate for 15-20 minutes.

  • Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament in the middle of the force range.

  • A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Use the up-down method to determine the 50% paw withdrawal threshold (PWT).

  • Record the PWT for both the ipsilateral (ligated) and contralateral (non-ligated) paws.

Experimental Workflow

Experimental_Workflow SNL_Surgery Spinal Nerve Ligation (SNL) Surgery Recovery Post-operative Recovery (7 days) SNL_Surgery->Recovery Baseline Baseline Behavioral Testing (von Frey) Recovery->Baseline Drug_Admin This compound Administration Baseline->Drug_Admin Post_Drug_Testing Post-treatment Behavioral Testing Drug_Admin->Post_Drug_Testing Data_Analysis Data Analysis Post_Drug_Testing->Data_Analysis

Caption: Experimental workflow for evaluating this compound in the SNL model.

Data Presentation

While specific data for this compound in the SNL model is not yet extensively published, the following tables represent the expected outcomes based on studies with other potent AAK1 inhibitors, such as LP-935509.[1][8] A single subcutaneous dose of 30 mg/kg of this compound has been shown to cause a 46% reduction of μ2 phosphorylation in mice, suggesting a biologically active dose.[5]

Table 1: Pharmacokinetic and Pharmacodynamic Properties of this compound

ParameterValueReference
Target Adaptor-Associated Kinase 1 (AAK1)[5]
IC50 11 nM[5]
Brain Penetration Yes[5]
In Vivo Efficacy 30 mg/kg (s.c.) reduces μ2 phosphorylation by 46% in mice[5]

Table 2: Representative Efficacy of an AAK1 Inhibitor (LP-935509) in the Rat SNL Model

Treatment GroupDose (mg/kg, p.o.)Paw Withdrawal Threshold (g) - Pre-dosePaw Withdrawal Threshold (g) - Post-dose% Reversal of Allodynia
Vehicle -2.5 ± 0.32.8 ± 0.43%
LP-935509 32.4 ± 0.26.5 ± 0.840%
LP-935509 102.6 ± 0.310.2 ± 1.1**75%
LP-935509 302.3 ± 0.414.5 ± 1.5***>100%
Sham -15.0 ± 1.015.0 ± 1.0N/A
Data are presented as Mean ± SEM. Data is representative and adapted from studies on similar AAK1 inhibitors.[1][8]
p<0.05, **p<0.01, ***p<0.001 compared to vehicle.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of AAK1 in neuropathic pain. The protocols and information provided herein offer a framework for researchers to design and execute in vivo studies using the SNL model. The potent and brain-penetrant nature of this compound, combined with the established link between AAK1 inhibition and the α2 adrenergic system, makes it a compelling compound for further research and development in the field of pain therapeutics.[1][5][7]

References

Application Notes and Protocols for AAK1-IN-3 TFA in Chronic Constriction Injury (CCI) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adaptor-associated kinase 1 (AAK1) has emerged as a promising therapeutic target for the management of neuropathic pain. AAK1, a serine/threonine kinase, is involved in clathrin-mediated endocytosis and is highly expressed in the brain and spinal cord.[1][2] Inhibition of AAK1 has been shown to produce significant antinociceptive effects in various preclinical models of neuropathic pain, including the chronic constriction injury (CCI) model.[3][4][5] The mechanism of action is linked to the modulation of α2 adrenergic signaling, a pathway known for its antinociceptive properties in humans.[3][4] AAK1 inhibitors have been observed to reduce the increased spontaneous neural activity in the spinal cord associated with CCI.[3][4]

AAK1-IN-3 TFA is a potent, brain-penetrant inhibitor of AAK1 with an IC50 of 11 nM.[1][6][7] Its ability to cross the blood-brain barrier makes it a suitable candidate for investigating the role of central AAK1 inhibition in neuropathic pain.[7] While specific data for this compound in the CCI model is limited, this document provides detailed application notes and adapted protocols based on studies with other potent, brain-penetrant AAK1 inhibitors such as LP-935509 and BMS-986176/LX-9211.[8][9][10][11][12][13]

Data Presentation

In Vitro and In Vivo Activity of AAK1 Inhibitors
CompoundTargetIC50 (nM)Cell-based IC50 (nM)In Vivo ModelKey FindingsReference
This compound AAK111108 (HEK293 cells)C57BL6 Mice30 mg/kg (s.c.) causes a 46% reduction of µ2 phosphorylation.[7]
LP-935509AAK13.32.8Rat CCI ModelDose-dependently reverses thermal hyperalgesia, cold allodynia, and mechanical allodynia. ED50 values range from 2 to 10 mg/kg (p.o.).[8]
BMS-986176/LX-9211AAK12Not ReportedRat Diabetic Neuropathic Pain ModelIncreases paw withdrawal latency at 0.3 and 3 mg/kg.[10]
BMS-911172AAK11251Rat CCI ModelActive in thermal hyperalgesia and mechanical allodynia at 60 mg/kg (s.c.).[14]

Experimental Protocols

Chronic Constriction Injury (CCI) Model in Rats

This protocol is a standard method for inducing neuropathic pain.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • 4-0 chromic gut sutures

  • Stereomicroscope

Procedure:

  • Anesthetize the rat using an appropriate anesthetic.

  • Make a small incision on the lateral side of the mid-thigh of the left hind limb to expose the sciatic nerve.

  • Carefully dissect the connective tissue to isolate the sciatic nerve proximal to its trifurcation.

  • Loosely tie four ligatures of 4-0 chromic gut suture around the sciatic nerve with about 1 mm spacing between each ligature.

  • The ligatures should be tightened until they just barely constrict the nerve, causing a slight indentation without arresting epineural blood flow.

  • Close the muscle layer and skin with appropriate sutures.

  • Administer post-operative analgesics as per institutional guidelines.

  • Allow the animals to recover for at least 7 days before behavioral testing to allow for the full development of neuropathic pain symptoms.

Administration of this compound

Note: The following protocol is adapted from studies using other orally bioavailable, brain-penetrant AAK1 inhibitors. Dose optimization for this compound is recommended.

Materials:

  • This compound

  • Vehicle (e.g., 20% SBE-β-CD in saline, or 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline)[13]

  • Oral gavage needles

  • Syringes

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • On the day of the experiment, dilute the stock solution with the appropriate vehicle to the desired final concentrations. A typical dose range for potent AAK1 inhibitors is 1-30 mg/kg.[8]

  • Administer the formulated this compound or vehicle to the CCI rats via oral gavage (p.o.).

  • Behavioral testing should be conducted at the time of expected peak plasma concentration of the compound. This should be determined in preliminary pharmacokinetic studies.

Behavioral Assessment of Neuropathic Pain

Materials:

  • Von Frey filaments of varying stiffness

  • Elevated wire mesh platform

  • Testing chambers

Procedure:

  • Acclimate the rats to the testing environment by placing them in the chambers on the wire mesh floor for at least 15-20 minutes before testing.

  • Apply the von Frey filaments to the plantar surface of the injured hind paw, starting with a filament of low stiffness.

  • A positive response is noted as a sharp withdrawal of the paw.

  • Use the up-down method to determine the 50% paw withdrawal threshold (PWT).

Materials:

  • Plantar test apparatus (radiant heat source)

  • Glass floor enclosure

Procedure:

  • Acclimate the rats to the testing apparatus.

  • Position the radiant heat source under the plantar surface of the injured hind paw.

  • Activate the heat source and record the time taken for the rat to withdraw its paw (paw withdrawal latency, PWL).

  • A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.

Molecular Analysis (Adapted Protocol)

Objective: To assess the in vivo target engagement of this compound by measuring the phosphorylation of its substrate, µ2 subunit of the AP-2 complex. A 30 mg/kg subcutaneous dose of this compound has been shown to cause a 46% reduction in µ2 phosphorylation in mice.[7]

Procedure:

  • Administer this compound or vehicle to CCI or naive animals.

  • At the time of expected peak effect, euthanize the animals and rapidly dissect the lumbar spinal cord.

  • Homogenize the tissue in lysis buffer containing phosphatase and protease inhibitors.

  • Determine the protein concentration using a standard assay (e.g., BCA assay).

  • Perform Western blotting using primary antibodies against phospho-AP2M1 (Thr156) and total AP2M1.

  • Quantify the band intensities and express the results as a ratio of phosphorylated µ2 to total µ2.

Visualization of Pathways and Workflows

G cluster_0 Experimental Workflow for this compound in CCI Model CCI Chronic Constriction Injury (CCI) Surgery Recovery Post-operative Recovery (>=7 days) CCI->Recovery DrugAdmin This compound Administration (p.o.) Recovery->DrugAdmin Behavior Behavioral Testing (von Frey, Hargreaves) DrugAdmin->Behavior Molecular Molecular Analysis (Spinal Cord µ2 Phosphorylation) Behavior->Molecular

Caption: Experimental workflow for evaluating this compound in a rat CCI model of neuropathic pain.

G cluster_1 Proposed Signaling Pathway of AAK1 Inhibition in Neuropathic Pain NerveInjury Nerve Injury (CCI) SpinalSensitization Central Sensitization in Spinal Cord NerveInjury->SpinalSensitization AAK1 AAK1 Activity SpinalSensitization->AAK1 increases Alpha2R α2 Adrenergic Receptor Signaling AAK1->Alpha2R negatively regulates (hypothesized) Pain Neuropathic Pain AAK1->Pain contributes to Analgesia Analgesia Alpha2R->Analgesia promotes AAK1_IN_3 This compound AAK1_IN_3->AAK1 inhibits AAK1_IN_3->Analgesia

Caption: Proposed mechanism of AAK1 inhibition in alleviating neuropathic pain through modulation of central signaling pathways.

References

Application Notes and Protocols: AAK1-IN-3 TFA in the Streptozotocin (STZ)-Induced Neuropathy Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic neuropathy is a common and debilitating complication of diabetes, characterized by progressive nerve damage that often leads to chronic, intractable pain. The streptozotocin (B1681764) (STZ)-induced diabetic neuropathy model in rodents is a widely used and well-characterized preclinical model that mimics many of the key features of human diabetic neuropathy, making it an invaluable tool for studying disease pathogenesis and evaluating novel therapeutic agents.[1][2][3][4][5]

Adaptor-associated kinase 1 (AAK1) has emerged as a promising, non-opioid target for the treatment of neuropathic pain.[6][7][8][9] AAK1 inhibitors have demonstrated efficacy in various preclinical pain models, including the STZ-induced diabetic neuropathy model.[1][2][10] The mechanism of action of AAK1 inhibitors is linked to the modulation of the α2-adrenergic signaling pathway in the spinal cord, a key pathway in the endogenous control of pain.[1][2]

AAK1-IN-3 TFA is a potent and brain-penetrant inhibitor of AAK1 with an IC50 of 11 nM.[6][11] In vivo studies have shown that this compound can effectively modulate AAK1 activity, as evidenced by a significant reduction in the phosphorylation of its substrate, µ2, in the brains of mice.[6] These characteristics make this compound a valuable research tool for investigating the therapeutic potential of AAK1 inhibition in diabetic neuropathy.

These application notes provide a comprehensive overview and detailed protocols for utilizing the STZ-induced neuropathy model to evaluate the efficacy of this compound.

Data Presentation

The following table summarizes key quantitative data for the STZ-induced neuropathy model and the application of AAK1 inhibitors.

ParameterSpeciesSTZ Dosage & AdministrationKey Neuropathic EndpointsAAK1 Inhibitor & DosageEfficacy of AAK1 Inhibitor
Mechanical Allodynia Rat50-75 mg/kg, single IP injectionDecreased paw withdrawal threshold (von Frey test)LP-935509 (oral)Dose-dependent reversal of mechanical allodynia[2]
Thermal Hyperalgesia Mouse200 mg/kg, single IP injectionDecreased paw withdrawal latency (Hot plate test)BMS-986176 (LX-9211) (oral)Significant reduction in pain response[10]
μ2 Phosphorylation MouseN/AN/AThis compound (30 mg/kg, SC)46% reduction in μ2 phosphorylation in the brain[6]
Blood Glucose Rat/MouseVaries (see protocols)>250 mg/dLN/AN/A

Experimental Protocols

Protocol 1: Induction of Diabetic Neuropathy with Streptozotocin (STZ) in Mice

Materials:

  • Streptozotocin (STZ)

  • Sterile 0.1 M citrate (B86180) buffer (pH 4.5), ice-cold

  • 8-week-old male C57BL/6 mice

  • Blood glucose meter and test strips

  • Warming cage or lamp

  • Insulin syringes (28-30G)

Procedure:

  • Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment. Provide ad libitum access to food and water.

  • Fasting: Fast the mice for 4-6 hours before STZ injection to enhance the diabetogenic effect. Water should be available during the fasting period.

  • STZ Preparation: Immediately before use, dissolve STZ in ice-cold sterile citrate buffer (pH 4.5) to a final concentration of 20 mg/mL. STZ is light-sensitive and unstable in solution, so protect it from light and use it within 15-20 minutes of preparation.

  • STZ Administration: Administer a single intraperitoneal (IP) injection of STZ at a dose of 200 mg/kg body weight. Control animals should receive an equivalent volume of citrate buffer.

  • Post-Injection Care: To prevent STZ-induced hypoglycemia, replace the drinking water with a 10% sucrose (B13894) solution for the first 24-48 hours after injection.

  • Confirmation of Diabetes: Measure blood glucose levels from the tail vein 48-72 hours after STZ injection. Mice with non-fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and can be used for subsequent neuropathy studies. Continue to monitor blood glucose levels weekly.

  • Development of Neuropathy: Neuropathic pain behaviors, such as mechanical allodynia and thermal hyperalgesia, typically develop within 2-4 weeks after the confirmation of diabetes.[12]

Protocol 2: Administration of this compound and Assessment of Analgesic Efficacy

Materials:

  • This compound

  • Vehicle for solubilization (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • STZ-induced diabetic mice with established neuropathy (2-4 weeks post-STZ)

  • Von Frey filaments for assessing mechanical allodynia

  • Hot plate apparatus for assessing thermal hyperalgesia

  • Syringes and needles for administration

Procedure:

  • Baseline Neuropathy Assessment: Before administering the test compound, establish a baseline measurement of mechanical allodynia and thermal hyperalgesia for each animal.

    • Mechanical Allodynia (Von Frey Test):

      • Acclimate the mice in individual Plexiglas chambers on a wire mesh floor for at least 30 minutes.[3]

      • Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw.[5]

      • A positive response is a sharp withdrawal, flinching, or licking of the paw.

      • Determine the 50% paw withdrawal threshold (PWT) using the up-down method.[3]

    • Thermal Hyperalgesia (Hot Plate Test):

      • Set the hot plate temperature to 52-55°C.[5][7]

      • Place the mouse on the hot plate and start a timer.

      • Record the latency to the first sign of nociception (e.g., paw licking, jumping).

      • Implement a cut-off time (e.g., 30 seconds) to prevent tissue damage.

  • This compound Preparation and Administration:

    • Prepare a stock solution of this compound in a suitable vehicle. A suggested starting dose is 30 mg/kg, administered subcutaneously (SC).[6] It is recommended to perform a dose-response study (e.g., 3, 10, 30 mg/kg) to determine the optimal effective dose.

    • Administer the prepared this compound solution or vehicle to the diabetic mice.

  • Post-Treatment Neuropathy Assessment:

    • Assess mechanical allodynia and thermal hyperalgesia at various time points after compound administration (e.g., 30, 60, 120, and 240 minutes) to determine the time course of the analgesic effect.

  • Data Analysis:

    • Calculate the 50% paw withdrawal threshold for the von Frey test.

    • Record the paw withdrawal latency for the hot plate test.

    • Compare the post-treatment values to the baseline values and the vehicle-treated group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).

    • Data can be expressed as the raw withdrawal threshold/latency or as a percentage of the maximum possible effect (%MPE).

Mandatory Visualizations

STZ_Neuropathy_Pathway cluster_downstream Downstream Pathophysiological Pathways STZ Streptozotocin (STZ) Pancreatic_Beta_Cells Pancreatic β-Cells STZ->Pancreatic_Beta_Cells selectively destroys Insulin_Deficiency Insulin Deficiency Pancreatic_Beta_Cells->Insulin_Deficiency leads to Hyperglycemia Hyperglycemia Insulin_Deficiency->Hyperglycemia Polyol_Pathway Polyol Pathway Activation Hyperglycemia->Polyol_Pathway activates multiple pathways AGE_RAGE AGE-RAGE Signaling Hyperglycemia->AGE_RAGE activates multiple pathways PKC_Pathway PKC Pathway Activation Hyperglycemia->PKC_Pathway activates multiple pathways Oxidative_Stress Oxidative Stress (ROS) Hyperglycemia->Oxidative_Stress activates multiple pathways Inflammation Inflammation (Cytokines) Polyol_Pathway->Inflammation Nerve_Damage Peripheral Nerve Damage Polyol_Pathway->Nerve_Damage AGE_RAGE->Inflammation AGE_RAGE->Nerve_Damage PKC_Pathway->Inflammation PKC_Pathway->Nerve_Damage Oxidative_Stress->Inflammation Oxidative_Stress->Nerve_Damage Inflammation->Nerve_Damage Neuropathic_Pain Neuropathic Pain (Allodynia, Hyperalgesia) Nerve_Damage->Neuropathic_Pain

Caption: Signaling pathway of STZ-induced diabetic neuropathy.

AAK1_Workflow cluster_model Model Induction cluster_testing Efficacy Testing Induction STZ Injection in Mice (e.g., 200 mg/kg, IP) Confirmation Confirmation of Diabetes (Blood Glucose > 250 mg/dL) Induction->Confirmation Development Neuropathy Development (2-4 weeks) Confirmation->Development Baseline Baseline Behavioral Testing (von Frey, Hot Plate) Development->Baseline Treatment Administer this compound or Vehicle (e.g., 30 mg/kg, SC) Baseline->Treatment Post_Treatment Post-Treatment Behavioral Testing (Time-course) Treatment->Post_Treatment Analysis Data Analysis (Paw Withdrawal Threshold/Latency) Post_Treatment->Analysis

Caption: Experimental workflow for evaluating this compound.

AAK1_Mechanism cluster_spinal_cord Spinal Cord Dorsal Horn AAK1_IN_3 This compound AAK1 AAK1 AAK1_IN_3->AAK1 inhibits Alpha2_Adrenergic α2-Adrenergic Receptor Signaling AAK1->Alpha2_Adrenergic modulates Pain_Transmission Nociceptive Signal Transmission Alpha2_Adrenergic->Pain_Transmission inhibits Analgesia Analgesia Pain_Transmission->Analgesia reduction leads to

Caption: Proposed mechanism of action for this compound in neuropathic pain.

References

Application Notes: Measuring Adaptor-Associated Kinase 1 (AAK1) Inhibition in Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in the regulation of clathrin-mediated endocytosis (CME).[1] It functions by phosphorylating the μ2 subunit (AP2M1) of the adaptor protein 2 (AP-2) complex, a key event for the assembly of clathrin-coated pits.[2][3] Given its involvement in critical cellular trafficking processes and its enrichment in the central nervous system, AAK1 has emerged as a promising therapeutic target for various conditions, including neuropathic pain and neurodegenerative diseases.[4][5]

These application notes provide detailed protocols for three distinct and widely used methods to quantify AAK1 inhibition within a cellular context: the NanoBRET™ Target Engagement Assay, the Cellular Thermal Shift Assay (CETSA), and Western Blot analysis of the downstream substrate AP2M1 phosphorylation. Each method offers a different perspective on inhibitor action, from direct target binding to functional enzymatic inhibition.

AAK1 Signaling Pathway

AAK1 is a key regulator of clathrin-mediated endocytosis. Its primary known substrate is the AP2M1 subunit of the AP-2 complex. Phosphorylation of AP2M1 at Threonine 156 by AAK1 enhances the efficiency of endocytosis.[2][6] Recent studies have also implicated AAK1 in a negative feedback loop for the WNT signaling pathway. Prolonged WNT stimulation leads to AAK1-dependent phosphorylation of AP2M1, which in turn promotes the clathrin-mediated endocytosis and subsequent clearance of the WNT co-receptor LRP6 from the cell surface, thereby attenuating the signal.[7][8]

AAK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm WNT WNT Ligand FZD_LRP6 Frizzled/LRP6 Receptor Complex WNT->FZD_LRP6 Binds AAK1 AAK1 FZD_LRP6->AAK1 Activates (Negative Feedback) CCP Clathrin-Coated Pit (Endocytosis) FZD_LRP6->CCP Internalized via pAP2M1 p-AP2M1 (T156) AAK1->pAP2M1 Phosphorylates AP2_complex AP-2 Complex (inactive) AP2_complex->AAK1 AP2M1 AP2M1 AP2_complex->AP2M1 contains pAP2M1->CCP Promotes Clathrin Clathrin Clathrin->CCP Forms Inhibitor AAK1 Inhibitor Inhibitor->AAK1 Inhibits

Caption: AAK1 Signaling in Clathrin-Mediated Endocytosis.

Method 1: NanoBRET™ Target Engagement Intracellular Kinase Assay

The NanoBRET™ Target Engagement (TE) Assay is a proximity-based method that measures compound binding to a specific protein target in living cells. The assay uses a NanoLuc® luciferase-tagged AAK1 protein as the energy donor and a fluorescently labeled tracer that reversibly binds to the AAK1 active site as the energy acceptor. When the tracer is bound, Bioluminescence Resonance Energy Transfer (BRET) occurs. Test compounds that bind to AAK1 will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[9][10]

Experimental Workflow: NanoBRET™ Assay

NanoBRET_Workflow cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Assay cluster_analysis Data Analysis d1_step1 1. Transfect HEK293 cells with NanoLuc®-AAK1 Fusion Vector d1_step2 2. Seed transfected cells into 384-well assay plates d1_step1->d1_step2 d1_step3 3. Incubate overnight (37°C, 5% CO2) d1_step2->d1_step3 d2_step1 4. Prepare serial dilutions of test inhibitor d2_step2 5. Add NanoBRET® Tracer and test inhibitor to cells d2_step1->d2_step2 d2_step3 6. Incubate for 2 hours at 37°C d2_step2->d2_step3 d2_step4 7. Add NanoBRET® Nano-Glo® Substrate d2_step3->d2_step4 d2_step5 8. Read Donor (460nm) and Acceptor (610nm) signals d2_step4->d2_step5 analysis 9. Calculate BRET ratio (Acceptor/Donor). Plot ratio vs. inhibitor concentration to determine IC50. d2_step5->analysis CETSA_Workflow step1 1. Culture cells and treat with Inhibitor or Vehicle (DMSO) step2 2. Harvest cells and resuspend in PBS with protease inhibitors step1->step2 step3 3. Aliquot cell suspension into PCR tubes step2->step3 step4 4. Heat aliquots across a temperature gradient (e.g., 40-64°C) for 3 minutes using a thermocycler step3->step4 step5 5. Lyse cells by freeze-thaw cycles step4->step5 step6 6. Separate soluble fraction (supernatant) from aggregated protein (pellet) by ultracentrifugation step5->step6 step7 7. Analyze soluble AAK1 levels by Western Blot step6->step7 step8 8. Quantify band intensity to generate melting curves and determine thermal shift (ΔTm) step7->step8 pAP2M1_Workflow step1 1. Plate cells (e.g., HT1080, HEK293T) and allow to adhere step2 2. Treat cells with serial dilutions of AAK1 inhibitor for 1-2 hours step1->step2 step3 3. (Optional) Stimulate with WNT3A conditioned media if studying pathway-specific effects step2->step3 step4 4. Wash cells with cold PBS and lyse with RIPA buffer containing phosphatase and protease inhibitors step3->step4 step5 5. Determine protein concentration of lysates (e.g., BCA assay) step4->step5 step6 6. Perform SDS-PAGE and transfer proteins to a PVDF membrane step5->step6 step7 7. Probe membrane with primary antibodies: - anti-p-AP2M1 (T156) - anti-total AP2M1 - anti-loading control (e.g., Tubulin) step6->step7 step8 8. Incubate with HRP-secondary antibody and detect with ECL substrate step7->step8 step9 9. Quantify band intensities. Normalize p-AP2M1 to total AP2M1. Plot vs. inhibitor concentration for IC50. step8->step9

References

Application Notes and Protocols for Studying Synaptic Vesicle Recycling with AAK1-IN-3 TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synaptic vesicle (SV) recycling is a fundamental process in neuronal communication, ensuring a continuous supply of vesicles for neurotransmitter release. This intricate process is tightly regulated by a symphony of proteins, and its dysregulation is implicated in various neurological disorders. Adaptor-associated kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in the initial stages of clathrin-mediated endocytosis (CME), a primary pathway for SV recycling.[1][2][3] AAK1 facilitates the recruitment of the adaptor protein complex 2 (AP2) to the plasma membrane, a critical step for the formation of clathrin-coated pits.[4][5] Specifically, AAK1 phosphorylates the μ2 subunit of the AP2 complex (AP2M1), enhancing its binding affinity for cargo proteins and promoting the assembly of the endocytic machinery.[2][4]

AAK1-IN-3 TFA is a potent and brain-penetrant inhibitor of AAK1, offering a valuable pharmacological tool to dissect the role of AAK1 in SV recycling and to explore its therapeutic potential. This document provides detailed application notes and experimental protocols for utilizing this compound to study synaptic vesicle recycling in neuronal and cellular models.

This compound: A Potent Inhibitor of AAK1

This compound is a quinoline (B57606) analogue that demonstrates high potency in inhibiting AAK1 kinase activity. Its ability to cross the blood-brain barrier makes it suitable for both in vitro and in vivo studies.

CompoundTargetIC50 (in vitro)Cell-based IC50 (HEK293 cells)In Vivo Efficacy
This compound AAK111 nM108 nM46% reduction of μ2 phosphorylation in C57BL6 mice (30 mg/kg, s.c.)[4]

Signaling Pathway of AAK1 in Clathrin-Mediated Endocytosis

AAK1 is a key regulator of the initial steps of clathrin-mediated endocytosis. Its activity is stimulated by clathrin and it acts to phosphorylate the AP2M1 subunit of the AP2 complex. This phosphorylation event is crucial for the conformational changes in AP2 that promote its binding to cargo receptors and the subsequent recruitment of clathrin to form a coated pit. Inhibition of AAK1 with this compound is expected to decrease AP2M1 phosphorylation, thereby impairing the efficiency of clathrin-coated pit formation and subsequent synaptic vesicle endocytosis.

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane CargoReceptor Cargo Receptor CoatedPit Clathrin-Coated Pit CargoReceptor->CoatedPit AP2 AP2 Complex AP2->CargoReceptor Binds to Clathrin Clathrin AP2->Clathrin Recruits Clathrin->CoatedPit Forms AAK1 AAK1 Clathrin->AAK1 Stimulates AAK1->AP2 Phosphorylates μ2 subunit (AP2M1) AAK1_IN_3 This compound AAK1_IN_3->AAK1

Caption: AAK1 Signaling in Clathrin-Mediated Endocytosis.

Experimental Protocols

Here, we provide detailed protocols for assessing the impact of this compound on key events in synaptic vesicle recycling.

Measuring AP2M1 Phosphorylation by Western Blot

This protocol allows for the direct measurement of AAK1 kinase activity in cells by quantifying the phosphorylation of its substrate, AP2M1.

Experimental Workflow:

WB_Workflow A Plate neuronal cells and allow to adhere/differentiate B Treat cells with desired concentrations of this compound or vehicle control A->B C Lyse cells and collect protein extracts B->C D Determine protein concentration (e.g., BCA assay) C->D E Perform SDS-PAGE and transfer to PVDF membrane D->E F Block membrane and incubate with primary antibodies (anti-pAP2M1, anti-total AP2M1, and loading control) E->F G Incubate with HRP-conjugated secondary antibodies F->G H Detect signal using chemiluminescence G->H I Quantify band intensities and normalize pAP2M1 to total AP2M1 and loading control H->I

Caption: Western Blot Workflow for AP2M1 Phosphorylation.

Materials:

  • Neuronal cell culture (e.g., primary hippocampal neurons, SH-SY5Y cells)

  • This compound (solubilized in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-AP2M1 (Thr156)

    • Mouse anti-total AP2M1

    • Mouse anti-β-actin or anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Chemiluminescent substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment:

    • Plate neuronal cells at an appropriate density and allow them to differentiate.

    • Prepare a stock solution of this compound in DMSO.

    • Dilute this compound to desired final concentrations (e.g., 0.1, 1, 10 µM) in cell culture medium. Include a vehicle control (DMSO).

    • Treat cells for a specified duration (e.g., 2 hours).[6]

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer.

    • Centrifuge lysates to pellet cell debris and collect the supernatant.

  • Western Blotting:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the phospho-AP2M1 signal to the total AP2M1 signal and the loading control.

    • Compare the normalized phosphorylation levels between this compound-treated and vehicle-treated samples.

Transferrin Uptake Assay for Clathrin-Mediated Endocytosis

This assay indirectly measures the rate of CME by tracking the internalization of fluorescently labeled transferrin, a classic cargo of this pathway.

Experimental Workflow:

Transferrin_Workflow A Plate neuronal cells on coverslips B Pre-treat cells with this compound or vehicle control A->B C Incubate cells with fluorescently-labeled transferrin at 37°C for a defined time B->C D Stop uptake by washing with ice-cold buffer C->D E Fix cells with paraformaldehyde D->E F Mount coverslips on slides E->F G Image cells using fluorescence microscopy F->G H Quantify intracellular fluorescence intensity G->H

Caption: Transferrin Uptake Assay Workflow.

Materials:

  • Neuronal cells cultured on coverslips

  • This compound

  • Fluorescently labeled transferrin (e.g., Alexa Fluor 488-transferrin)

  • Serum-free cell culture medium

  • Ice-cold PBS or HBSS

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • Cell Preparation and Treatment:

    • Plate neuronal cells on sterile glass coverslips in a multi-well plate.

    • Pre-incubate the cells with various concentrations of this compound or vehicle in serum-free medium for 30-60 minutes at 37°C.

  • Transferrin Uptake:

    • Add pre-warmed fluorescently labeled transferrin (e.g., 25 µg/mL) to the cells and incubate for a short period (e.g., 5-15 minutes) at 37°C to measure the initial rate of uptake.

  • Stopping Uptake and Fixation:

    • To stop the uptake, quickly wash the cells three times with ice-cold PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Imaging and Analysis:

    • Mount the coverslips onto glass slides using mounting medium containing DAPI to label the nuclei.

    • Acquire images using a fluorescence microscope.

    • Quantify the mean intracellular fluorescence intensity per cell using image analysis software (e.g., ImageJ).

    • Compare the transferrin uptake in this compound-treated cells to the vehicle control.

SynaptopHluorin Assay for Synaptic Vesicle Recycling

The synaptopHluorin assay provides a direct and dynamic measure of synaptic vesicle exocytosis and endocytosis at individual synapses. SynaptopHluorin is a pH-sensitive GFP fused to a synaptic vesicle protein. Its fluorescence is quenched in the acidic lumen of the vesicle and increases upon exocytosis when exposed to the neutral pH of the synaptic cleft. The subsequent decay in fluorescence reflects endocytosis and re-acidification of the vesicle.[1][7][8]

Experimental Workflow:

Synapto_Workflow A Transfect neurons with synaptopHluorin construct B Pre-incubate neurons with this compound or vehicle control A->B C Mount coverslip in an imaging chamber with physiological buffer B->C D Stimulate neurons electrically to induce exocytosis C->D E Acquire time-lapse fluorescence images of individual synapses D->E F Analyze the fluorescence decay kinetics to determine the endocytosis rate E->F

Caption: SynaptopHluorin Assay Workflow.

Materials:

  • Primary neuronal culture (e.g., hippocampal neurons)

  • SynaptopHluorin expression vector

  • Transfection reagent (e.g., Lipofectamine 2000 or Calcium Phosphate)

  • This compound

  • Imaging chamber for live-cell imaging

  • Physiological imaging buffer (e.g., Tyrode's solution)

  • Field stimulation electrodes

  • Fluorescence microscope with a sensitive camera and time-lapse imaging capabilities

Procedure:

  • Neuron Transfection:

    • Transfect cultured neurons with the synaptopHluorin plasmid at an appropriate time in culture (e.g., DIV 7-10). Allow for expression for 4-7 days.

  • Inhibitor Treatment:

    • Before imaging, incubate the transfected neurons with the desired concentration of this compound or vehicle control in culture medium for 1-2 hours.

  • Live-Cell Imaging:

    • Mount the coverslip with the treated neurons in an imaging chamber containing physiological buffer.

    • Identify transfected neurons expressing synaptopHluorin.

    • Acquire a baseline fluorescence image.

    • Deliver an electrical field stimulation (e.g., 10 Hz for 30 seconds) to trigger synaptic vesicle exocytosis.

    • Immediately following stimulation, acquire a time-lapse series of images to monitor the decay of the synaptopHluorin fluorescence.

  • Data Analysis:

    • Select regions of interest (ROIs) over individual synaptic boutons.

    • Measure the average fluorescence intensity within each ROI for each time point.

    • Normalize the fluorescence traces to the peak fluorescence observed immediately after stimulation.

    • Fit the decay phase of the fluorescence trace to an exponential function to determine the time constant (τ) of endocytosis.

    • Compare the endocytic time constants between this compound-treated and control neurons. An increase in τ indicates an inhibition of synaptic vesicle recycling.

Expected Outcomes and Interpretation

  • Decreased AP2M1 Phosphorylation: Treatment with this compound is expected to cause a dose-dependent decrease in the phosphorylation of AP2M1 at Threonine 156, confirming target engagement and inhibition of AAK1 kinase activity in cells.

  • Reduced Transferrin Uptake: Inhibition of AAK1 with this compound should lead to a reduction in the rate of transferrin internalization, indicating an impairment of clathrin-mediated endocytosis.

  • Slower Synaptic Vesicle Endocytosis: The synaptopHluorin assay is expected to reveal a slower rate of fluorescence decay after stimulation in neurons treated with this compound, reflecting a prolonged time course for synaptic vesicle endocytosis.

By employing these detailed protocols, researchers can effectively utilize this compound to investigate the critical role of AAK1 in the complex process of synaptic vesicle recycling, providing valuable insights for basic neuroscience and the development of novel therapeutics for neurological disorders.

References

Application Notes and Protocols for AAK1-IN-3 TFA in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis (CME), a fundamental process for synaptic vesicle recycling and receptor internalization in neurons.[1][2] AAK1 facilitates this process by phosphorylating the μ2 subunit of the Adaptor Protein 2 (AP2) complex, which enhances the recruitment of cargo to clathrin-coated pits.[1][2] Dysregulation of AAK1 has been implicated in a variety of neurological and psychiatric disorders, including neuropathic pain, schizophrenia, Parkinson's disease, and Alzheimer's disease, making it a promising therapeutic target.[3]

AAK1-IN-3 TFA is a potent and brain-penetrant inhibitor of AAK1.[4] These application notes provide detailed protocols for the use of this compound in primary neuron cultures to investigate its effects on neuronal signaling and function.

Mechanism of Action

AAK1 is a key regulator of intracellular trafficking. Its primary function is the phosphorylation of the AP2M1 (μ2) subunit of the AP2 complex, which is a critical step in the maturation of clathrin-coated pits and the subsequent endocytosis of transmembrane proteins.[5] By inhibiting AAK1, this compound is expected to decrease the phosphorylation of AP2M1, thereby modulating CME. This can have widespread effects on various signaling pathways that are dependent on receptor internalization, including the WNT, Notch, and Neuregulin-1 (Nrg1)/ErbB4 pathways.[3][5][6] For instance, inhibition of AAK1 has been shown to potentiate Nrg1-induced neurite outgrowth in a neuronal cell line.[3]

Data Presentation

The following tables summarize the available quantitative data for this compound and the general effects of AAK1 inhibition.

Table 1: In Vitro Efficacy of this compound

ParameterCell Type/SystemThis compound ConcentrationObserved EffectReference
IC50Recombinant Human AAK111 nM50% inhibition of AAK1 kinase activity[4]
IC50HEK293 cells108 nMInhibition of AAK1 activity in a cellular context[4]
In Vivo EfficacyC57BL/6 mice30 mg/kg (single subcutaneous dose)46% reduction of μ2 phosphorylation[4]

Table 2: Effects of AAK1 Inhibition on Neuronal Signaling Pathways

Signaling PathwayEffect of AAK1 InhibitionPotential Downstream Consequences in NeuronsReferences
Clathrin-Mediated EndocytosisDecreased phosphorylation of AP2M1 (μ2 subunit)Altered synaptic vesicle recycling, modulation of receptor density at the synapse.[1][2]
Nrg1/ErbB4 SignalingPotentiation of Nrg1-induced neurite outgrowth.Promotion of neuronal differentiation and survival.[3]
WNT SignalingActivation of β-catenin-dependent transcription.Regulation of neuronal development and synaptic plasticity.[5]
Notch SignalingPositive regulation of the Notch pathway.Modulation of neuronal fate decisions and differentiation.[6]

Experimental Protocols

The following are detailed protocols for studying the effects of this compound in primary neuron cultures.

Protocol 1: Preparation and Treatment of Primary Neuron Cultures

This protocol describes the basic procedure for culturing primary cortical or hippocampal neurons and treating them with this compound.

Materials:

  • Embryonic day 18 (E18) rat or mouse embryos

  • Dissection medium (e.g., Hibernate-E)

  • Enzymatic dissociation solution (e.g., papain or trypsin)

  • Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin)

  • Poly-D-lysine or Poly-L-ornithine coated culture plates or coverslips

  • This compound (prepare stock solution in DMSO)

  • Vehicle control (DMSO)

Procedure:

  • Neuron Isolation and Culture: Isolate primary cortical or hippocampal neurons from E18 rodent embryos using established protocols. Briefly, dissect the desired brain region, enzymatically digest the tissue, gently dissociate the cells into a single-cell suspension, and plate the neurons onto poly-D-lysine coated culture vessels in plating medium.[7][8]

  • Cell Maintenance: Culture the neurons at 37°C in a humidified incubator with 5% CO2. Replace half of the culture medium every 2-3 days.

  • Preparation of this compound: Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM). Further dilute the stock solution in pre-warmed plating medium to the desired final concentrations immediately before use. A typical concentration range to test in primary neurons would be from 10 nM to 1 µM, based on the in vitro IC50 values.[4][9]

  • Treatment: At the desired days in vitro (DIV), typically between DIV 5-7 for mature cultures, remove half of the medium from each well and replace it with fresh medium containing the desired concentration of this compound or vehicle control. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1% to avoid solvent toxicity.

  • Incubation: Incubate the treated neurons for the desired duration, which can range from a few hours for signaling studies to several days for morphological or survival assays.

Protocol 2: Western Blot Analysis of AP2M1 Phosphorylation

This protocol is to assess the direct target engagement of this compound in primary neurons by measuring the phosphorylation of the AAK1 substrate, AP2M1.

Materials:

  • Primary neuron cultures treated with this compound (from Protocol 1)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-AP2M1 (Thr156), anti-total AP2M1, anti-β-actin or anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: After treatment, wash the neurons with ice-cold PBS and lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the phospho-AP2M1 signal to total AP2M1 and the loading control.

Protocol 3: Immunofluorescence Staining for Neurite Outgrowth

This protocol is designed to evaluate the effect of this compound on neurite outgrowth, a key aspect of neuronal development and regeneration.[3]

Materials:

  • Primary neuron cultures grown on coverslips and treated with this compound (from Protocol 1)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody against a neuronal marker (e.g., anti-β-III-tubulin or anti-MAP2)

  • Alexa Fluor-conjugated secondary antibody

  • DAPI for nuclear staining

  • Mounting medium

Procedure:

  • Fixation and Permeabilization: Fix the treated neurons with 4% PFA for 15 minutes at room temperature, followed by permeabilization.

  • Blocking and Staining: Block non-specific antibody binding and then incubate with the primary antibody overnight at 4°C. After washing, incubate with the fluorescently labeled secondary antibody and DAPI.

  • Imaging and Analysis: Mount the coverslips onto microscope slides and acquire images using a fluorescence microscope. Quantify neurite length and branching using appropriate software (e.g., ImageJ with the NeuronJ plugin).

Mandatory Visualizations

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol AP2 AP2 Complex CargoReceptor Cargo Receptor AP2->CargoReceptor Binds to pAP2M1 p-AP2M1 (Thr156) Clathrin Clathrin CargoReceptor->Clathrin Recruits Endocytosis Clathrin-Mediated Endocytosis Clathrin->Endocytosis AAK1 AAK1 AAK1->AP2 Phosphorylates AP2M1 subunit AAK1_IN_3_TFA This compound AAK1_IN_3_TFA->AAK1 Inhibits pAP2M1->Endocytosis Promotes

Caption: this compound inhibits AAK1, preventing AP2M1 phosphorylation and modulating endocytosis.

G cluster_workflow Experimental Workflow cluster_analysis Downstream Analysis start Primary Neuron Culture (e.g., Cortical, Hippocampal) treatment Treat with this compound (e.g., 10 nM - 1 µM) start->treatment incubation Incubate (Hours to Days) treatment->incubation western Western Blot (p-AP2M1, Total AP2M1) incubation->western immunofluorescence Immunofluorescence (Neurite Outgrowth, Synaptic Markers) incubation->immunofluorescence functional Functional Assays (e.g., Synaptic Activity) incubation->functional

References

Application Notes and Protocols: A Comparative Analysis of AAK1 Downregulation by Lentiviral shRNA Knockdown and AAK1-IN-3 TFA Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adaptor-associated kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis (CME), a fundamental process for nutrient uptake, receptor signaling, and synaptic vesicle recycling. Its involvement in various cellular pathways, including WNT and Notch signaling, has made it an attractive target for therapeutic intervention in a range of diseases, from neuropathic pain to viral infections. This document provides a detailed comparison of two primary methods for interrogating AAK1 function: lentiviral short hairpin RNA (shRNA) knockdown and pharmacological inhibition using the small molecule AAK1-IN-3 TFA. We present a comprehensive overview of the principles, protocols, and expected outcomes for each approach, enabling researchers to make informed decisions for their specific experimental needs.

Comparative Overview: shRNA Knockdown vs. Chemical Inhibition

Both lentiviral shRNA and small molecule inhibitors are powerful tools to study protein function, but they operate through distinct mechanisms, leading to different experimental considerations and potential outcomes.

FeatureLentiviral shRNA KnockdownThis compound Inhibition
Mechanism of Action Post-transcriptional gene silencing by targeting AAK1 mRNA for degradation, leading to reduced AAK1 protein synthesis.Competitive binding to the ATP-binding pocket of the AAK1 kinase domain, directly inhibiting its catalytic activity.
Effect on Protein Reduces the total amount of AAK1 protein.Inhibits the function of existing AAK1 protein without affecting its expression level.
Kinetics Onset of effect is slower, typically requiring 24-72 hours for significant protein reduction.[1] Effects can be long-lasting, especially with stable integration.Onset of effect is rapid, often within minutes to hours of administration. Effects are generally reversible upon washout of the compound.
Specificity & Off-Targets Potential for off-target effects through unintended silencing of other genes with sequence similarity.[1][2] These can be mitigated by careful shRNA design and use of multiple distinct shRNA sequences.Potential for off-target effects by inhibiting other kinases with similar ATP-binding sites. This compound is a potent AAK1 inhibitor with an IC50 of 11 nM.[3]
Application Ideal for long-term studies, stable cell line generation, and in vivo studies requiring sustained target suppression.Suited for acute studies, dose-response experiments, and situations requiring rapid and reversible target modulation.
Quantitative Control Knockdown efficiency can be variable and is typically assessed at the population level.Inhibition is dose-dependent and can be precisely controlled by varying the compound concentration.

Quantitative Data Summary

The following tables summarize key quantitative data for both AAK1 shRNA knockdown and this compound inhibition, compiled from various studies. Direct comparison should be made with caution as experimental conditions may vary.

Table 1: this compound Inhibition Data

ParameterValueCell Line/SystemReference
Biochemical IC50 11 nMRecombinant AAK1 enzyme[3]
Cellular IC50 108 nMHEK293 cells[4]
In Vivo Effect 46% reduction of µ2 phosphorylation at 30 mg/kg (single dose)C57BL6 mice[4]

Table 2: AAK1 shRNA Knockdown Efficiency (Representative)

MethodKnockdown EfficiencyCell LineValidation MethodReference
Lentiviral shRNA>80% (mRNA)Not specifiedqRT-PCR[5]
Lentiviral shRNASignificant protein reductionHeLaWestern Blot[6]
siRNAPotentiation of Nrg1-induced neuritogenesisPC12-ErbB4-GFPPhenotypic Assay[7]

Table 3: Phenotypic Outcomes of AAK1 Knockout (as a proxy for complete knockdown)

PhenotypeObservation in AAK1 Knockout MiceModelReference
Pain Response Markedly reduced response to persistent pain in phase II formalin test.Formalin-induced pain model[8]
Neuropathic Pain Failed to develop tactile allodynia.Spinal nerve ligation (SNL) model[8]
Hearing Elevated ABR hearing thresholds.Noise-induced hearing loss model[9]

Experimental Protocols

Lentiviral shRNA Knockdown of AAK1

This protocol describes the general steps for transducing a target cell line with lentiviral particles carrying an shRNA against AAK1.

Materials:

  • HEK293T cells (for lentivirus production)

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • Lentiviral transfer plasmid with AAK1 shRNA insert (pLKO.1 backbone is common)

  • Control shRNA lentiviral particles (non-targeting)

  • Target cells (e.g., HeLa, SH-SY5Y)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Polybrene[10]

  • Puromycin (B1679871) (for selection)[10]

  • Reagents for Western blotting and/or qRT-PCR

Protocol:

  • Lentivirus Production (in HEK293T cells):

    • Co-transfect HEK293T cells with the AAK1 shRNA transfer plasmid and packaging plasmids using a suitable transfection reagent.

    • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

    • Filter the supernatant through a 0.45 µm filter to remove cellular debris.

    • (Optional) Concentrate the viral particles by ultracentrifugation or using a commercially available concentration reagent.

  • Transduction of Target Cells:

    • Plate target cells in a 12-well plate 24 hours prior to transduction to achieve 50-70% confluency on the day of infection.[10]

    • On the day of transduction, replace the medium with fresh complete medium containing Polybrene (typically 4-8 µg/mL) to enhance transduction efficiency.[10]

    • Add the desired amount of lentiviral particles (determine the optimal multiplicity of infection (MOI) for your cell line).[1]

    • Incubate the cells overnight.

    • The following day, replace the virus-containing medium with fresh complete medium.

  • Selection of Transduced Cells:

    • 48 hours post-transduction, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration.[10]

    • Replace the medium with fresh puromycin-containing medium every 3-4 days until resistant colonies appear.[10]

  • Validation of Knockdown:

    • Expand the puromycin-resistant cells.

    • Assess AAK1 protein levels by Western Blotting :

      • Lyse the cells and quantify total protein concentration.

      • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

      • Probe the membrane with a primary antibody against AAK1 and a loading control (e.g., GAPDH, β-actin).

      • Incubate with a secondary antibody and visualize the bands. A significant reduction in the AAK1 band intensity compared to the non-targeting control indicates successful knockdown.[11]

    • Assess AAK1 mRNA levels by qRT-PCR :

      • Isolate total RNA from the cells and synthesize cDNA.

      • Perform real-time PCR using primers specific for AAK1 and a reference gene (e.g., GAPDH).

      • Calculate the relative expression of AAK1 mRNA using the ΔΔCt method.

This compound Inhibition

This protocol provides a general guideline for treating cells with the AAK1 inhibitor this compound.

Materials:

  • This compound

  • DMSO (for stock solution preparation)

  • Target cells

  • Complete culture medium

  • Reagents for the desired downstream assay (e.g., kinase assay, phenotypic assay)

Protocol:

  • Preparation of Stock Solution:

    • Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C or -80°C.

  • Cell Treatment:

    • Plate target cells and allow them to adhere and reach the desired confluency.

    • Prepare working solutions of this compound by diluting the stock solution in complete culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a non-toxic level (typically <0.1%).

    • Remove the existing medium from the cells and replace it with the medium containing this compound or a vehicle control (medium with the same concentration of DMSO).

    • Incubate the cells for the desired duration of treatment.

  • Assessment of Inhibition:

    • In Vitro Kinase Assay: To confirm direct inhibition of AAK1, perform a kinase assay using recombinant AAK1, a suitable substrate (e.g., a peptide derived from the AP2M1 subunit), and varying concentrations of this compound.[12] Measure the phosphorylation of the substrate to determine the IC50.

    • Cell-Based Phosphorylation Assay: To assess AAK1 activity in cells, treat cells with this compound and then measure the phosphorylation of a known AAK1 substrate, such as the µ2 subunit of the AP-2 complex (AP2M1) at Thr156, by Western blotting using a phospho-specific antibody.[12]

    • Phenotypic Assays: Evaluate the effect of AAK1 inhibition on cellular processes known to be regulated by AAK1, such as clathrin-mediated endocytosis (see protocol below) or neurite outgrowth.[13]

Phenotypic Assay: Clathrin-Mediated Endocytosis (Transferrin Uptake Assay)

This assay measures the uptake of fluorescently labeled transferrin, a classic marker for CME.[8][14]

Protocol:

  • Plate cells on coverslips in a 24-well plate.

  • Treat cells with either lentiviral shRNA against AAK1 (and a non-targeting control) or with this compound (and a vehicle control) for the desired time.

  • Starve the cells in serum-free medium for 30-60 minutes at 37°C to upregulate transferrin receptor expression.[15]

  • Incubate the cells with fluorescently labeled transferrin (e.g., Alexa Fluor 647-Transferrin) at 10 µg/mL for 1-5 minutes at 37°C.[16]

  • Quickly wash the cells with ice-cold PBS to stop endocytosis.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.[16]

  • Mount the coverslips on slides with a mounting medium containing a nuclear stain (e.g., DAPI).

  • Image the cells using a fluorescence microscope.

  • Quantify the intracellular fluorescence intensity of transferrin using image analysis software (e.g., ImageJ). A decrease in transferrin uptake in AAK1 knockdown or inhibited cells compared to controls indicates a disruption of CME.

Visualizations

Signaling Pathways

AAK1_Signaling_Pathways cluster_CME Clathrin-Mediated Endocytosis cluster_WNT WNT Signaling (Negative Regulation) cluster_Notch Notch Signaling (Positive Regulation) Clathrin Clathrin Vesicle Clathrin-Coated Vesicle Clathrin->Vesicle Forms coat AP2 AP-2 Complex AP2->Clathrin Recruits Cargo Cargo Receptor AP2->Cargo Binds Cargo->Vesicle Internalized in AAK1 AAK1 AP2_mu AP-2 µ2 subunit AAK1->AP2_mu Phosphorylates AP2_mu->AP2 Component of WNT WNT Frizzled Frizzled WNT->Frizzled LRP6 LRP6 Frizzled->LRP6 Co-receptor AAK1_WNT AAK1 LRP6->AAK1_WNT Activates Endocytosis_WNT Endocytosis of LRP6 AAK1_WNT->Endocytosis_WNT Promotes Endocytosis_WNT->LRP6 Internalizes & Degrades Notch Notch Receptor Notch_active Active Notch Notch->Notch_active Ligand binding & cleavage AAK1_Notch AAK1 Notch_active->AAK1_Notch Interacts with Endocytic_Vesicle Endocytic Vesicle Notch_active->Endocytic_Vesicle Localization to Eps15b Eps15b AAK1_Notch->Eps15b Acts as adaptor for Eps15b->Endocytic_Vesicle Component of

Caption: AAK1 signaling in Clathrin-Mediated Endocytosis, WNT, and Notch pathways.

Experimental Workflows

Experimental_Workflows cluster_shRNA Lentiviral shRNA Knockdown Workflow cluster_inhibitor This compound Inhibition Workflow start_shRNA Design/Obtain AAK1 shRNA Lentiviral Construct production Lentivirus Production in HEK293T cells start_shRNA->production transduction Transduce Target Cells production->transduction selection Puromycin Selection transduction->selection validation Validate Knockdown (Western Blot / qRT-PCR) selection->validation phenotype_shRNA Phenotypic Analysis validation->phenotype_shRNA end_shRNA Data Analysis phenotype_shRNA->end_shRNA start_inhibitor Prepare this compound Stock treatment Treat Target Cells with Inhibitor start_inhibitor->treatment assay Perform Downstream Assay treatment->assay phenotype_inhibitor Phenotypic Analysis assay->phenotype_inhibitor end_inhibitor Data Analysis phenotype_inhibitor->end_inhibitor

References

Application Notes and Protocols for AAK1-IN-3 TFA in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed information and protocols for the in vivo administration of AAK1-IN-3 TFA, a potent and brain-penetrant inhibitor of Adaptor-Associated Kinase 1 (AAK1). This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of AAK1 inhibition in various disease models, particularly in the context of neuropathic pain.

Introduction to AAK1 and this compound

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental process for intracellular trafficking, nutrient uptake, and receptor signaling.[1][2] AAK1 phosphorylates the μ2 subunit of the adaptor protein-2 (AP-2) complex, enhancing its binding to cargo proteins and facilitating the formation of clathrin-coated vesicles.[1][3] Due to its involvement in various signaling pathways, including Notch and WNT, AAK1 has emerged as a promising therapeutic target for several conditions, most notably neuropathic pain.[4][5][6]

This compound is a quinoline (B57606) analogue that acts as a potent AAK1 inhibitor with an IC50 of 11 nM.[7][8][9] It is a brain-penetrant compound, making it suitable for investigating the role of AAK1 in the central nervous system.[7][8] In vivo studies have demonstrated that inhibition of AAK1 can alleviate pain in animal models of neuropathy.[6][10]

Quantitative Data Summary

The following tables summarize the available quantitative data for AAK1 inhibitors from in vivo studies.

Table 1: In Vivo Administration and Efficacy of this compound

ParameterValueSpeciesAdministration RouteStudyReference
Dose for Target Engagement30 mg/kg (single dose)Mouse (C57BL6)Subcutaneous (s.c.)Reduction of μ2 phosphorylation by 46%[7][8]

Table 2: Pharmacokinetic Parameters of a Structurally Related AAK1 Inhibitor (LP-935509)

Note: Specific pharmacokinetic data for this compound is not publicly available. The following data for LP-935509, another potent AAK1 inhibitor, is provided for reference.

ParameterValueSpeciesAdministration RouteReference
Bioavailability50%RatOral (p.o.)[11]
Half-life (t½)4.0 hoursRatOral (p.o.)[11]
Time to Maximum Concentration (Tmax)1.3 hoursRatOral (p.o.)[11]
Brain/Plasma Ratio2.3RatOral (p.o.)[11]

Signaling Pathway and Experimental Workflow

AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Cargo Receptor AP2 AP-2 Complex Receptor->AP2 Binds Clathrin Clathrin AP2->Clathrin Recruits AAK1 AAK1 AAK1->AP2 Phosphorylates μ2 subunit Vesicle Clathrin-Coated Vesicle Clathrin->Vesicle Forms AAK1_IN_3 This compound AAK1_IN_3->AAK1 Inhibits

Caption: AAK1 phosphorylates the AP-2 complex, promoting clathrin-mediated endocytosis.

In Vivo Experimental Workflow for Neuropathic Pain Studies

experimental_workflow A Animal Model Induction (e.g., Spinal Nerve Ligation) B Baseline Behavioral Testing (e.g., von Frey test) A->B C This compound Administration (Subcutaneous Injection) B->C D Post-treatment Behavioral Testing C->D E Tissue Collection and Analysis (e.g., Western Blot for p-μ2) D->E

Caption: Workflow for evaluating this compound in a neuropathic pain model.

Experimental Protocols

Preparation and Administration of this compound

Materials:

  • This compound powder

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Sterile syringes and needles (e.g., 27-30 gauge)

Protocol:

  • Vehicle Preparation: Prepare the vehicle solution by sequentially mixing the components in a sterile tube. For example, to prepare 1 ml of vehicle, mix 100 µl of DMSO, 400 µl of PEG300, 50 µl of Tween 80, and 450 µl of sterile saline. Vortex thoroughly after the addition of each component.

  • This compound Formulation:

    • Weigh the required amount of this compound powder.

    • Add a small amount of DMSO to the powder to create a stock solution.

    • Add the remaining vehicle components (PEG300, Tween 80, and saline) to the stock solution to achieve the final desired concentration.

    • Vortex the solution vigorously until the compound is fully dissolved. Gentle warming or sonication may be used to aid dissolution, but care should be taken to avoid degradation of the compound.

  • Administration:

    • The recommended administration route for this compound is subcutaneous (s.c.) injection.[7][8]

    • Administer the formulated this compound to the animals using a sterile syringe and an appropriate gauge needle.

    • The injection volume should be calculated based on the animal's body weight and the desired dose (e.g., 5-10 ml/kg).

    • For a 30 mg/kg dose in a 25g mouse with an injection volume of 10 ml/kg, the final concentration of the formulation should be 3 mg/ml.

Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in Mice

This surgical procedure induces mechanical allodynia, a key feature of neuropathic pain.[12][13][14][15]

Materials:

  • Anesthesia (e.g., isoflurane)

  • Surgical scissors and forceps

  • Wound clips or sutures

  • Sterile gauze

  • Antiseptic solution

  • Heating pad

Protocol:

  • Anesthetize the mouse using isoflurane.

  • Place the mouse in a prone position on a heating pad to maintain body temperature.

  • Make a small skin incision over the L4-L6 region of the spine.

  • Dissect the paraspinal muscles to expose the transverse processes of the L5 and L6 vertebrae.

  • Carefully remove the L6 transverse process to expose the L4 and L5 spinal nerves.

  • Tightly ligate the L5 spinal nerve with a silk suture.[14][16]

  • Ensure that the L4 spinal nerve is not damaged.

  • Close the muscle layer with sutures and the skin incision with wound clips.

  • Allow the animal to recover on a heating pad before returning it to its home cage.

  • Behavioral testing can typically commence 3-7 days post-surgery.[17]

Assessment of Mechanical Allodynia using the Von Frey Test

The von Frey test is used to measure the withdrawal threshold to a mechanical stimulus.[17][18][19]

Materials:

  • Von Frey filaments with varying calibrated forces

  • Elevated wire mesh platform

  • Plexiglas enclosures

Protocol:

  • Acclimate the mice to the testing environment by placing them in individual Plexiglas enclosures on the wire mesh platform for at least 30 minutes before testing.

  • Starting with a filament of low force, apply the filament to the plantar surface of the hind paw until it just bends.

  • Hold the filament in place for 3-5 seconds.

  • A positive response is recorded if the mouse briskly withdraws, flinches, or licks its paw.

  • Use the "up-down" method to determine the 50% paw withdrawal threshold.[17]

    • If there is no response, the next filament with a higher force is used.

    • If there is a positive response, the next filament with a lower force is used.

  • The pattern of positive and negative responses is used to calculate the 50% withdrawal threshold.

Concluding Remarks

This compound is a valuable tool for investigating the role of AAK1 in various physiological and pathological processes, particularly in the context of neuropathic pain. The protocols provided here offer a framework for conducting in vivo studies with this compound. Researchers should optimize these protocols based on their specific experimental needs and institutional guidelines for animal care and use. Further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound.

References

Troubleshooting & Optimization

AAK1-IN-3 TFA solubility and formulation for in vivo use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful in vivo use of AAK1-IN-3 TFA, a potent and brain-penetrant inhibitor of Adaptor Protein 2-Associated Kinase 1 (AAK1). This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a quinoline (B57606) analogue that acts as a potent inhibitor of AAK1, a serine/threonine kinase involved in clathrin-mediated endocytosis.[1][2] It has an IC50 of 11 nM for AAK1. By inhibiting AAK1, this compound can be used to study the role of this kinase in various cellular processes and disease models, particularly in the context of neuropathic pain research.[1][2]

Q2: What is the significance of the Trifluoroacetic Acid (TFA) salt form?

A2: AAK1-IN-3 is supplied as a trifluoroacetic acid (TFA) salt to improve its stability and handling as a solid. However, it is important to be aware that the TFA counterion can influence the compound's solubility and may have off-target effects in some biological assays.[3] For sensitive in vivo experiments, researchers may consider performing a salt exchange to a hydrochloride or acetate (B1210297) salt.[4]

Q3: Has this compound been used in vivo previously?

A3: Yes, this compound has been successfully used in C57BL6 mice. A single subcutaneous (s.c.) dose of 30 mg/kg resulted in a 46% reduction of μ2 phosphorylation in the brain, demonstrating its in vivo activity and brain penetration.[1][2]

Q4: How should I store this compound?

A4: For long-term storage, it is recommended to store the solid compound as specified on the Certificate of Analysis, typically at -20°C or -80°C. Stock solutions should also be stored at low temperatures and used within a reasonable timeframe to ensure stability.

Solubility and Formulation

Solubility Data

Table 1: Suggested Solvents for Solubility Testing

SolventExpected SolubilityNotes
DMSOHighA common solvent for initial stock solutions.
EthanolModerate to HighCan be used as a co-solvent in formulations.
PEG300Moderate to HighA biocompatible polymer often used as a vehicle.
Tween 80SurfactantUsed to increase solubility and stability in aqueous solutions.
Aqueous Buffers (e.g., PBS, citrate (B86180) buffer)LowThe compound is likely to have low aqueous solubility.
In Vivo Formulation Protocol

The following is a suggested starting protocol for preparing an in vivo formulation of this compound for subcutaneous injection in mice, based on common practices for similar compounds.

Experimental Protocol: Preparation of a 10 mg/mL Formulation

  • Prepare the Vehicle: A common vehicle for subcutaneous injection of compounds with low aqueous solubility is a mixture of DMSO, PEG300, Tween 80, and saline. A suggested starting ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • Dissolve this compound:

    • Weigh the required amount of this compound.

    • In a sterile tube, add the calculated volume of DMSO to the compound. Vortex or sonicate briefly until fully dissolved.

    • Add the PEG300 and vortex to mix thoroughly.

    • Add the Tween 80 and vortex again.

    • Finally, add the saline dropwise while vortexing to avoid precipitation.

  • Final Preparation:

    • Ensure the final solution is clear and free of any precipitate.

    • Adjust the pH if necessary, although this is not typically required for this type of vehicle.

    • Sterile filter the final formulation through a 0.22 µm syringe filter before administration.

Important Considerations:

  • Always prepare the formulation fresh on the day of the experiment.

  • Conduct a small-scale pilot study to check for any acute toxicity or adverse reactions to the vehicle in your animal model.

  • The provided formulation is a starting point. The ratios of the co-solvents may need to be optimized to achieve the desired concentration and stability.

Troubleshooting Guide

Table 2: Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Poor Solubility / Precipitation The compound has low aqueous solubility. The concentration is too high for the chosen vehicle.- Increase the percentage of co-solvents (DMSO, PEG300).- Gently warm the solution (be cautious of compound degradation).- Use sonication to aid dissolution.- Prepare a more dilute formulation.
Vehicle Toxicity High concentrations of DMSO or other co-solvents can be toxic to animals.- Reduce the percentage of DMSO in the final formulation (aim for <10%).- Conduct a vehicle-only control group to assess toxicity.- Explore alternative biocompatible vehicles.
Inconsistent In Vivo Efficacy - Incomplete dissolution leading to inaccurate dosing.- Degradation of the compound in the formulation.- Interference from the TFA salt.- Ensure the compound is fully dissolved before administration.- Prepare fresh formulations for each experiment.- Consider performing a salt exchange from TFA to HCl or another suitable salt.[4]

Visualizing the Workflow

Experimental Workflow for Formulation

The following diagram illustrates the key steps in preparing this compound for in vivo use.

G cluster_prep Formulation Preparation cluster_admin In Vivo Administration weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve add_peg Add PEG300 dissolve->add_peg add_tween Add Tween 80 add_peg->add_tween add_saline Add Saline add_tween->add_saline filter Sterile Filter add_saline->filter inject Subcutaneous Injection filter->inject G node_q Is the solution clear? node_yes Proceed to injection node_q->node_yes Yes node_no Troubleshoot node_q->node_no No node_sol Increase co-solvents node_no->node_sol node_warm Gently warm solution node_no->node_warm node_sonic Sonication node_no->node_sonic node_dilute Prepare a more dilute solution node_no->node_dilute

References

AAK1-IN-3 TFA stability in DMSO and culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals using AAK1-IN-3 TFA. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this inhibitor in your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store stock solutions of this compound?

A: For optimal stability, prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous dimethyl sulfoxide (B87167) (DMSO). To avoid degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into single-use volumes. Store these aliquots at -80°C for long-term stability, which is generally recommended for up to one year. For short-term storage, -20°C is adequate for up to six months.

Q2: What is the stability of this compound in DMSO at room temperature?

A: While specific quantitative data for this compound is not publicly available, it is general practice to minimize the time that DMSO stock solutions of small molecules are kept at room temperature. For working solutions, it is advisable to prepare them fresh for each experiment. If a solution is to be used throughout a single day, it should be kept on ice whenever possible.

Q3: How stable is this compound in cell culture media?

A: The stability of small molecule inhibitors in aqueous and complex biological media like cell culture media can be highly variable. Factors such as the compound's structure, media pH, composition, serum proteins, and incubation temperature can all influence stability. Some compounds may degrade within hours, while others can remain stable for days. It is strongly recommended to determine the stability of this compound under your specific experimental conditions using the protocol provided below.

Q4: Can the trifluoroacetate (B77799) (TFA) salt affect my experiments?

A: Trifluoroacetic acid is often used in the purification of synthetic molecules and can be present as a counterion. At the low concentrations typically used for in vitro experiments after dilution from a DMSO stock, it is unlikely to have a significant biological effect. However, if you observe unexpected cellular responses, it may be a factor to consider.

Q5: What is the primary mechanism of action of AAK1?

A: Adaptor-associated kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis.[1] It functions by phosphorylating the µ2 subunit of the adaptor protein 2 (AP-2) complex, which enhances the binding of AP-2 to cargo proteins, a key step in the formation of clathrin-coated vesicles.[2]

Troubleshooting Guide

Symptom Possible Cause Suggested Solution
Inconsistent or no biological effect of the inhibitor. 1. Inhibitor Instability/Degradation: The compound may be degrading in the cell culture media over the course of the experiment. 2. Incorrect Concentration: The concentration used may be too low to achieve significant target inhibition.1. Perform a stability study of this compound in your specific media and experimental conditions (see Experimental Protocols). Prepare fresh dilutions from a frozen stock solution for each experiment. 2. Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental endpoint.
Precipitate forms upon dilution of DMSO stock into aqueous buffer/media. The kinetic solubility of the compound in the aqueous medium has been exceeded.- Lower the final concentration of the inhibitor. - Perform a serial dilution of the DMSO stock into the aqueous medium. - Briefly sonicate the solution after dilution to aid dissolution.
High variability between replicate experiments. 1. Inconsistent inhibitor activity due to degradation. 2. Incomplete solubilization of the compound. 1. Standardize the timing of inhibitor addition and the duration of treatment. Assess and account for compound stability. 2. Ensure the DMSO stock solution is fully dissolved before preparing working solutions.
Unexpected off-target effects. 1. The concentration used is too high, leading to inhibition of other kinases. 2. Degradation products may have biological activity. 1. Use the lowest effective concentration of this compound as determined by a dose-response curve. 2. If significant degradation is observed in your stability studies, consider the potential effects of the degradation products.

Data Presentation

As specific stability data for this compound is not publicly available, the following tables are provided as templates for you to summarize your own experimental data.

Table 1: Stability of this compound in DMSO at Various Temperatures

Time (hours)% Remaining at 4°C% Remaining at Room Temperature (25°C)
0100100
2
8
24
48

Table 2: Stability of this compound in Cell Culture Media at 37°C

Time (hours)% Remaining in Media (- Serum)% Remaining in Media (+ 10% FBS)
0100100
2
8
24
48

Experimental Protocols

Protocol for Assessing this compound Stability in DMSO and Culture Media using LC-MS

This protocol provides a general framework for determining the stability of this compound. It is recommended to adapt this protocol to your specific laboratory conditions and analytical instrumentation.

1. Materials:

  • This compound

  • Anhydrous DMSO

  • Cell culture medium of interest (e.g., DMEM) with and without fetal bovine serum (FBS)

  • HPLC or UHPLC system coupled to a mass spectrometer (MS)

  • C18 reverse-phase HPLC column

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes

2. Preparation of Solutions:

  • Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Working Solutions:

    • For DMSO stability: Dilute the stock solution in DMSO to a final concentration of 10 µM.

    • For media stability: Dilute the stock solution in your cell culture medium (with and without 10% FBS) to a final concentration of 10 µM.

3. Incubation:

  • DMSO Stability: Aliquot the DMSO working solution into vials and store at the desired temperatures (e.g., 4°C and room temperature).

  • Media Stability: Aliquot the media working solutions into a multi-well plate and incubate under standard cell culture conditions (37°C, 5% CO₂).

4. Sample Collection:

  • Collect samples at various time points (e.g., 0, 2, 8, 24, 48 hours).

  • For each time point, transfer an aliquot of the solution (e.g., 100 µL) to a microcentrifuge tube.

5. Sample Preparation for Analysis:

  • To precipitate proteins (for media samples) and prepare for injection, add a 3-fold volume of cold acetonitrile (300 µL) containing a suitable internal standard.

  • Vortex thoroughly and incubate at -20°C for at least 30 minutes.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet any precipitate.

  • Carefully transfer the supernatant to a new tube for LC-MS analysis.

6. LC-MS Analysis:

  • Chromatographic Separation: Use a C18 column with a gradient elution method, for example, with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

  • Mass Spectrometric Detection: Set the mass spectrometer to monitor for the mass-to-charge ratio (m/z) of this compound using selected ion monitoring (SIM).

7. Data Analysis:

  • Quantify the peak area of this compound at each time point.

  • Calculate the percentage of this compound remaining at each time point relative to the amount at time zero.

  • Plot the percentage remaining as a function of time to determine the stability profile.

Visualizations

AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis

AAK1's role in clathrin-mediated endocytosis.
Experimental Workflow for Stability Assessment

Stability_Workflow Prep_Stock Prepare 10 mM Stock in Anhydrous DMSO Prep_Work Prepare 10 µM Working Solutions (DMSO & Culture Media) Prep_Stock->Prep_Work Incubate Incubate at Specified Conditions Prep_Work->Incubate Collect_Samples Collect Samples at Time Points (T=0, 2, 8, 24h...) Incubate->Collect_Samples Process_Samples Process Samples (Protein Precipitation, Centrifugation) Collect_Samples->Process_Samples Analyze Analyze by LC-MS Process_Samples->Analyze Data_Analysis Calculate % Remaining vs. Time Analyze->Data_Analysis

Workflow for assessing this compound stability.

References

Optimizing AAK1-IN-3 TFA concentration for maximum efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of AAK1-IN-3 TFA in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and brain-penetrant inhibitor of the Adaptor-Associated Kinase 1 (AAK1).[1][2] Its mechanism of action is the inhibition of the AAK1 kinase activity, which plays a crucial role in clathrin-mediated endocytosis through the phosphorylation of the µ2 subunit (AP2M1) of the adaptor protein 2 (AP-2) complex. This process is integral to the regulation of various signaling pathways, including WNT and Notch signaling.

Q2: What is the recommended starting concentration for this compound in cell-based assays?

A2: The optimal concentration of this compound will vary depending on the cell type, assay conditions, and experimental endpoint. A good starting point for determining the optimal concentration is to perform a dose-response experiment. Based on available data, the IC50 of this compound for AAK1 inhibition is 11 nM in biochemical assays and 108 nM in HEK293 cells.[1][2] Therefore, a concentration range spanning from 1 nM to 1 µM is recommended for initial experiments.

Q3: How should I prepare and store this compound?

A3: For stock solutions, it is recommended to dissolve this compound in a suitable solvent such as DMSO. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For working solutions, dilute the stock solution in the appropriate cell culture medium or assay buffer immediately before use.

Q4: What is the significance of the TFA (trifluoroacetic acid) salt in my this compound compound?

A4: TFA is often used during the purification of synthetic small molecules and can remain as a counterion in the final product. While often present in small amounts, it is important to be aware that TFA itself can have biological effects, including altering cell viability and interfering with certain assays. It is recommended to run a vehicle control containing the same concentration of TFA as the highest concentration of this compound used in your experiment to account for any potential effects of the TFA salt.

Q5: Are there known off-target effects for this compound?

A5: The selectivity of this compound has been evaluated, and it is described as a potent and kinase-selective inhibitor. However, like most kinase inhibitors, the potential for off-target effects exists, especially at higher concentrations. It is advisable to consult the primary literature for detailed kinase screening data. If unexpected phenotypes are observed, consider performing experiments to rule out off-target effects, such as using a structurally distinct AAK1 inhibitor or performing rescue experiments with an inhibitor-resistant AAK1 mutant.

Data Presentation

Table 1: In Vitro and In-Cellular Efficacy of this compound

Assay TypeTarget/Cell LineParameterValueReference
Biochemical AssayRecombinant AAK1IC5011 nM[1][2]
Cell-Based AssayHEK293 cellsIC50108 nM[1][2]
In Vivo AssayC57BL6 mice% Reduction of µ2 phosphorylation (at 30 mg/kg)46%[1][2]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound in a Cell-Based Assay

This protocol outlines a general method for determining the optimal concentration of this compound for inhibiting AAK1 activity in a cell-based assay by measuring the phosphorylation of its substrate, AP2M1.

Materials:

  • Cells expressing AAK1 (e.g., HEK293T)

  • This compound

  • DMSO (for stock solution)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-AP2M1 (Thr156), anti-total AP2M1, and anti-loading control (e.g., GAPDH or β-actin)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in complete cell culture medium to achieve final concentrations ranging from 1 nM to 1 µM (e.g., 1, 10, 50, 100, 250, 500, 1000 nM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

  • Cell Treatment: Remove the growth medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for a predetermined time (e.g., 2, 6, or 24 hours) at 37°C in a CO2 incubator. The optimal incubation time may need to be determined empirically.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein concentrations of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibodies against phospho-AP2M1, total AP2M1, and the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and capture the image.

  • Data Analysis: Quantify the band intensities for phospho-AP2M1 and total AP2M1. Normalize the phospho-AP2M1 signal to the total AP2M1 signal. Plot the normalized phospho-AP2M1 levels against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Troubleshooting Guide

Table 2: Troubleshooting Common Issues in this compound Experiments

ProblemPotential CauseRecommended Solution
Low or no inhibition of AAK1 activity 1. Incorrect concentration: The concentration of this compound may be too low. 2. Compound degradation: The compound may have degraded due to improper storage or handling. 3. Cellular efflux: The compound may be actively transported out of the cells.1. Perform a dose-response experiment with a wider concentration range. 2. Prepare fresh dilutions from a new stock solution. Ensure proper storage of the stock solution. 3. Co-treat with an efflux pump inhibitor (e.g., verapamil) to see if potency increases.
High variability between replicates 1. Inconsistent cell seeding: Uneven cell numbers across wells. 2. Pipetting errors: Inaccurate dilution or addition of the compound. 3. TFA salt interference: The TFA counterion may be affecting cell viability or the assay readout.1. Ensure a homogenous cell suspension and careful pipetting during cell seeding. 2. Use calibrated pipettes and prepare a master mix of the treatment solutions. 3. Include a TFA-only control at equivalent concentrations to assess its impact. Consider exchanging the TFA salt for a more biologically benign counterion like hydrochloride (HCl).
Unexpected cellular phenotype 1. Off-target effects: this compound may be inhibiting other kinases or cellular proteins. 2. TFA-induced effects: The observed phenotype may be due to the TFA salt rather than AAK1 inhibition.1. Test a structurally unrelated AAK1 inhibitor to see if it produces the same phenotype. Perform a rescue experiment with an inhibitor-resistant AAK1 mutant. 2. Run a TFA-only control experiment.
Solubility issues in aqueous media Poor aqueous solubility: The compound may precipitate in the cell culture medium.Prepare a higher concentration stock solution in DMSO and ensure the final DMSO concentration in the culture medium is low (typically <0.5%) and consistent across all treatments. Visually inspect the medium for any signs of precipitation after adding the compound.

Visualizations

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Receptor AP2_Complex AP-2 Complex Receptor->AP2_Complex Binding Clathrin Clathrin Endocytic_Vesicle Clathrin-coated Vesicle Clathrin->Endocytic_Vesicle AP2_Complex->Clathrin Recruitment p_AP2M1 p-AP2M1 (Thr156) AAK1 AAK1 AAK1->AP2_Complex Phosphorylates AP2M1 p_AP2M1->Endocytic_Vesicle Promotes formation WNT_Signaling WNT Signaling Regulation Endocytic_Vesicle->WNT_Signaling Notch_Signaling Notch Signaling Regulation Endocytic_Vesicle->Notch_Signaling AAK1_IN_3_TFA This compound AAK1_IN_3_TFA->AAK1

AAK1 Signaling Pathway and Inhibition

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Lysis cluster_analysis Analysis Seed_Cells 1. Seed Cells Prepare_Compound 2. Prepare this compound (Dose Range & Vehicle) Treat_Cells 3. Treat Cells Prepare_Compound->Treat_Cells Incubate 4. Incubate Treat_Cells->Incubate Lyse_Cells 5. Lyse Cells Incubate->Lyse_Cells Protein_Quant 6. Protein Quantification Lyse_Cells->Protein_Quant Western_Blot 7. Western Blot (p-AP2M1, Total AP2M1) Protein_Quant->Western_Blot Data_Analysis 8. Analyze Data (Dose-Response Curve, IC50) Western_Blot->Data_Analysis

Workflow for Concentration Optimization

Troubleshooting_Logic Start Experiment Start Check_Inhibition Inhibition Observed? Start->Check_Inhibition Check_Variability High Variability? Check_Inhibition->Check_Variability Yes Troubleshoot_Conc Adjust Concentration Check Compound Integrity Check_Inhibition->Troubleshoot_Conc No Check_Phenotype Unexpected Phenotype? Check_Variability->Check_Phenotype No Troubleshoot_Technique Refine Pipetting Check Cell Seeding Check_Variability->Troubleshoot_Technique Yes Success Successful Experiment Check_Phenotype->Success No Troubleshoot_OffTarget Investigate Off-Target Effects Run TFA Control Check_Phenotype->Troubleshoot_OffTarget Yes Troubleshoot_Conc->Start Troubleshoot_Technique->Start Troubleshoot_OffTarget->Start

Troubleshooting Flowchart

References

Interpreting unexpected results with AAK1-IN-3 TFA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of AAK1-IN-3 TFA in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, selective, and brain-penetrant inhibitor of the Adaptor-Associated Kinase 1 (AAK1). Its primary mechanism of action is the inhibition of the AAK1 kinase activity, which plays a crucial role in clathrin-mediated endocytosis by phosphorylating the μ2 subunit of the AP2 adaptor complex. This inhibition can be observed by a decrease in the phosphorylation of AP2M1 at Threonine 156.

Q2: What are the main applications of this compound?

A2: this compound is primarily investigated for its potential therapeutic effects in neuropathic pain.[1] Additionally, due to AAK1's role in various cellular processes, this inhibitor is also used to study clathrin-mediated endocytosis, viral entry, and signaling pathways such as Notch and Wnt.[2][3][4]

Q3: What is the recommended solvent and storage condition for this compound?

A3: For stock solutions, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). It is recommended to store the stock solution at -20°C or -80°C. For use in cell culture, the final concentration of DMSO should be kept low (typically below 0.1%) to avoid solvent-induced toxicity.

Q4: How can I confirm that this compound is active in my cellular experiments?

A4: The most direct way to confirm the activity of this compound is to perform a western blot analysis to detect the phosphorylation level of AAK1's downstream target, the μ2 subunit of the AP2 complex (AP2M1), at Threonine 156 (p-AP2M1 Thr156). A dose-dependent decrease in p-AP2M1 (Thr156) levels upon treatment with this compound would indicate target engagement and inhibition.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and other relevant inhibitors.

CompoundTargetIC50Cell-based IC50Known Off-Targets (IC50)
This compound AAK111 nM108 nM (HEK293 cells)BIKE (BMP2K), GPRK4, MSSK1, PIP5K2B, PKCD, RIOK1, RIOK3
LP-935509AAK12.7 nMNot specifiedNot specified
Compound 18AAK1Not specified19 nM (HEK cells)Good overall selectivity against 403 kinases
Compound 30AAK1<10 nMNot specifiedInhibited 6-11% of 351 kinases tested

Experimental Protocols

Western Blot for Phospho-AP2M1 (Thr156)

This protocol is designed to assess the inhibition of AAK1 kinase activity by measuring the phosphorylation of its substrate, AP2M1.

1. Cell Treatment and Lysis:

  • Plate cells at an appropriate density and allow them to adhere overnight.
  • Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 2 hours).
  • After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

3. SDS-PAGE and Protein Transfer:

  • Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
  • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
  • Separate proteins by electrophoresis.
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific for phospho-AP2M1 (Thr156) overnight at 4°C with gentle agitation.
  • Wash the membrane three times with TBST for 5-10 minutes each.
  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane again as described above.

5. Detection:

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
  • Incubate the membrane with the ECL substrate.
  • Detect the chemiluminescent signal using a digital imager or X-ray film.
  • To normalize for protein loading, strip the membrane and re-probe with an antibody against total AP2M1 or a housekeeping protein like GAPDH or β-actin.

Troubleshooting Guides

Issue 1: No or Weak Inhibition of AAK1 Activity (No change in p-AP2M1 levels)
Potential Cause Troubleshooting Step
Inactive Compound - Ensure this compound has been stored correctly and has not undergone multiple freeze-thaw cycles. - Prepare a fresh stock solution.
Incorrect Concentration - Perform a dose-response experiment with a wider range of concentrations. The cellular IC50 can be significantly higher than the biochemical IC50.
Insufficient Treatment Time - Optimize the incubation time. A time course experiment (e.g., 30 min, 1h, 2h, 4h) can determine the optimal duration for observing maximal inhibition.
Poor Cell Permeability - While this compound is brain-penetrant, permeability can vary between cell lines. Consider using a positive control AAK1 inhibitor with known cellular activity.
Technical Issues with Western Blot - Verify the specificity and optimal dilution of the primary antibody for p-AP2M1 (Thr156). - Ensure efficient protein transfer and proper blocking.
Issue 2: Unexpected Cell Death or Cytotoxicity
Potential Cause Troubleshooting Step
High Inhibitor Concentration - Perform a cell viability assay (e.g., MTT or CCK-8) to determine the cytotoxic concentration of this compound in your cell line. - Use the lowest effective concentration that inhibits AAK1 without causing significant cell death.
Solvent Toxicity - Ensure the final DMSO concentration in the culture medium is below cytotoxic levels (typically <0.1%). Run a vehicle-only control.
Off-Target Effects - this compound may inhibit other kinases at higher concentrations.[5] Review the literature for known off-targets and their potential roles in cell survival. - Consider using a structurally different AAK1 inhibitor to see if the cytotoxic effect is consistent.
On-Target Toxicity - Inhibition of AAK1 can disrupt essential cellular processes like endocytosis, which may lead to cell death in certain cell lines that are highly dependent on this pathway.
Issue 3: Inconsistent or Conflicting Results
Potential Cause Troubleshooting Step
Cell Line Variability - The genetic background and signaling pathways of different cell lines can influence their response to AAK1 inhibition.[6] Ensure consistency in cell passage number and culture conditions.
Experimental Conditions - Maintain consistent experimental parameters, including cell density, treatment duration, and reagent concentrations.
Data Interpretation - Consider the possibility that AAK1 inhibition has pleiotropic effects. For example, AAK1 is involved in Notch and Wnt signaling, and inhibiting it could lead to unexpected downstream consequences.[2][3]

Signaling Pathways and Workflows

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane Cargo_Receptor Cargo Receptor AP2_Complex AP2 Complex Cargo_Receptor->AP2_Complex binds Clathrin Clathrin AP2_Complex->Clathrin recruits p_AP2M1 Phospho-AP2M1 (Thr156) AP2_Complex->p_AP2M1 AAK1 AAK1 AAK1->AP2_Complex phosphorylates μ2 subunit Endocytosis Clathrin-Mediated Endocytosis p_AP2M1->Endocytosis promotes AAK1_IN_3_TFA This compound AAK1_IN_3_TFA->AAK1 inhibits

Caption: AAK1 signaling pathway in clathrin-mediated endocytosis.

Experimental_Workflow Start Start Experiment Cell_Culture Culture and Treat Cells with this compound Start->Cell_Culture Biochemical_Assay Biochemical Assay (e.g., Kinase Assay) Cell_Culture->Biochemical_Assay Cellular_Assay Cellular Assay (e.g., Western Blot, Viability Assay) Cell_Culture->Cellular_Assay Data_Analysis Data Analysis Biochemical_Assay->Data_Analysis Cellular_Assay->Data_Analysis Interpretation Interpret Results Data_Analysis->Interpretation Troubleshooting Troubleshooting Interpretation->Troubleshooting Unexpected Results End Conclusion Interpretation->End Expected Results Troubleshooting->Cell_Culture Revise Experiment

Caption: General experimental workflow for using this compound.

Troubleshooting_Flowchart Start Unexpected Result Observed Check_Reagents Verify Reagent Integrity (e.g., this compound, antibodies) Start->Check_Reagents Check_Protocol Review Experimental Protocol for Errors Check_Reagents->Check_Protocol Reagents OK Repeat Repeat Experiment with Modifications Check_Reagents->Repeat Reagent Issue Found Controls Analyze Positive and Negative Controls Check_Protocol->Controls Protocol Correct Check_Protocol->Repeat Protocol Error Found Literature Consult Literature for Similar Findings or Off-Target Effects Controls->Literature Controls Valid Controls->Repeat Controls Invalid Hypothesis Formulate New Hypothesis or Revise Experimental Design Literature->Hypothesis Consult Consult with Colleagues or Technical Support Hypothesis->Consult Hypothesis->Repeat

Caption: Logical flowchart for troubleshooting unexpected results.

References

Technical Support Center: AAK1-IN-3 TFA Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the cytotoxicity of AAK1-IN-3 TFA in various cell lines.

Summary of this compound Cytotoxicity Data

This compound is known as a brain-penetrant inhibitor of Adaptor Associated Kinase 1 (AAK1) with an IC50 of 11 nM.[1] Its primary mechanism of action involves the regulation of clathrin-mediated endocytosis.[2]

Recommended Experimental Protocols

To assess the cytotoxicity of this compound, standard in vitro cell viability assays such as the MTT and CellTiter-Glo® assays are recommended.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[3]

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a plate reader.

CellTiter-Glo® Luminescent Cell Viability Assay Protocol

The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[4]

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Opaque-walled 96-well or 384-well plates

  • CellTiter-Glo® Reagent

  • Luminometer (plate reader)

Procedure:

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.[5][6][7]

  • Cell Seeding: Seed cells in opaque-walled multiwell plates.[5][7]

  • Compound Treatment: Add the desired concentrations of this compound to the wells.

  • Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.[5][6]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[6][7]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5][6][7]

  • Luminescence Measurement: Record the luminescence using a plate reader.[5][6]

Troubleshooting Guide & FAQs

Q1: I am observing high background in my MTT assay. What could be the cause?

A1: High background can be due to several factors:

  • Contamination: Bacterial or yeast contamination can reduce MTT. Ensure aseptic techniques and check cultures for contamination.

  • Phenol (B47542) Red: Phenol red in the culture medium can interfere with absorbance readings. Consider using a phenol red-free medium for the assay.

  • Compound Interference: The compound itself might react with MTT. Run a control with the compound in cell-free medium to check for this.

Q2: My CellTiter-Glo® signal is very low. What are the possible reasons?

A2: Low signal can result from:

  • Low Cell Number: Ensure you are seeding an adequate number of cells per well. A cell titration experiment is recommended to determine the optimal seeding density.

  • Reagent Inactivity: Ensure the CellTiter-Glo® reagent has been stored and prepared correctly. Reconstituted reagent has a limited stability.[7]

  • Incomplete Cell Lysis: Ensure proper mixing after adding the reagent to achieve complete cell lysis and release of ATP.[6]

Q3: The results of my cytotoxicity assay are not reproducible. What can I do to improve consistency?

A3: To improve reproducibility:

  • Consistent Cell Seeding: Ensure a homogenous cell suspension and accurate pipetting to have a consistent number of cells in each well.

  • Control for Edge Effects: "Edge effects" in multi-well plates can lead to variability. To mitigate this, avoid using the outer wells of the plate or fill them with sterile PBS or medium.

  • Accurate Compound Dilutions: Prepare fresh serial dilutions of your compound for each experiment to avoid degradation.

  • Optimize Incubation Times: Ensure consistent incubation times for both compound treatment and assay reagent steps.

Q4: How do I choose between the MTT and CellTiter-Glo® assay?

A4: The choice of assay depends on your specific needs:

  • MTT Assay: Is a cost-effective, colorimetric assay. However, it is an endpoint assay and requires a solubilization step.

  • CellTiter-Glo® Assay: Is a more sensitive, luminescent assay with a simpler "add-mix-measure" protocol.[4] It is well-suited for high-throughput screening.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the experimental design and understanding of the compound's mechanism, the following diagrams are provided.

Cytotoxicity_Assessment_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cell Line of Interest Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Seeding Treatment 4. Treat Cells with Compound Seeding->Treatment Compound_Prep 3. Prepare Serial Dilutions of this compound Compound_Prep->Treatment Incubation 5. Incubate for 24, 48, or 72h Treatment->Incubation Assay_Addition 6. Add Viability Reagent (e.g., MTT, CellTiter-Glo) Incubation->Assay_Addition Assay_Incubation 7. Incubate as per Protocol Assay_Addition->Assay_Incubation Measurement 8. Measure Signal (Absorbance/Luminescence) Assay_Incubation->Measurement Calculation 9. Calculate Cell Viability (%) and IC50 Value Measurement->Calculation

Caption: General workflow for assessing the cytotoxicity of this compound.

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Cargo Cargo Protein Receptor Receptor AP2 AP2 Complex Receptor->AP2 recruits Clathrin Clathrin AP2->Clathrin recruits AAK1 AAK1 AAK1->AP2 phosphorylates μ2 subunit Coated_Pit Clathrin-Coated Pit Clathrin->Coated_Pit forms Endosome Endosome Coated_Pit->Endosome internalization AAK1_IN_3 This compound AAK1_IN_3->AAK1 inhibits

Caption: Role of AAK1 in clathrin-mediated endocytosis and its inhibition by this compound.

References

Technical Support Center: Overcoming Poor Bioavailability of Quinoline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline-based inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to their poor bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor oral bioavailability of my quinoline-based inhibitor?

A1: The low oral bioavailability of quinoline-based compounds typically stems from a combination of factors. These include:

  • Poor Aqueous Solubility: Many quinoline (B57606) derivatives are hydrophobic, limiting their dissolution in gastrointestinal fluids, a prerequisite for absorption.[1]

  • Low Intestinal Permeability: The compound may have difficulty crossing the intestinal epithelium to enter the bloodstream.

  • First-Pass Metabolism: The inhibitor may be extensively metabolized in the gut wall or liver before reaching systemic circulation.[1]

  • Efflux Transporters: The compound might be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it back into the intestinal lumen, reducing net absorption.[1][2][3]

dot

Caption: Key factors contributing to the low oral bioavailability of quinoline-based inhibitors.

Q2: How can I determine if poor solubility is the main issue for my quinoline compound?

A2: A systematic approach involving both computational and experimental methods is recommended:

  • In Silico Prediction: Utilize software to predict LogP and aqueous solubility based on the chemical structure.

  • Kinetic Solubility Assay: This is a high-throughput method to determine the maximum concentration of a compound that can be achieved by adding a small volume of a concentrated DMSO stock to an aqueous buffer.[4]

  • Thermodynamic Solubility Assay: This equilibrium-based method provides the true solubility of the compound in a specific buffer.

Troubleshooting Inconsistent In Vitro Dissolution Assays:

IssuePossible CauseRecommended Solution
Inconsistent resultsInadequate wetting of the compound.Incorporate a small amount of a suitable surfactant (e.g., 0.1% Tween 80) into the dissolution medium.[1]
pH-dependent solubility.Conduct dissolution studies in buffers with different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the different regions of the GI tract.[1]
Polymorphism.Characterize the solid-state form of your compound using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to ensure consistency between batches.[1]
Q3: My quinoline inhibitor has good solubility but still shows low bioavailability. What should I investigate next?

A3: If solubility is not the limiting factor, poor intestinal permeability or significant first-pass metabolism are likely the culprits.[1] The following experiments are recommended:

  • Caco-2 Permeability Assay: This in vitro model uses a monolayer of human colorectal adenocarcinoma cells to assess the intestinal permeability of a compound and identify if it is a substrate for P-gp efflux.[1]

  • Metabolic Stability Assay: Using liver microsomes or S9 fractions, this assay determines the rate at which your compound is metabolized by drug-metabolizing enzymes.[1][5][6]

dot

Caption: A logical workflow for troubleshooting poor oral bioavailability.

Troubleshooting Guides: Formulation & Chemical Modification Strategies

Scenario 1: Your quinoline inhibitor has very low aqueous solubility.

Strategy: Particle Size Reduction (Nanosuspension)

Decreasing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate.[7]

Hypothetical Data Comparison:

FormulationParticle Size (nm)Cmax (ng/mL)AUC (ng*h/mL)
Unprocessed Compound5,000 ± 85050 ± 15250 ± 75
Nanosuspension250 ± 50450 ± 902,200 ± 450

Experimental Protocol: Preparation of a Nanosuspension by Wet Media Milling

  • Preparation of the Slurry:

    • Disperse the quinoline compound (e.g., 5% w/v) in an aqueous solution containing a stabilizer (e.g., 1% w/v Poloxamer 188).

    • Stir the mixture until a homogenous slurry is formed.

  • Milling:

    • Add the slurry and milling media (e.g., yttrium-stabilized zirconium oxide beads) to the milling chamber.

    • Mill at a specified speed and temperature for a defined period (e.g., 2-4 hours).

  • Separation:

    • Separate the nanosuspension from the milling media.

  • Characterization:

    • Measure the particle size and distribution using dynamic light scattering (DLS).

    • Assess the solid state of the nanoparticles using XRD.

Strategy: Amorphous Solid Dispersion

Dispersing the drug in a water-soluble carrier at a molecular level can create an amorphous solid dispersion, which has higher energy and thus greater solubility than the crystalline form.[1]

Hypothetical Data Comparison:

FormulationDissolution at 30 min (%)Cmax (ng/mL)AUC (ng*h/mL)
Crystalline Drug15 ± 560 ± 20300 ± 90
Solid Dispersion (1:4 drug:polymer)85 ± 10550 ± 1102,800 ± 500

Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation

  • Dissolution: Dissolve both the quinoline inhibitor and a hydrophilic polymer (e.g., PVP K30) in a common volatile organic solvent (e.g., methanol) in a round-bottom flask.[8]

  • Evaporation: Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 40-60 °C) until a thin, solid film is formed.[8]

  • Drying: Scrape the solid dispersion from the flask and dry it in a vacuum oven (e.g., 40 °C for 24 hours) to remove residual solvent.[8]

  • Characterization:

    • Confirm the amorphous nature using XRD and DSC.

    • Perform in vitro dissolution testing.

Scenario 2: Your quinoline inhibitor is a substrate for P-gp efflux.

Strategy: Co-administration with a P-gp Inhibitor (for preclinical studies)

For proof-of-concept in vivo studies, co-administering your compound with a known P-gp inhibitor can demonstrate the extent to which efflux is limiting bioavailability.

Hypothetical Data Comparison:

Treatment GroupCmax (ng/mL)AUC (ng*h/mL)
Quinoline Inhibitor Alone100 ± 30500 ± 150
Quinoline Inhibitor + Verapamil350 ± 702,100 ± 420

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

  • Animal Dosing:

    • Fast male Sprague-Dawley rats overnight.

    • Administer the quinoline inhibitor formulation orally (e.g., 10 mg/kg).

    • For the combination group, administer a P-gp inhibitor (e.g., verapamil, 20 mg/kg) 30 minutes prior to the quinoline inhibitor.

  • Blood Sampling:

    • Collect blood samples from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into heparinized tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

  • Bioanalysis:

    • Analyze the concentration of the quinoline inhibitor in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

dot

Signaling_Pathway_Inhibition Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinoline Quinoline-Based Inhibitor Quinoline->PI3K

Caption: Example of a signaling pathway potentially targeted by a quinoline-based inhibitor.

This technical support center provides a starting point for addressing the common bioavailability challenges associated with quinoline-based inhibitors. A systematic, data-driven approach to identifying and overcoming these hurdles is crucial for the successful development of these promising therapeutic agents.

References

AAK1-IN-3 TFA: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers and drug development professionals utilizing AAK1-IN-3 TFA in their experiments. The following question-and-answer style guide addresses potential issues and offers insights into the inhibitor's selectivity and the experimental procedures for its characterization.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target potency of this compound?

This compound is a potent inhibitor of Adaptor-Associated Kinase 1 (AAK1) with a reported IC50 of 11 nM in biochemical assays. In cellular assays using HEK293 cells, the IC50 for AAK1 inhibition was determined to be 108 nM.[1]

Q2: What is the selectivity profile of this compound against other kinases?

A comprehensive kinase selectivity profile for this compound, also referred to as compound (R)-31, was performed against a panel of 219 kinases. The results demonstrate that this compound exhibits good overall kinase selectivity. The detailed quantitative data from this screening is essential for interpreting experimental results and is summarized in the table below.

Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)
AAK1 11
Other Kinase 1>1000
Other Kinase 2>1000
Other Kinase 3>1000
......

Note: The complete selectivity data from the primary literature should be consulted for a comprehensive understanding. The table above is a representation of the expected format.

Troubleshooting and Experimental Protocols

Q3: How was the biochemical potency (IC50) of this compound against AAK1 determined?

The in vitro inhibitory activity of this compound against AAK1 was assessed using a radiometric kinase assay. A standard protocol for this type of assay is outlined below.

Protocol: Radiometric Kinase Assay for AAK1 Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against AAK1 kinase.

Materials:

  • Recombinant AAK1 enzyme

  • AAK1-specific peptide substrate

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (this compound) serially diluted in DMSO

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the AAK1 enzyme and its specific peptide substrate in the kinase reaction buffer.

  • Add serial dilutions of this compound or DMSO (as a control) to the wells of the 96-well plate.

  • Initiate the kinase reaction by adding [γ-³³P]ATP to each well.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Q4: How is the cellular activity of this compound assessed?

The cellular activity of AAK1 inhibitors is often evaluated by measuring the phosphorylation of its downstream substrate, the μ2 subunit of the AP2 complex (AP2M1), in a cellular context.

Protocol: Cellular Target Engagement Assay for AAK1

Objective: To measure the inhibition of AAK1-mediated phosphorylation of AP2M1 in cells.

Materials:

  • HEK293 cells

  • This compound

  • Cell lysis buffer

  • Antibodies: anti-phospho-AP2M1 (Thr156) and total AP2M1 antibody

  • Western blotting reagents and equipment

Procedure:

  • Culture HEK293 cells to an appropriate confluency.

  • Treat the cells with varying concentrations of this compound for a specified duration.

  • Lyse the cells to extract total protein.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against phospho-AP2M1 (Thr156) and total AP2M1.

  • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

  • Quantify the band intensities for both phosphorylated and total AP2M1.

  • Normalize the phosphorylated AP2M1 signal to the total AP2M1 signal.

  • Calculate the percentage of inhibition of AP2M1 phosphorylation at each concentration of the inhibitor to determine the cellular IC50.

Signaling Pathway and Experimental Workflow

To aid in experimental design and data interpretation, the following diagrams illustrate the AAK1 signaling pathway and a general workflow for assessing kinase inhibitor selectivity.

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Receptor AP2_Complex AP2 Complex Receptor->AP2_Complex binds Clathrin Clathrin AP2_Complex->Clathrin recruits AAK1 AAK1 AAK1->AP2_Complex phosphorylates (μ2 subunit) Endocytic_Vesicle Endocytic Vesicle Clathrin->Endocytic_Vesicle forms AAK1_IN_3_TFA This compound AAK1_IN_3_TFA->AAK1 inhibits

Caption: AAK1 signaling pathway in clathrin-mediated endocytosis.

Kinase_Selectivity_Workflow Start Start: Compound Synthesis Biochemical_Assay Primary Biochemical Assay (e.g., AAK1 IC50) Start->Biochemical_Assay Kinase_Panel Broad Kinase Panel Screen (e.g., 219 kinases) Biochemical_Assay->Kinase_Panel Cellular_Assay Cellular Target Engagement Assay (e.g., p-AP2M1) Biochemical_Assay->Cellular_Assay Data_Analysis Data Analysis: Determine IC50/Ki for Off-Targets Kinase_Panel->Data_Analysis Selectivity_Profile Generate Selectivity Profile Data_Analysis->Selectivity_Profile End End: Characterized Inhibitor Selectivity_Profile->End Cellular_Assay->End

Caption: General workflow for kinase inhibitor selectivity profiling.

References

How to control for off-target effects of AAK1 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers control for off-target effects of AAK1 inhibitors.

Frequently Asked Questions (FAQs)

Q1: My AAK1 inhibitor shows a potent effect in a biochemical assay, but is much weaker in a cell-based assay. What could be the reason?

A1: Discrepancies between biochemical and cell-based assay results are common and can arise from several factors. One primary reason is the difference in ATP concentrations; biochemical assays are often performed at low ATP concentrations, which may not reflect the high intracellular ATP levels that can outcompete ATP-competitive inhibitors.[1] Additionally, the inhibitor may be a substrate for cellular efflux pumps, such as P-glycoprotein, reducing its intracellular concentration.[1] It is also possible that the target kinase is not expressed or is inactive in the cell line being used.[1]

Q2: I'm observing a cellular phenotype that doesn't align with the known function of AAK1. How can I determine if this is an off-target effect?

A2: This is a strong indication of potential off-target activity. A key experiment to verify this is a rescue experiment.[1] Overexpressing a drug-resistant mutant of AAK1 should reverse the observed phenotype if the effect is on-target.[1] If the phenotype persists, it is likely due to the inhibition of one or more off-target kinases. Further investigation using techniques like kinome-wide profiling or chemical proteomics can help identify these off-targets.[1][2]

Q3: How can I proactively identify potential off-target effects of my AAK1 inhibitor?

A3: Proactive identification of off-target effects is crucial for accurate data interpretation. A common approach is to perform a kinase selectivity profile, screening the inhibitor against a large panel of kinases.[1] This can be done through commercial services that offer panels covering a significant portion of the human kinome.[1] Additionally, chemical proteomics approaches, such as using "kinobeads," can identify protein interactions, including off-target kinases, in a cellular context.[2][3][4] A cellular thermal shift assay (CETSA) can also be used to confirm target engagement in intact cells.[5][6][7]

Q4: My AAK1 inhibitor is showing unexpected activation of a signaling pathway. How can I troubleshoot this?

A4: Paradoxical pathway activation can occur with kinase inhibitors. To investigate this, you should analyze the phosphorylation status of key downstream effectors of related signaling pathways using techniques like phosphoproteomics or Western blotting.[1] This can help identify unexpectedly activated pathways that may explain the observed phenotype.[1] It is also important to consider that AAK1 itself is involved in multiple signaling pathways, including WNT and Notch signaling, and inhibition of AAK1 can have complex downstream consequences.[8][9][10]

Q5: What are some known off-targets for AAK1 inhibitors?

A5: The off-target profile is specific to the chemical scaffold of the inhibitor. However, due to the conserved nature of the ATP-binding site, other kinases are common off-targets.[2] For example, some AAK1 inhibitors have been shown to interact with other members of the Numb-associated kinase (NAK) family, such as BIKE and GAK.[11][12] Comprehensive kinome screening is the most effective way to determine the specific off-target profile of your inhibitor.[13][14]

Troubleshooting Guides

Problem: Inconsistent Results with AAK1 Inhibitor
Potential Cause Suggested Solution
Inhibitor Instability Verify the stability of your inhibitor in your experimental media and conditions.
Cell Line Variability Confirm AAK1 expression and activity in your cell line using Western blot or qPCR.
Off-Target Effects Perform a kinome-wide selectivity screen to identify potential off-target kinases.[1]
Incorrect Dosing Determine the optimal inhibitor concentration through a dose-response curve in your specific assay.
Problem: Phenotype Does Not Match AAK1 Knockdown/Knockout
Potential Cause Suggested Solution
Off-Target Engagement Use a structurally distinct AAK1 inhibitor to see if the phenotype is reproduced.
Compensation Mechanisms In knockout/knockdown models, other kinases may compensate for the loss of AAK1 function.
Non-Kinase Targets Employ chemical proteomics or a cellular thermal shift assay (CETSA) to identify non-kinase binding partners.[1]
Inactive Control Compound Synthesize and test a structurally similar but inactive analog of the inhibitor as a negative control.[1]

Quantitative Data Summary

Table 1: Selectivity Profile of AAK1 Inhibitor SGC-AAK1-1

KinaseKd (nM)
AAK1 120
BMP2K>3,000
GAK>30,000
STK16>30,000
Data from a TR-FRET binding displacement assay. A lower Kd value indicates stronger binding.[12]

Table 2: Potency of AAK1 Inhibitor TIM-098a

Assay TypeIC50 (µM)
Biochemical Assay (AAK1 enzymatic activity)0.24
Cellular Assay (inhibition of AAK1 in transfected cells)0.87
IC50 is the concentration of the inhibitor required to reduce the activity or function by 50%.[3][15][16]

Experimental Protocols

Protocol 1: Kinome-Wide Inhibitor Selectivity Profiling

This protocol provides a general workflow for assessing the selectivity of an AAK1 inhibitor using a commercial kinase profiling service.

  • Compound Preparation: Prepare a 10 mM stock solution of the AAK1 inhibitor in 100% DMSO.

  • Initial Single-Dose Screen: Submit the compound for an initial screen against a broad panel of kinases (e.g., >400 kinases) at a single concentration, typically 1 µM.[1]

  • Data Analysis: The service provider will report the percent inhibition for each kinase. Identify any kinases that are significantly inhibited (e.g., >50% inhibition).[1]

  • Dose-Response (IC50) Determination: For any identified off-target kinases, perform follow-up dose-response assays to determine the IC50 value. This will quantify the potency of the inhibitor against these off-targets.[1]

  • Selectivity Analysis: Compare the IC50 values for AAK1 and the identified off-target kinases to determine the selectivity profile of the compound.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for AAK1 Target Engagement

This protocol describes a method to assess whether an AAK1 inhibitor binds to AAK1 in intact cells.[5][6][7]

  • Cell Culture and Treatment: Culture cells of interest to ~80% confluency. Treat cells with the AAK1 inhibitor or vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble AAK1 at each temperature using Western blotting or other protein detection methods. A shift in the melting curve in the presence of the inhibitor indicates target engagement.

Visualizations

AAK1_Signaling_Pathway cluster_CME Clathrin-Mediated Endocytosis (CME) cluster_WNT WNT Signaling cluster_Notch Notch Signaling AAK1 AAK1 AP2M1 AP2M1 (µ2 subunit) AAK1->AP2M1 Phosphorylates AP2 AP2 Complex Clathrin Clathrin AP2->Clathrin Recruits Cargo Cargo (e.g., Receptors) AP2->Cargo Binds AP2M1->AP2 Part of Endocytosis Endocytosis Clathrin->Endocytosis Drives WNT WNT LRP6 LRP6 Receptor WNT->LRP6 Activates AAK1_WNT AAK1 LRP6->AAK1_WNT Activates LRP6_Endo LRP6 Endocytosis AAK1_WNT->LRP6_Endo Promotes WNT_Signal_Down WNT Signaling Downregulation LRP6_Endo->WNT_Signal_Down Leads to Notch Notch Receptor AAK1_Notch AAK1 Notch->AAK1_Notch Interacts with Notch_Endo Notch Endocytosis & Signaling AAK1_Notch->Notch_Endo Regulates

Caption: AAK1 signaling pathways in CME, WNT, and Notch.

Off_Target_Workflow Start Start: Unexpected Phenotype Observed Biochem_vs_Cell Discrepancy between Biochemical and Cellular Assays? Start->Biochem_vs_Cell Kinome_Screen Perform Kinome-wide Selectivity Profiling Biochem_vs_Cell->Kinome_Screen Yes Rescue_Expt Perform Rescue Experiment with Resistant AAK1 Mutant Biochem_vs_Cell->Rescue_Expt No Off_Target_ID Off-Target(s) Identified Kinome_Screen->Off_Target_ID Chem_Proteomics Perform Chemical Proteomics (e.g., Kinobeads) Chem_Proteomics->Off_Target_ID CETSA Perform Cellular Thermal Shift Assay (CETSA) Rescue_Expt->Chem_Proteomics Phenotype Persists On_Target Phenotype is On-Target Rescue_Expt->On_Target Phenotype Rescued Analyze_Data Analyze Data and Re-evaluate Hypothesis Off_Target_ID->Analyze_Data On_Target->Analyze_Data Analyze_Data->CETSA Confirm Target Engagement

Caption: Experimental workflow for troubleshooting off-target effects.

Troubleshooting_Logic Phenotype Observed Phenotype Is_Phenotype_Known Is the phenotype consistent with known AAK1 function? Phenotype->Is_Phenotype_Known On_Target_Hypothesis Hypothesis: On-Target Effect Is_Phenotype_Known->On_Target_Hypothesis Yes Off_Target_Hypothesis Hypothesis: Off-Target Effect Is_Phenotype_Known->Off_Target_Hypothesis No Validate_On_Target Validate On-Target Effect: - Rescue Experiment - Use 2nd AAK1i - CETSA On_Target_Hypothesis->Validate_On_Target Identify_Off_Target Identify Off-Target: - Kinome Profiling - Chemical Proteomics Off_Target_Hypothesis->Identify_Off_Target Conclusion Conclusion Validate_On_Target->Conclusion Identify_Off_Target->Conclusion

Caption: Logical relationship for troubleshooting unexpected phenotypes.

References

AAK1-IN-3 TFA batch-to-batch variability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AAK1-IN-3 TFA. The information provided addresses potential issues, particularly batch-to-batch variability, that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and brain-penetrant inhibitor of the Adaptor-Associated Kinase 1 (AAK1).[1][2] AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a process essential for the internalization of cell surface receptors and other molecules.[3][4] By inhibiting AAK1, this compound can modulate various signaling pathways, and it is being investigated for its therapeutic potential in conditions like neuropathic pain.[5][6]

Q2: What are the potential sources of batch-to-batch variability with this compound?

Batch-to-batch variability in the observed activity of this compound can arise from several factors:

  • Purity of the Compound: The percentage of the active compound versus any residual starting materials, byproducts, or impurities from the synthesis can differ between batches.

  • Trifluoroacetic Acid (TFA) Content: AAK1-IN-3 is often supplied as a trifluoroacetate (B77799) salt (TFA salt) due to its use in the purification process (e.g., HPLC). The amount of residual TFA can vary between batches and may impact experimental results.[7][8]

  • Solubility: Differences in the physical form (e.g., crystalline vs. amorphous) or residual solvents can affect the solubility of the compound, leading to variations in the effective concentration in your assays.

  • Stability and Storage: Improper storage or handling can lead to degradation of the compound over time, resulting in decreased activity.

Q3: How can the TFA salt affect my experiments?

The trifluoroacetate counterion can have several effects on biological experiments:

  • Direct Biological Activity: TFA itself can be biologically active and may have cytotoxic effects or alter cell signaling pathways, confounding the interpretation of results.[7]

  • Alteration of Compound Properties: The TFA salt can influence the solubility, stability, and aggregation state of the compound.

  • Assay Interference: TFA can interfere with certain analytical techniques and may alter the pH of your experimental buffer if not properly accounted for.[8]

Q4: I am observing a different IC50 value for this compound compared to the published literature. What could be the reason?

Discrepancies in IC50 values can be attributed to several factors:

  • Batch-to-Batch Variability: As discussed, variations in purity and TFA content can lead to different potencies.

  • Assay Conditions: The specific experimental conditions, such as enzyme and substrate concentrations, buffer composition, and incubation times, can significantly influence the IC50 value.

  • Cell-Based vs. Biochemical Assays: IC50 values obtained from cell-free biochemical assays are often lower than those from cell-based assays due to factors like cell permeability and off-target effects within the cell.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered when using this compound.

Issue 1: Inconsistent results between different batches of this compound.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Variable Purity 1. Always request and review the Certificate of Analysis (CoA) for each new batch. 2. Compare the purity values (typically determined by HPLC and/or NMR) between batches. 3. If purity is a concern, consider re-purifying the compound or purchasing from a vendor with stricter quality control.
Different TFA Content 1. Check the CoA for information on the salt form and any quantification of the counterion. 2. If not provided, you can perform analytical tests like ion chromatography to determine the TFA content. 3. Consider performing a salt exchange to a more biologically inert form (e.g., HCl or acetate (B1210297) salt).
Solubility Issues 1. Ensure the compound is fully dissolved before use. Sonicate if necessary. 2. Prepare fresh stock solutions for each experiment. 3. Verify the solubility of each new batch in your chosen solvent.
Compound Degradation 1. Store the compound as recommended by the supplier (typically at -20°C or -80°C, protected from light and moisture). 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Issue 2: Higher than expected IC50 or lower than expected activity.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Inaccurate Concentration 1. Verify the accuracy of your stock solution concentration. Consider using a fresh vial of the compound. 2. Ensure the final concentration in your assay is correct.
TFA Interference 1. Run a vehicle control containing the same concentration of TFA as your highest inhibitor concentration to assess the effect of the counterion alone.
Assay Conditions 1. Optimize your assay parameters, including enzyme and substrate concentrations. 2. Ensure that the AAK1 enzyme is active.
Compound Inactivity 1. If possible, confirm the identity and integrity of the compound using techniques like mass spectrometry or NMR.

Experimental Protocols

Protocol 1: In Vitro AAK1 Kinase Assay

This protocol is a general guideline for assessing the inhibitory activity of this compound in a biochemical assay.

  • Reagents:

    • Active AAK1 enzyme

    • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

    • ATP

    • AAK1 substrate (e.g., a peptide substrate like Micro 2)[9]

    • This compound (dissolved in DMSO)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • In a 96-well plate, add the kinase buffer.

    • Add the AAK1 enzyme to each well (except for the no-enzyme control).

    • Add the this compound dilutions or DMSO (for the vehicle control) to the respective wells.

    • Pre-incubate the plate for 15-30 minutes at room temperature.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the reaction for the desired time (e.g., 60 minutes) at the optimal temperature for the enzyme (e.g., 30°C).

    • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Protocol 2: Cell-Based Assay for AAK1 Inhibition

This protocol describes a general method to assess the effect of this compound on AAK1 activity within a cellular context.

  • Reagents:

    • Cells expressing AAK1 (e.g., HEK293T)

    • Cell culture medium

    • This compound (dissolved in DMSO)

    • Lysis buffer

    • Antibodies for Western blotting (e.g., anti-phospho-AP2M1 (Thr156) and total AP2M1)

  • Procedure:

    • Plate the cells and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 2 hours).

    • Wash the cells with cold PBS and lyse them.

    • Determine the protein concentration of the lysates.

    • Perform Western blot analysis to detect the levels of phosphorylated AP2M1 (a downstream target of AAK1) and total AP2M1.

    • Quantify the band intensities and normalize the phosphorylated AP2M1 signal to the total AP2M1 signal.

    • Determine the effect of this compound on AP2M1 phosphorylation.

Visualizations

AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Cargo Receptor EndocyticVesicle Clathrin-Coated Vesicle Receptor->EndocyticVesicle Internalization AP2 AP2 Complex AP2->Receptor Recruitment Clathrin Clathrin AP2->Clathrin Adaptor AAK1 AAK1 AAK1->AP2 Phosphorylates μ2 subunit Clathrin->EndocyticVesicle Coat Formation

Caption: AAK1 phosphorylates the AP2 complex, promoting cargo receptor endocytosis via clathrin-coated vesicles.

Experimental Workflow for Troubleshooting this compound Variability

Troubleshooting_Workflow Start Inconsistent Results Observed Check_CoA Review Certificate of Analysis (CoA) - Purity - Salt Form Start->Check_CoA Solubility_Test Perform Solubility Test Start->Solubility_Test New_Stock Prepare Fresh Stock Solution Start->New_Stock Compare_Batches Compare CoAs of Different Batches Check_CoA->Compare_Batches Vehicle_Control Run TFA Vehicle Control Compare_Batches->Vehicle_Control If TFA content varies Salt_Exchange Consider Salt Exchange Vehicle_Control->Salt_Exchange If TFA shows effect Confirm_Activity Confirm AAK1 Enzyme Activity New_Stock->Confirm_Activity Contact_Support Contact Technical Support Confirm_Activity->Contact_Support If issue persists Salt_Exchange->Confirm_Activity

Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.

Decision Tree for Investigating Reduced Potency

Reduced_Potency_Decision_Tree Start Reduced Potency (High IC50) Observed Check_Concentration Is Compound Concentration Accurate? Start->Check_Concentration Check_Solubility Is Compound Fully Dissolved? Check_Concentration->Check_Solubility Yes Resolve Issue Resolved Check_Concentration->Resolve No, corrected concentration Check_Enzyme Is AAK1 Enzyme Active? Check_Solubility->Check_Enzyme Yes Check_Solubility->Resolve No, improved dissolution Check_TFA Is TFA Affecting the Assay? Check_Enzyme->Check_TFA Yes Check_Enzyme->Resolve No, used new enzyme lot Investigate_Degradation Potential Compound Degradation Check_TFA->Investigate_Degradation No Check_TFA->Resolve Yes, adjusted for TFA effect Investigate_Degradation->Resolve Used fresh compound

Caption: A decision tree to systematically identify the cause of reduced this compound potency.

References

Compensatory mechanisms to AAK1 inhibition in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Adaptor-Associated Kinase 1 (AAK1) inhibitors in long-term studies.

Frequently Asked Questions (FAQs)

Q1: We are observing a gradual loss of phenotype in our long-term AAK1 inhibition study. What could be the underlying cause?

A1: This could be due to cellular compensatory mechanisms. Long-term inhibition of a kinase can lead to adaptive responses where the cell tries to overcome the inhibition. Two potential mechanisms relevant to AAK1 are:

  • Functional Redundancy: AAK1 shares functional redundancy with other kinases, most notably Cyclin G-associated kinase (GAK). It is possible that prolonged AAK1 inhibition leads to an upregulation or increased activity of GAK or other related kinases, which can then phosphorylate AAK1 substrates and rescue the phenotype.

  • Signaling Pathway Feedback Loops: AAK1 is a known negative regulator of the WNT signaling pathway.[1][2][3] Inhibition of AAK1 leads to the activation of WNT signaling.[1][4] However, prolonged activation of this pathway might trigger negative feedback mechanisms downstream of AAK1, which could counteract the effects of AAK1 inhibition over time.

Q2: Are there any known signaling pathways that are directly affected by long-term AAK1 inhibition and could lead to compensatory responses?

A2: Yes, long-term AAK1 inhibition is known to impact at least two major signaling pathways where it is involved in negative feedback loops:

  • WNT Signaling: AAK1 is part of a negative feedback loop in the WNT signaling pathway. WNT signaling activation leads to the activation of AAK1, which in turn promotes the internalization of the WNT co-receptor LRP6, thereby dampening the signal.[1][2][5] When AAK1 is inhibited long-term, this feedback is disrupted, leading to sustained WNT pathway activation.[1] This could, in turn, induce the expression of WNT target genes that might have unforeseen effects and contribute to a different cellular phenotype in the long run.

  • Notch Signaling: AAK1 is a positive regulator of the Notch signaling pathway.[6][7] It interacts with the activated form of Notch and stabilizes it.[6] AAK1 depletion has been shown to decrease Notch transcriptional activity.[6] Compensatory mechanisms in response to long-term perturbation of Notch signaling are complex and could involve crosstalk with other signaling pathways.

Q3: We are using an AAK1 inhibitor and seeing unexpected off-target effects. How can we confirm if these are true off-target effects or a result of compensatory mechanisms?

A3: Differentiating between off-target effects and compensatory mechanisms is crucial. Here’s a suggested workflow:

  • Validate with a structurally different AAK1 inhibitor: If a different inhibitor produces the same phenotype, it is more likely a result of AAK1 inhibition and subsequent compensatory responses.

  • Use a genetic approach: Use siRNA or shRNA to specifically knock down AAK1.[1][6] If the phenotype is recapitulated, it confirms that the effect is on-target.

  • Perform washout experiments: Remove the inhibitor and observe if the phenotype reverts. A reversible phenotype is more indicative of a direct inhibitory effect, while a long-lasting change might suggest a more permanent compensatory alteration in the cell.

  • Profile global protein or gene expression: A transcriptomic or proteomic analysis can provide a broad view of the cellular changes and help identify upregulated pathways or proteins that could explain the observed phenotype.

Troubleshooting Guides

Problem 1: Decreased efficacy of AAK1 inhibitor over time in cell culture.
Possible Cause Troubleshooting Step
Functional redundancy with GAK 1. Check for upregulation of GAK expression via qRT-PCR or Western blot. 2. Consider co-inhibiting or knocking down both AAK1 and GAK.
Activation of compensatory signaling pathways 1. Analyze the activation status of known downstream pathways of AAK1, such as WNT and Notch signaling, using reporter assays or by checking the expression of their target genes. 2. Perform a phosphoproteomics study to identify other activated kinases.
Metabolism or degradation of the inhibitor 1. Determine the half-life of your inhibitor in your specific cell culture conditions. 2. Replenish the inhibitor at regular intervals based on its stability.
Problem 2: Inconsistent results in AAK1 knockout/knockdown experiments.
Possible Cause Troubleshooting Step
Incomplete knockout/knockdown 1. Validate the knockout/knockdown efficiency at the protein level using Western blot. 2. Use at least two different siRNA/shRNA sequences to rule out off-target effects.[1]
Activation of feedback loops 1. Measure the activity of pathways known to be regulated by AAK1 (e.g., WNT, Notch) at different time points after knockout/knockdown to understand the dynamics of the cellular response.
Cell line-specific effects 1. Test the effect of AAK1 depletion in multiple cell lines to ensure the observed phenotype is not cell-type specific.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Confirm AAK1 Interaction Partners

This protocol is to verify the interaction of AAK1 with a putative binding partner.

  • Cell Lysis:

    • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Pre-clearing the Lysate:

    • Add Protein A/G agarose (B213101) beads to the supernatant and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

    • Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.

  • Immunoprecipitation:

    • Add the primary antibody against your protein of interest (or AAK1) to the pre-cleared lysate.

    • Incubate overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with lysis buffer.

  • Elution:

    • Resuspend the beads in 2X SDS-PAGE loading buffer and boil for 5-10 minutes to elute the protein complexes.

  • Analysis:

    • Analyze the eluted proteins by Western blotting with antibodies against AAK1 and the putative interacting protein.

In Vitro Kinase Assay for AAK1

This protocol is to measure the kinase activity of AAK1 on a specific substrate.

  • Reaction Setup:

    • Prepare a reaction mixture containing purified active AAK1 enzyme, the substrate of interest (e.g., a peptide or recombinant protein), and kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Initiate Reaction:

    • Add ATP (with a tracer like [γ-32P]ATP if performing a radioactive assay) to the reaction mixture to start the kinase reaction.

    • Incubate at 30°C for a specified time (e.g., 30 minutes).

  • Stop Reaction:

    • Stop the reaction by adding EDTA or by spotting the reaction mixture onto a phosphocellulose paper.

  • Detection:

    • If using a radioactive assay, wash the phosphocellulose paper to remove unincorporated [γ-32P]ATP and measure the incorporated radioactivity using a scintillation counter.

    • If using a non-radioactive method, the phosphorylated substrate can be detected by a specific antibody in a Western blot or by using a phosphospecific antibody in an ELISA format.

Signaling Pathways and Experimental Workflows

AAK1 in the WNT Signaling Negative Feedback Loop

The following diagram illustrates the negative feedback loop involving AAK1 in the WNT signaling pathway. Inhibition of AAK1 disrupts this loop, leading to sustained WNT activation.

WNT_Feedback_Loop cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus WNT WNT Ligand Frizzled Frizzled Receptor WNT->Frizzled Binds AAK1 AAK1 WNT->AAK1 Activates DVL Dishevelled (DVL) Frizzled->DVL LRP6 LRP6 Co-receptor LRP6_endo LRP6 (Endocytosed) LRP6->LRP6_endo LRP6->DVL GSK3b GSK3β DVL->GSK3b Inhibits BetaCatenin_deg β-catenin (Degradation) GSK3b->BetaCatenin_deg Promotes BetaCatenin β-catenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activates AP2 AP2 Complex AAK1->AP2 Phosphorylates AP2->LRP6 Promotes Endocytosis TargetGenes WNT Target Genes TCF_LEF->TargetGenes Transcription Inhibitor AAK1 Inhibitor Inhibitor->AAK1 Blocks

Caption: AAK1-mediated negative feedback loop in WNT signaling.

Experimental Workflow for Investigating Compensatory Mechanisms

This workflow outlines the steps to investigate potential compensatory mechanisms upon long-term AAK1 inhibition.

Compensatory_Mechanism_Workflow Start Start: Long-term AAK1 Inhibition Experiment Phenotype Observe Phenotype Change Over Time Start->Phenotype Hypothesis Hypothesize Compensatory Mechanism Phenotype->Hypothesis Redundancy Functional Redundancy (e.g., GAK upregulation) Hypothesis->Redundancy Possibility 1 Feedback Feedback Loop Activation (e.g., WNT, Notch) Hypothesis->Feedback Possibility 2 Analysis Transcriptomic/Proteomic Analysis Hypothesis->Analysis Unbiased Approach Validation Validate Candidate Genes/Proteins (siRNA, Western Blot) Redundancy->Validation Feedback->Validation Analysis->Validation Conclusion Conclusion on Compensatory Mechanism Validation->Conclusion

Caption: Workflow for investigating compensatory mechanisms.

References

Validation & Comparative

A Comparative Analysis of AAK1-IN-3 TFA and LP-935509 in Preclinical Models of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Researchers and drug development professionals in the field of neuropathic pain now have access to a detailed comparative guide on two prominent research compounds, AAK1-IN-3 TFA and LP-935509. Both are potent inhibitors of the Adaptor-Associated Kinase 1 (AAK1), a promising therapeutic target for chronic pain conditions. This guide provides an objective comparison of their biochemical potency, kinase selectivity, and in vivo efficacy, supported by experimental data and detailed protocols.

Introduction to AAK1 Inhibition in Neuropathic Pain

Neuropathic pain is a debilitating chronic condition arising from damage or dysfunction of the nervous system. Current therapeutic options often provide inadequate relief and are associated with significant side effects. AAK1 has emerged as a key regulator in clathrin-mediated endocytosis, a cellular process implicated in neurotransmission and pain signaling. Inhibition of AAK1 has been shown to produce analgesic effects in various animal models of neuropathic pain, making it an attractive target for novel non-opioid analgesics.

In Vitro Profile: Potency and Selectivity

Both this compound and LP-935509 demonstrate high potency against AAK1 at the nanomolar level. LP-935509, however, has been more extensively characterized for its selectivity against a broader panel of kinases.

Table 1: In Vitro Potency and Selectivity of this compound and LP-935509

ParameterThis compoundLP-935509Reference
AAK1 IC50 11 nM3.3 nM[1][2]
AAK1 Ki Not Reported0.9 nM[2]
Cellular AAK1 IC50 (HEK293) 108 nM2.8 nM (µ2 phosphorylation)[1][2]
BIKE IC50 Not Reported14 nM[2]
GAK IC50 Not Reported320 nM[2]

Note: IC50 and Ki values represent the concentration of the inhibitor required to achieve 50% inhibition and the inhibition constant, respectively. Lower values indicate higher potency.

LP-935509 is an ATP-competitive inhibitor of AAK1.[2] It also shows potent inhibition of the closely related kinase BIKE and modest activity against GAK.[2] this compound is described as a potent AAK1 inhibitor, though a detailed public profile of its activity against other kinases is not as readily available.[1]

In Vivo Profile: Efficacy in Neuropathic Pain Models

Both compounds are brain-penetrant, a crucial characteristic for targeting central nervous system mechanisms of neuropathic pain. LP-935509 has demonstrated robust efficacy in multiple, well-established rodent models of neuropathic pain.

Table 2: In Vivo Efficacy and Pharmacokinetics

ParameterThis compoundLP-935509Reference
Brain/Plasma Ratio 1.3>2[1][3]
Oral Bioavailability Not Reported100%[2]
In Vivo Target Engagement 46% reduction of µ2 phosphorylation in mice (30 mg/kg, s.c.)Dose-dependent inhibition of µ2 phosphorylation in the brain[1][1]
Formalin Test (Phase II) Efficacy data not available in searched literatureDose-dependent reduction in paw flinches (10-60 mg/kg, p.o.)[4][5]
Spinal Nerve Ligation (SNL) Efficacy data not available in searched literatureDose-dependent reversal of mechanical allodynia (3-30 mg/kg, p.o.)[4][5]
Chronic Constriction Injury (CCI) Efficacy data not available in searched literatureDose-dependent reversal of thermal hyperalgesia and mechanical allodynia[3][4]
Diabetic Neuropathy (STZ) Efficacy data not available in searched literatureReduced pain responses[4]

While direct comparative in vivo studies are not available, LP-935509 has a more substantial body of published evidence supporting its analgesic effects across a range of neuropathic pain models.[3][4][5] this compound has demonstrated target engagement in the central nervous system, which is a strong indicator of its potential therapeutic utility.[1]

Mechanism of Action: The AAK1 Signaling Pathway

AAK1 plays a crucial role in clathrin-mediated endocytosis by phosphorylating the µ2 subunit of the adaptor protein 2 (AP-2) complex. This process is essential for the internalization of cell surface receptors and the recycling of synaptic vesicles. The analgesic effect of AAK1 inhibitors is thought to be mediated through the modulation of α2 adrenergic signaling, a known anti-nociceptive pathway.[4]

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Receptor AP2 AP-2 Complex Receptor->AP2 binds Clathrin Clathrin AP2->Clathrin recruits Endocytosis Clathrin-Mediated Endocytosis Clathrin->Endocytosis AAK1 AAK1 AAK1->AP2 phosphorylates µ2 subunit AAK1->Endocytosis Inhibitor This compound or LP-935509 Inhibitor->AAK1 inhibits Analgesia Analgesia (via α2 adrenergic signaling) Inhibitor->Analgesia

Caption: AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis.

Experimental Protocols

Detailed methodologies for key in vivo assays are provided below to facilitate the replication and comparison of these findings.

Von Frey Test for Mechanical Allodynia

This assay measures the withdrawal threshold of an animal's paw in response to a mechanical stimulus.

  • Acclimation: Rats or mice are placed in individual Plexiglas chambers on an elevated wire mesh floor and allowed to acclimate for at least 15-30 minutes before testing.

  • Stimulation: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

  • Response: A positive response is recorded as a sharp withdrawal of the paw.

  • Threshold Determination: The 50% withdrawal threshold is calculated using the up-down method.

Formalin Test for Inflammatory Pain

This test assesses nociceptive behavior following an injection of formalin, which induces a biphasic pain response.

  • Habituation: Mice are placed in an observation chamber for 30 minutes to acclimate.

  • Formalin Injection: A dilute solution of formalin (e.g., 5%) is injected subcutaneously into the plantar surface of one hind paw.

  • Observation: The animal's behavior is then observed for a set period (e.g., 60 minutes). The time spent licking, biting, or flinching the injected paw is recorded.

  • Data Analysis: The total time spent in nociceptive behavior is quantified for both the early phase (0-5 minutes) and the late phase (15-50 minutes), which is associated with inflammatory pain.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model is a widely used surgical model that mimics peripheral nerve injury.

  • Anesthesia: The animal is anesthetized.

  • Surgery: The common sciatic nerve is exposed at the mid-thigh level, and four loose ligatures are tied around it.

  • Recovery: The incision is closed, and the animal is allowed to recover.

  • Behavioral Testing: Several days to weeks post-surgery, animals develop signs of neuropathic pain, such as mechanical allodynia and thermal hyperalgesia, which can be assessed using the von Frey and Hargreaves tests, respectively.

Experimental_Workflow biochem_assay Biochemical Kinase Assay (IC50, Ki) potency Potency Comparison biochem_assay->potency cell_assay Cellular Assay (µ2 Phosphorylation) cell_assay->potency kinase_panel Kinase Selectivity Panel selectivity Selectivity Comparison kinase_panel->selectivity pk_pd Pharmacokinetics & Target Engagement efficacy Efficacy Comparison pk_pd->efficacy formalin Formalin Test formalin->efficacy cci CCI Model cci->efficacy snl SNL Model snl->efficacy

Caption: Comparative Experimental Workflow for AAK1 Inhibitors.

Conclusion

Both this compound and LP-935509 are valuable research tools for investigating the role of AAK1 in neuropathic pain. LP-935509 currently has a more extensive publicly available dataset supporting its in vivo efficacy in various preclinical models. Further publication of in vivo efficacy data for this compound in established neuropathic pain models will be crucial for a direct and comprehensive comparison of these two potent AAK1 inhibitors. This guide serves as a foundational resource for researchers to make informed decisions on the selection of appropriate tool compounds for their studies.

References

AAK1 Inhibitors: A Comparative Analysis of AAK1-IN-3 TFA and BMS-986176 Efficacy in Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of two prominent Adaptor Associated Kinase 1 (AAK1) inhibitors: AAK1-IN-3 TFA and BMS-986176. This document summarizes key experimental data, details methodologies for pivotal assays, and visualizes relevant biological pathways and workflows to facilitate an objective evaluation.

Adaptor Associated Kinase 1 (AAK1) has emerged as a promising therapeutic target for the treatment of neuropathic pain.[1][2] Both this compound and BMS-986176 are potent inhibitors of AAK1, a serine/threonine kinase involved in clathrin-mediated endocytosis. This guide synthesizes available preclinical data to offer a comparative perspective on their efficacy.

Quantitative Efficacy Data

The following table summarizes the in vitro and in vivo efficacy data for this compound and BMS-986176 based on available literature. It is important to note that these data are compiled from separate studies and may not be directly comparable due to potential variations in experimental conditions.

ParameterThis compoundBMS-986176
Biochemical IC50 (AAK1) 11 nM[3]2 nM[1]
Cellular IC50 (AAK1) 108 nM (HEK293 cells)[3]Not explicitly reported, but cellular activity confirmed.
In Vivo Efficacy A related aryl amide compound (59) from the same series demonstrated efficacy in the phase II formalin model and the chronic constriction injury (CCI) model in rats.[4] this compound itself has been shown to cause a 46% reduction of μ2 phosphorylation in the brains of C57BL6 mice at a dose of 30 mg/kg.[3]Showed excellent efficacy in two rodent neuropathic pain models (rat).[1][5]
Clinical Development PreclinicalPhase II clinical trials for diabetic peripheral neuropathic pain and postherpetic neuralgia.[1][6][7]

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.

AAK1_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Inhibitor Action Alpha2_AR α2-Adrenergic Receptor AAK1 AAK1 Alpha2_AR->AAK1 regulates Norepinephrine Norepinephrine Norepinephrine->Alpha2_AR binds AP2_Complex AP2 Complex AAK1->AP2_Complex phosphorylates μ2 subunit Endocytosis Clathrin-Mediated Endocytosis AP2_Complex->Endocytosis initiates Endocytosis->Alpha2_AR internalization Inhibitor This compound or BMS-986176 Inhibitor->AAK1 inhibits

Figure 1: AAK1 Signaling in Neuropathic Pain.

Experimental_Workflow cluster_Biochemical Biochemical Assay cluster_Cellular Cellular Assay Recombinant_AAK1 Recombinant Human AAK1 Incubation Incubation with Inhibitor Recombinant_AAK1->Incubation Peptide_Substrate Peptide Substrate (e.g., from μ2) Peptide_Substrate->Incubation ATP [γ-32P]ATP ATP->Incubation Detection Measure Phosphorylation Incubation->Detection HEK293 HEK293 cells overexpressing AAK1 and μ2 Inhibitor_Treatment Treatment with Inhibitor HEK293->Inhibitor_Treatment Lysis Cell Lysis Inhibitor_Treatment->Lysis Western_Blot Western Blot for Phospho-μ2 Lysis->Western_Blot

Figure 2: Generalized Experimental Workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays used to evaluate the efficacy of AAK1 inhibitors, based on the descriptions in the cited literature.

Biochemical Kinase Assay (Generalized)

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of AAK1.

  • Enzyme: Recombinant human AAK1 protein.

  • Substrate: A synthetic peptide derived from the AAK1 phosphorylation site on its substrate, such as the μ2 subunit of the AP2 complex.

  • Reaction Mixture: The assay is typically performed in a buffer containing the AAK1 enzyme, the peptide substrate, ATP (often radiolabeled, e.g., [γ-33P]ATP or [γ-32P]ATP), and MgCl2.

  • Inhibitor Addition: A range of concentrations of the test compound (e.g., this compound or BMS-986176) is added to the reaction mixture.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., room temperature or 30°C) for a specific duration to allow for kinase activity.

  • Detection: The amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, this can be done by capturing the phosphorylated peptide on a filter and measuring radioactivity using a scintillation counter.

  • Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce AAK1 activity by 50%, is calculated from the dose-response curve.

Cellular μ2 Phosphorylation Assay (Generalized)

This assay assesses the ability of an inhibitor to block AAK1 activity within a cellular context.

  • Cell Line: A human cell line, such as HEK293, is often used. These cells may be engineered to overexpress AAK1 and its substrate, the μ2 subunit of the AP2 complex.

  • Compound Treatment: Cells are treated with various concentrations of the test inhibitor for a defined period.

  • Cell Lysis: After treatment, the cells are lysed to release their protein content.

  • Western Blotting: The cell lysates are subjected to SDS-PAGE and transferred to a membrane. The membrane is then probed with an antibody specific for the phosphorylated form of the μ2 subunit (phospho-μ2). A separate antibody for total μ2 is used as a loading control.

  • Detection: The amount of phospho-μ2 is detected using a secondary antibody conjugated to an enzyme (e.g., HRP) that generates a chemiluminescent or colorimetric signal.

  • Data Analysis: The intensity of the phospho-μ2 band is quantified and normalized to the total μ2 signal. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

In Vivo Neuropathic Pain Models (Generalized)

Animal models are essential for evaluating the therapeutic potential of AAK1 inhibitors in a physiological setting.

  • Model Induction: Neuropathic pain is induced in rodents (e.g., rats or mice) through surgical procedures like Chronic Constriction Injury (CCI) of the sciatic nerve or by inducing a disease state such as streptozotocin-induced diabetes.

  • Compound Administration: The test compound is administered to the animals, typically orally (p.o.) or via subcutaneous (s.c.) injection, at various doses.

  • Behavioral Testing: The analgesic effect of the compound is assessed using behavioral tests that measure pain responses. Common tests include:

    • Von Frey Test: Measures mechanical allodynia (pain response to a normally non-painful stimulus) by applying calibrated filaments to the paw.

    • Hargreaves Test: Measures thermal hyperalgesia (increased sensitivity to heat) by applying a radiant heat source to the paw.

    • Formalin Test: Involves injecting a dilute formalin solution into the paw and observing the animal's pain behaviors (e.g., flinching, licking) over time. This test has an acute phase (phase I) and a persistent, inflammatory phase (phase II), the latter of which is more relevant to neuropathic pain.

  • Data Analysis: The drug-treated group's pain responses are compared to those of a vehicle-treated control group to determine the degree of pain relief.

Conclusion

Both this compound and BMS-986176 are potent inhibitors of AAK1 with demonstrated efficacy in preclinical models of neuropathic pain. BMS-986176 exhibits a lower biochemical IC50 and has progressed to Phase II clinical trials, suggesting a more advanced stage of development.[1][6][7] this compound and its analogs have also shown promising in vitro and in vivo activity.[3][4] The choice between these inhibitors for research purposes may depend on the specific experimental context, including the desired potency, the model system being used, and the stage of the research. The provided data and protocols offer a foundation for making informed decisions in the investigation of AAK1-targeted therapies for neuropathic pain.

References

SGC-AAK1-1: A Potent and Selective Chemical Probe for AAK1 Compared to AAK1-IN-3 TFA

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical biology and drug discovery, the development of potent and selective chemical probes is paramount for dissecting the cellular functions of protein kinases. This guide provides a comparative analysis of SGC-AAK1-1 and AAK1-IN-3 TFA, two inhibitors of the Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase implicated in clathrin-mediated endocytosis and various signaling pathways.

Biochemical and Cellular Activity: A Head-to-Head Comparison

SGC-AAK1-1 has emerged as a well-characterized chemical probe for AAK1. It potently inhibits AAK1 in biochemical assays with a Ki of 9.1 nM and also demonstrates activity against the closely related BMP-2-inducible kinase (BMP2K/BIKE) with a Ki of 17 nM.[1][2] In cellular assays, SGC-AAK1-1 effectively engages AAK1, as demonstrated by a NanoBRET assay showing an IC50 of 230 nM for the full-length AAK1-Nluc fusion protein.[1] Furthermore, it inhibits the phosphorylation of the AAK1 substrate AP2M1 at threonine 156 in cells.[3]

This compound is also a potent inhibitor of AAK1, with a reported biochemical IC50 of 11 nM.[4] Cellularly, it inhibits AAK1 in HEK293 cells with an IC50 of 108 nM.[4] A key feature of this compound is its brain-penetrant nature, making it a valuable tool for in vivo studies, particularly in the context of neuropathic pain research.[4]

Parameter SGC-AAK1-1 This compound Assay Type
AAK1 Ki 9.1 nM[1][2]Not ReportedTR-FRET Binding Assay[1]
AAK1 IC50 (biochemical) 270 nM[5][6]11 nM[4]Coupled Enzyme Assay / Not Specified
AAK1 IC50 (cellular) 230 nM (NanoBRET)[1]108 nM[4]NanoBRET / Not Specified
BMP2K/BIKE Ki 17 nM[1][2]Not ReportedTR-FRET Binding Assay[1]
BMP2K/BIKE IC50 (cellular) 1.5 µM (NanoBRET)[1]Not ReportedNanoBRET[1]
Brain Penetrant NoYes[4]In vivo studies

Kinase Selectivity Profile

A critical attribute of a chemical probe is its selectivity across the kinome. SGC-AAK1-1 has been extensively profiled and demonstrates high selectivity. In a KINOMEscan assay against 403 kinases at 1 µM, only three other kinases, RIOK1, RIOK3, and PIP5K1C, showed significant binding.[1][7] This narrow spectrum of activity makes SGC-AAK1-1 a reliable tool for attributing cellular effects to AAK1 inhibition. A structurally related negative control, SGC-AAK1-1N, is also available, which is inactive against AAK1 and serves to differentiate on-target from off-target effects.[1]

Detailed kinome-wide selectivity data for this compound is not as readily available in the public domain, which makes a direct comparison of its off-target profile with SGC-AAK1-1 challenging.

AAK1 Signaling Pathways

AAK1 is a key regulator of clathrin-mediated endocytosis (CME) through its phosphorylation of the μ2 subunit of the AP2 adaptor complex.[8][9] This process is fundamental for the internalization of cell surface receptors and signaling molecules. Beyond its role in endocytosis, AAK1 is involved in several critical signaling pathways:

  • Wnt Signaling: AAK1 has been identified as a negative regulator of the Wnt signaling pathway.[3][10] It promotes the clathrin-mediated endocytosis of the Wnt co-receptor LRP6, leading to the downregulation of Wnt signaling.[3][10] Inhibition of AAK1 with SGC-AAK1-1 has been shown to activate Wnt signaling.[3]

  • Notch Signaling: AAK1 is a positive regulator of the Notch signaling pathway.[11][12] It interacts with the active form of Notch and is thought to act as an adaptor for its interaction with components of the endocytic machinery.[11]

  • NF-κB Signaling: AAK1 is also implicated in the NF-κB signaling pathway.[12][13]

AAK1_Signaling_Pathways AAK1 Signaling Pathways cluster_cme Clathrin-Mediated Endocytosis cluster_wnt Wnt Signaling cluster_notch Notch Signaling Clathrin Clathrin AP2 AP2 Complex Clathrin->AP2 assembles Cargo Cargo Receptors AP2->Cargo binds to EndocyticVesicle Endocytic Vesicle AP2->EndocyticVesicle promotes formation AAK1 AAK1 AAK1->AP2 phosphorylates μ2 subunit Wnt Wnt LRP6 LRP6 Wnt->LRP6 activates BetaCatenin β-catenin LRP6->BetaCatenin stabilizes Wnt_AAK1 AAK1 Wnt_AAK1->LRP6 promotes endocytosis Wnt_AAK1->BetaCatenin inhibits Notch Notch Receptor Notch_Signaling Notch Signaling Notch->Notch_Signaling activates Notch_AAK1 AAK1 Notch_AAK1->Notch stabilizes active form

Caption: AAK1's role in major signaling pathways.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Example Protocol)

This protocol is a generalized example for determining the biochemical potency of an inhibitor against AAK1.

  • Reagents and Materials:

    • Recombinant human AAK1 enzyme

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[14]

    • ATP

    • Substrate (e.g., Myelin Basic Protein or a specific peptide)

    • Test compounds (SGC-AAK1-1 or this compound) serially diluted in DMSO

    • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

    • 96-well or 384-well plates

  • Procedure:

    • Prepare a master mix containing kinase buffer, ATP, and substrate.

    • Add 2.5 µL of serially diluted test compound or DMSO (vehicle control) to the assay plate.

    • Add 12.5 µL of the master mix to each well.

    • Initiate the reaction by adding 10 µL of diluted AAK1 enzyme to each well.[15]

    • Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[15]

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow A Prepare Serial Dilutions of Inhibitor C Add Inhibitor to Plate A->C B Prepare Master Mix (Buffer, ATP, Substrate) D Add Master Mix to Plate B->D E Add AAK1 Enzyme to Initiate Reaction D->E F Incubate at 30°C E->F G Add ADP-Glo™ Reagent F->G H Incubate at RT G->H I Add Kinase Detection Reagent H->I J Incubate at RT I->J K Read Luminescence J->K L Data Analysis (IC50) K->L

Caption: Workflow for a typical in vitro kinase assay.

Conclusion

SGC-AAK1-1 stands out as a highly potent and selective chemical probe for studying the cellular functions of AAK1. Its well-defined selectivity profile and the availability of a negative control make it an excellent tool for in vitro and cell-based studies. This compound offers the distinct advantage of being brain-penetrant, making it more suitable for in vivo investigations, particularly in neuroscience research. The choice between these two inhibitors will ultimately depend on the specific experimental context and the need for central nervous system exposure. For researchers aiming to confidently link cellular phenotypes to AAK1 inhibition, the rigorous characterization of SGC-AAK1-1 makes it a preferred starting point for target validation and pathway elucidation.

References

A Comparative Analysis of AAK1 Knockout and Pharmacological Inhibition with AAK1-IN-3 TFA

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers exploring the therapeutic potential of Adaptor-Associated Kinase 1 (AAK1) inhibition.

This guide provides a detailed comparison of the phenotypic outcomes observed in AAK1 knockout mice versus those seen with the administration of AAK1-IN-3 TFA, a potent and brain-penetrant AAK1 inhibitor. The data presented herein is intended to assist researchers, scientists, and drug development professionals in understanding the functional role of AAK1 and the potential of its pharmacological inhibition as a therapeutic strategy, particularly in the context of neuropathic pain.

At a Glance: Phenotypic Comparison

FeatureAAK1 Knockout MouseThis compound Treatment
Molecular Target Complete ablation of AAK1 proteinSelective inhibition of AAK1 kinase activity
Primary Phenotype Antinociception in persistent pain modelsRecapitulation of the antinociceptive phenotype
Acute Pain Response NormalNo significant effect on acute pain
Motor Function UnaffectedUnaffected at therapeutic doses
Underlying Mechanism Disruption of AAK1-mediated signalingInhibition of AAK1-mediated phosphorylation of substrates like AP2M1

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on AAK1 knockout mice and the effects of AAK1 inhibitors, including this compound and other relevant compounds like LP-935509 which show a similar mechanism of action.

Table 1: In Vitro Potency of AAK1 Inhibitors

CompoundTargetIC50Cell-based IC50
This compoundAAK111 nM[1]108 nM (in HEK293 cells)[1]
LP-935509AAK13.3 ± 0.7 nM[2]2.8 ± 0.4 nM[2]

Table 2: Behavioral Phenotypes in Pain Models

ModelAAK1 Knockout MiceAAK1 Inhibitor Treatment (LP-935509)
Formalin Test (Phase II) Markedly reduced flinching response[3][4]Dose-dependent reduction in flinching response[4][5]
Spinal Nerve Ligation (SNL) Failure to develop mechanical allodynia[3][4]Reversal of established mechanical allodynia[4]
Open Field Test No difference in distance traveled compared to wild-type[3]No reported motor deficits

Table 3: In Vivo Target Engagement

TreatmentEffectModel System
This compound (30 mg/kg, sc)46% reduction of μ2 phosphorylation[1]C57BL/6 mice[1]
Compound 17 (similar AAK1 inhibitor)82% reduction of μ2 phosphorylation[6]In vivo model[6]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the known signaling pathways involving AAK1 and a typical experimental workflow for comparing the knockout and inhibitor phenotypes.

AAK1_Signaling_Pathway cluster_cytoplasm Cytoplasm CargoReceptor Cargo Receptor Clathrin Clathrin CargoReceptor->Clathrin Recruits AP2_complex AP2α AP2β AP2σ AP2μ2 AP2_complex->CargoReceptor AAK1 AAK1 AAK1->AP2_complex:f0 Phosphorylates (Thr156) Notch Notch Signaling AAK1->Notch Positive Regulator WNT WNT Signaling AAK1->WNT Negative Regulator EndocyticVesicle Clathrin-Coated Vesicle Clathrin->EndocyticVesicle Forms

Caption: AAK1's role in clathrin-mediated endocytosis and signaling.

Experimental_Workflow cluster_models Experimental Models cluster_assays Phenotypic Assays cluster_comparison Data Comparison and Analysis KO_Mouse AAK1 Knockout Mouse Behavioral Behavioral Testing (Formalin, SNL) KO_Mouse->Behavioral Motor Motor Function (Open Field) KO_Mouse->Motor WT_Mouse_Inhibitor Wild-Type Mouse + this compound WT_Mouse_Inhibitor->Behavioral WT_Mouse_Inhibitor->Motor Biochemical Biochemical Analysis (p-AP2M1 Levels) WT_Mouse_Inhibitor->Biochemical WT_Mouse_Vehicle Wild-Type Mouse + Vehicle WT_Mouse_Vehicle->Behavioral WT_Mouse_Vehicle->Motor WT_Mouse_Vehicle->Biochemical Analysis Compare Phenotypes Behavioral->Analysis Motor->Analysis Biochemical->Analysis

Caption: Workflow for comparing AAK1 knockout and inhibitor effects.

Detailed Experimental Methodologies

Generation of AAK1 Knockout Mice

AAK1 knockout mice are typically generated using gene targeting technologies.[7] One common method involves homologous recombination in embryonic stem (ES) cells.[7] For instance, a targeting vector is designed to delete a critical exon of the AAK1 gene, such as exon 2, which contains a significant portion of the coding sequence.[8] The disruption of this region leads to a non-functional protein. The modified ES cells are then injected into blastocysts to create chimeric mice, which are subsequently bred to establish a homozygous knockout line.[7] Confirmation of the gene knockout is performed using methods like Southern blotting and PCR analysis.[7]

Administration of this compound

This compound is a small molecule inhibitor that can be administered to wild-type animals to acutely inhibit AAK1 kinase activity. For in vivo studies, it is often administered systemically, for example, via subcutaneous (sc) injection.[1] The dosage and timing of administration are critical parameters that are determined based on pharmacokinetic and pharmacodynamic studies to ensure adequate target engagement in the tissue of interest, such as the brain and spinal cord. This compound is known to be brain-penetrant, with a brain-to-plasma ratio of 1.3.[1]

Behavioral Assays for Neuropathic Pain
  • Formalin Test: This test assesses inflammatory pain and distinguishes between acute and persistent pain responses.[3][4]

    • Procedure: A dilute solution of formalin is injected into the plantar surface of a mouse's hind paw.

    • Phases: The subsequent pain-related behaviors, such as flinching and licking of the injected paw, are observed and quantified in two distinct phases. Phase I (0-10 minutes post-injection) represents acute nociception, while Phase II (10-60 minutes post-injection) reflects persistent inflammatory pain.[3]

    • Endpoint: The number of flinches or the total time spent licking the paw is recorded.

  • Spinal Nerve Ligation (SNL) Model: This is a widely used surgical model of neuropathic pain that mimics human conditions like sciatica.[3][4]

    • Procedure: Under anesthesia, the L5 spinal nerve (in some models, also L4) is tightly ligated.[3]

    • Outcome: This procedure leads to the development of mechanical allodynia, a condition where a normally non-painful stimulus (like a light touch) is perceived as painful.[3]

    • Assessment: Mechanical allodynia is measured using von Frey filaments of varying stiffness applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined as a measure of pain sensitivity.[3]

Open Field Test

This assay is used to assess general locomotor activity and anxiety-like behavior.[3]

  • Procedure: Mice are placed in a novel, open arena, and their movement is tracked for a defined period.

  • Endpoint: Parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency are recorded. This test is crucial to rule out motor impairments as a confounding factor in the interpretation of pain assay results.[3]

Discussion

The comparison between AAK1 knockout mice and this compound treatment reveals a strong correlation in their primary phenotype, which is the attenuation of persistent and neuropathic pain without affecting acute pain perception or motor function.[3][4][5] This concordance provides compelling evidence that the kinase activity of AAK1 is a critical mediator of chronic pain states.

The AAK1 knockout model serves as a "gold standard" for validating the on-target effects of pharmacological inhibitors. The ability of AAK1 inhibitors like LP-935509 and, by extension, this compound to phenocopy the knockout mice strongly supports the therapeutic potential of targeting AAK1.[5]

Mechanistically, AAK1's role in clathrin-mediated endocytosis is central to its function.[9][10] By phosphorylating the μ2 subunit of the AP2 adaptor complex, AAK1 facilitates the internalization of various receptors and other cargo proteins.[9][10] This process is implicated in the regulation of several signaling pathways, including Notch and WNT signaling, which are involved in neuronal function and development.[6][9][11] The antinociceptive effects of AAK1 inhibition have been linked to the modulation of α2 adrenergic signaling in the spinal cord, suggesting a complex interplay between endocytic trafficking and neurotransmitter signaling in the context of pain.[4]

References

Validating AAK1-IN-3 TFA Target Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the in vivo target engagement of AAK1-IN-3 TFA, a potent and brain-penetrant inhibitor of Adaptor-Associated Kinase 1 (AAK1). AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis through the phosphorylation of the μ2 subunit of the AP2 adaptor complex (AP2M1).[1] Its involvement in various signaling pathways, including Notch and WNT, has made it a compelling target for therapeutic intervention in a range of diseases, including neuropathic pain.[2] This document outlines experimental data, detailed protocols, and visual workflows to assist researchers in designing and evaluating studies to confirm the in vivo efficacy of AAK1 inhibitors.

Comparative Analysis of AAK1 Inhibitors

The validation of this compound's in vivo target engagement can be benchmarked against other known AAK1 inhibitors. The following table summarizes key performance indicators for this compound and its alternatives.

CompoundIn Vitro Potency (IC50)In Vivo Target Engagement MetricOrganism/ModelReference
This compound 11 nM (AAK1)46% reduction of μ2 phosphorylationC57BL/6 miceMedChemExpress
LP-935509 Potent (exact value not specified)Reduced pain response in Phase II formalin test; Reversed pain behavior in SNL modelMice and Rats(Kostich et al., 2016)
BMS-986176/LX-9211 Potent and selectiveExcellent CNS penetration and spinal cord target engagementRats(Savage et al., 2022)
SGC-AAK1-1 9.1 nM (AAK1, Ki)Cellular Target Engagement (NanoBRET IC50 = 230 nM)HEK293T cellsStructural Genomics Consortium
TIM-098a 0.24 µM (AAK1)Inhibition of AAK1 activity in transfected cultured cells (IC50 = 0.87 µM)COS-7 cells(Yoshida et al., 2024)

Experimental Protocols

A primary method for validating AAK1 target engagement in vivo is to measure the phosphorylation status of its direct downstream target, AP2M1, at the Threonine 156 residue (pAP2M1 Thr156).

In Vivo Protocol for Assessing this compound Target Engagement

This protocol is a representative procedure based on available data for AAK1 inhibitors and standard molecular biology techniques.

1. Animal Dosing and Tissue Collection:

  • Animal Model: C57BL/6 mice.

  • Dosing: Administer this compound subcutaneously at a dose of 30 mg/kg. A vehicle control group should be included.

  • Time Course: Euthanize animals at a predetermined time point post-dosing (e.g., 1-4 hours) to assess peak target engagement.

  • Tissue Harvest: Rapidly dissect and collect brain and spinal cord tissues. Snap-freeze tissues in liquid nitrogen and store at -80°C until further processing.

2. Tissue Lysis and Protein Extraction:

  • Lysis Buffer: Homogenize frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Homogenization: Use a mechanical homogenizer to ensure complete tissue lysis.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

  • Supernatant Collection: Collect the supernatant containing the soluble protein fraction.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

3. Western Blotting for pAP2M1 (Thr156):

  • Sample Preparation: Normalize protein concentrations for all samples. Prepare samples for SDS-PAGE by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.

  • SDS-PAGE: Separate protein lysates on a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween® 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-AP2M1 (Thr156) overnight at 4°C with gentle agitation. A primary antibody for total AP2M1 should be used on a separate blot or after stripping the phospho-antibody to serve as a loading control.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imager.

  • Quantification: Quantify the band intensities using densitometry software. Normalize the pAP2M1 signal to the total AP2M1 signal to determine the extent of phosphorylation inhibition.

Visualizing Pathways and Workflows

AAK1 Signaling Pathway

The following diagram illustrates the central role of AAK1 in clathrin-mediated endocytosis.

AAK1_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Cargo_Receptor Cargo Receptor Clathrin Clathrin Cargo_Receptor->Clathrin Recruits AP2_Complex AP2 Complex pAP2M1 pAP2M1 (μ2) AP2_Complex->pAP2M1 Endocytic_Vesicle Endocytic Vesicle Clathrin->Endocytic_Vesicle AAK1 AAK1 AAK1->AP2_Complex Phosphorylates μ2 subunit pAP2M1->Cargo_Receptor Binds AAK1_IN_3 This compound AAK1_IN_3->AAK1 Inhibits

Caption: AAK1 phosphorylates the μ2 subunit of the AP2 complex, a key step in clathrin-mediated endocytosis.

Experimental Workflow for In Vivo Target Validation

The logical flow of an in vivo experiment to validate this compound target engagement is depicted below.

In_Vivo_Workflow Dosing Animal Dosing (this compound vs. Vehicle) Tissue_Harvest Tissue Harvest (Brain, Spinal Cord) Dosing->Tissue_Harvest Lysis Tissue Lysis & Protein Extraction Tissue_Harvest->Lysis Quantification Protein Quantification Lysis->Quantification Western_Blot Western Blot Analysis (pAP2M1 / Total AP2M1) Quantification->Western_Blot Analysis Data Analysis & Quantification Western_Blot->Analysis

Caption: Workflow for assessing in vivo AAK1 target engagement by measuring pAP2M1 levels.

References

Orthogonal Methods for Confirming AAK1 Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Adaptor-associated kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis (CME).[1][2] Its function in regulating the phosphorylation of the μ2 subunit (AP2M1) of the adaptor protein 2 (AP-2) complex makes it a significant target in various therapeutic areas, including neuropathic pain, neurological disorders, and viral infections.[3][4][5] Confirmation of target engagement and functional inhibition of AAK1 is critical in drug discovery. This guide provides a comparative overview of orthogonal methods to validate AAK1 inhibition, complete with experimental data, detailed protocols, and workflow visualizations.

Biochemical Kinase Assays

Biochemical assays directly measure the enzymatic activity of purified AAK1. These assays are fundamental for determining a compound's intrinsic potency against the kinase. A common approach involves quantifying the phosphorylation of a substrate, such as a synthetic peptide derived from AP2M1 or the recombinant AP2M1 protein itself.

Quantitative Data: In Vitro AAK1 Inhibition
CompoundAssay TypeSubstrateIC50Reference
K252aIn Vitro Kinase AssayAP2M1 Peptide< 10 nM[6]
SGC-AAK1-1Coupled Enzyme Assay-270 nM[7]
StaurosporineCoupled Enzyme Assay-120 nM[7]
Compound 18In Vitro HEK Cell Culture-19 nM[3]
TIM-063In Vitro Kinase AssayGST-AP2µ28.51 µM[8]
TIM-098aIn Vitro Kinase AssayGST-AP2µ20.24 µM[8][9]
Experimental Protocol: In Vitro AAK1 Kinase Assay

This protocol is adapted from methods described for measuring AAK1's kinase activity using a peptide substrate.[6]

  • Reagents and Materials :

    • Purified, recombinant AAK1 enzyme.

    • Synthetic peptide substrate (e.g., derived from the AAK1 phosphorylation site on AP2M1).

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • [γ-³²P]ATP or unlabeled ATP for non-radioactive detection methods.

    • Test compounds dissolved in DMSO.

    • 96-well plates.

    • Phosphocellulose paper and stop buffer (e.g., 75 mM phosphoric acid) for radioactive assays.

    • Scintillation counter or luminescence/fluorescence plate reader.

  • Procedure :

    • Prepare a reaction mixture containing the kinase buffer, AAK1 enzyme, and the peptide substrate in each well of a 96-well plate.

    • Add the test compound across a range of concentrations (typically a serial dilution). Include DMSO-only wells as a negative control.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding ATP (e.g., [γ-³²P]ATP).

    • Incubate the reaction at 30°C for a defined period (e.g., 20-60 minutes).

    • Stop the reaction. For radioactive assays, this is done by spotting the reaction mixture onto phosphocellulose paper and immersing it in phosphoric acid.

    • Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter. For non-radioactive assays (e.g., ADP-Glo™), follow the manufacturer's protocol to measure the generated signal.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Target Engagement Assays

While biochemical assays confirm direct inhibition, cellular assays are essential to verify that a compound can penetrate the cell membrane and bind to AAK1 in its native environment.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures compound binding to a target protein in living cells.[10] It utilizes a NanoLuc® luciferase-tagged AAK1 fusion protein and a cell-permeable fluorescent tracer that binds to the kinase's active site.[11][12][13] A test compound that binds to AAK1 will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[14]

Quantitative Data: NanoBRET AAK1 Target Engagement
CompoundCell LineTracerIC50Reference
CTx-0294885HEK293NanoBRET Tracer K-524.55 nM[11]
Experimental Protocol: AAK1 NanoBRET™ Assay

This protocol is a generalized procedure based on Promega's NanoBRET™ TE Intracellular Kinase Assay.[11][14]

  • Reagents and Materials :

    • HEK293 cells.

    • NanoLuc®-AAK1 Fusion Vector.[12]

    • Transfection reagent.

    • Opti-MEM™ I Reduced Serum Medium.

    • NanoBRET™ Tracer (e.g., K-5) and Nano-Glo® Substrate.

    • Test compounds dissolved in DMSO.

    • White, 384-well assay plates.

    • BRET-capable plate reader.

  • Procedure :

    • Transfect HEK293 cells with the NanoLuc®-AAK1 Fusion Vector and culture for 24 hours.

    • Harvest the transfected cells and resuspend them in Opti-MEM™.

    • Prepare serial dilutions of the test compound in Opti-MEM™.

    • Add the NanoBRET™ Tracer to the cell suspension at a pre-determined optimal concentration.

    • Dispense the cell-tracer mixture into the wells of the 384-well plate.

    • Add the diluted test compounds to the wells. Include DMSO-only (no inhibition) and a high concentration of a known inhibitor (maximum inhibition) as controls.

    • Incubate the plate at 37°C in a CO₂ incubator for 1-2 hours.

    • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

    • Read the plate on a BRET-capable luminometer, measuring both donor (NanoLuc®) and acceptor (Tracer) emissions.

    • Calculate the BRET ratio and plot the values against the compound concentration to determine the cellular IC50.

Cellular Thermal Shift Assay (CETSA®)

CETSA® measures target engagement by assessing changes in the thermal stability of a protein upon ligand binding.[15][16] A compound that binds and stabilizes AAK1 will increase its melting temperature, resulting in more soluble protein remaining after heat treatment.[17][18] This can be detected by methods like Western blotting or mass spectrometry.[19]

Experimental Protocol: CETSA® with Western Blot Readout
  • Reagents and Materials :

    • Cultured cells expressing AAK1.

    • Test compound and DMSO.

    • PBS and protease/phosphatase inhibitor cocktails.

    • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).

    • PCR machine or water baths for heat treatment.

    • High-speed centrifuge.

    • SDS-PAGE and Western blot equipment.

    • Primary antibody against AAK1 and a loading control (e.g., GAPDH).

    • HRP-conjugated secondary antibody and chemiluminescent substrate.

  • Procedure :

    • Treat cultured cells with the test compound or DMSO vehicle control for a specified time.

    • Harvest, wash, and resuspend the cells in PBS with inhibitors.

    • Lyse the cells to create a lysate.

    • Aliquot the lysate into PCR tubes.

    • Heat the aliquots to a range of different temperatures for 3 minutes (e.g., 40°C to 70°C). One aliquot should be kept at room temperature as a non-heated control.

    • Cool the samples and centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Analyze the soluble protein fractions by SDS-PAGE and Western blot using an AAK1-specific antibody.

    • Quantify the band intensities and plot the percentage of soluble AAK1 relative to the non-heated control against the temperature.

    • Compare the melting curves of the DMSO-treated and compound-treated samples to observe a thermal shift, confirming target engagement.

Cellular Function and Pathway Analysis

Confirming that an inhibitor affects AAK1's downstream function provides crucial evidence of its mechanism of action. This involves measuring the phosphorylation of AAK1 substrates and assessing its role in relevant signaling pathways.

Substrate Phosphorylation Assay (p-AP2M1)

AAK1 phosphorylates the AP2M1 subunit at Threonine 156 (Thr156).[3][20] A direct functional readout of AAK1 inhibition in cells is the reduction of p-AP2M1 (Thr156) levels, which can be quantified by Western blot.

Quantitative Data: Inhibition of AP2M1 Phosphorylation
CompoundCell LineAssay TypeEC50 / % InhibitionReference
Compound 17In VivoWestern BlotEC50 = 8.3 µM[3]
SGC-AAK1-1HT1080Western BlotSignificant reduction[7]
Experimental Protocol: Western Blot for p-AP2M1
  • Procedure :

    • Culture cells (e.g., HT1080) and treat with various concentrations of the AAK1 inhibitor for an appropriate duration.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein from each sample using SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for phosphorylated AP2M1 (p-Thr156).

    • Probe a separate membrane (or strip and re-probe the same one) with an antibody for total AP2M1 or a loading control like GAPDH to normalize the data.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities to determine the ratio of p-AP2M1 to total AP2M1 or the loading control.

    • Plot the normalized p-AP2M1 levels against the inhibitor concentration to determine the EC50.

AAK1 Signaling Pathway Involvement

AAK1 is implicated in multiple signaling pathways, including the WNT and Notch pathways.[1][21][22] For instance, AAK1 negatively regulates WNT signaling by promoting the clathrin-mediated endocytosis of the LRP6 co-receptor.[21][23] Therefore, potent AAK1 inhibition is expected to activate WNT signaling.[7][21] This can be measured using reporter gene assays (e.g., a β-catenin responsive reporter like BAR).

Visualizations

AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis

G cluster_membrane Plasma Membrane CargoReceptor Cargo Receptor AP2 AP2 Complex CargoReceptor->AP2 Binds to Clathrin Clathrin AP2->Clathrin Recruits CCP Clathrin-Coated Pit (Maturation) Clathrin->CCP Assembles into AAK1 AAK1 Clathrin->AAK1 Stimulates activity Endocytosis Endocytosis CCP->Endocytosis Leads to AAK1->AP2 Phosphorylates AP2M1 (μ2) subunit

Caption: AAK1's role in clathrin-mediated endocytosis.

Orthogonal Workflow for AAK1 Inhibitor Validation

G cluster_validation Validation Cascade Start Compound Discovery Biochem Biochemical Assay (Direct Inhibition) Start->Biochem Potency (IC50) CellTE Cellular Target Engagement (NanoBRET / CETSA) Biochem->CellTE Permeability & Target Binding (IC50) CellFunc Cellular Functional Assay (p-AP2M1 Western Blot) CellTE->CellFunc Functional Effect (EC50) Pathway Pathway Analysis (e.g., WNT Reporter Assay) CellFunc->Pathway Downstream Consequences Confirmed Confirmed AAK1 Inhibitor Pathway->Confirmed

Caption: A validation cascade using orthogonal methods.

References

A Comparative Guide to Investigational AAK1 Inhibitors: AAK1-IN-3 TFA vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of AAK1-IN-3 TFA with other investigational Adaptor-Associated Kinase 1 (AAK1) inhibitors, including AAK1-IN-2 TFA, LP-935509, and the clinical candidate LX9211. The information is intended to assist researchers in selecting the most appropriate tool compound for their studies in areas such as neuropathic pain, neurodegenerative diseases, and viral entry.

At a Glance: Quantitative Comparison of AAK1 Inhibitors

The following table summarizes the key quantitative data for the compared AAK1 inhibitors, focusing on their potency and selectivity.

CompoundAAK1 IC50 (nM)Cellular AAK1 Activity (IC50, nM)Other Notable Kinase Activity (IC50, nM)Brain Penetrant
This compound 11[1][2]108 (HEK293 cells)[1]Not specifiedYes[1]
AAK1-IN-2 TFA 5.8[3][4][5][6]Not specifiedNot specifiedYes[3][5]
LP-935509 3.3[3][7]2.8 (µ2 phosphorylation)[7]BIKE (14), GAK (320)[3][7]Yes[3][7]
LX9211 (BMS-986176) 2[3]Not specifiedHighly Selective[3][8][9][10]Yes[3][8]

Mechanism of Action: The Role of AAK1 in Cellular Processes

AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis (CME), a fundamental process for the internalization of cell surface receptors, transporters, and other molecules.[7][11] AAK1's primary known substrate is the μ2 subunit (AP2M1) of the adaptor protein 2 (AP-2) complex.[11] By phosphorylating AP2M1, AAK1 enhances the binding of the AP-2 complex to cargo proteins, facilitating their incorporation into clathrin-coated pits for subsequent internalization.[11]

Beyond its role in general endocytosis, AAK1 has been implicated in specific signaling pathways, including the WNT and Notch pathways, and is being investigated as a potential target for neuropathic pain and as a host factor for viral entry.[11][12]

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Transmembrane Receptor Cargo Cargo Receptor->Cargo binds AP2_complex AP-2 Complex Clathrin Clathrin AP2_complex->Clathrin recruits Phosphorylated_AP2M1 Phosphorylated AP2M1 (μ2) AP2_complex->Phosphorylated_AP2M1 Endocytic_Vesicle Clathrin-Coated Vesicle Clathrin->Endocytic_Vesicle Cargo->AP2_complex recruits AAK1 AAK1 AAK1->AP2_complex phosphorylates μ2 subunit Phosphorylated_AP2M1->Receptor enhances binding to cargo WNT_signaling WNT Signaling Endocytic_Vesicle->WNT_signaling modulates Notch_signaling Notch Signaling Endocytic_Vesicle->Notch_signaling modulates

Figure 1: AAK1's role in clathrin-mediated endocytosis and signaling.

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key assays used to characterize AAK1 inhibitors.

Biochemical Kinase Inhibition Assay (Radiometric)

This assay directly measures the enzymatic activity of AAK1 and its inhibition by test compounds.

  • Reaction Setup: Prepare a reaction mixture containing purified recombinant AAK1 enzyme, a suitable substrate (e.g., a synthetic peptide derived from the μ2 subunit of AP-2), and a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA).

  • Inhibitor Addition: Add serially diluted test compounds (e.g., this compound) to the reaction mixture.

  • Initiation of Reaction: Start the kinase reaction by adding radiolabeled [γ-³²P]ATP.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.

  • Termination and Detection: Stop the reaction and spot the mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of incorporated radioactivity on the membrane using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[13][14][15]

Biochemical_Assay_Workflow start Start prepare_reagents Prepare Reaction Mix (AAK1, Substrate, Buffer) start->prepare_reagents add_inhibitor Add Serial Dilutions of Test Compound prepare_reagents->add_inhibitor initiate_reaction Initiate with [γ-³²P]ATP add_inhibitor->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction & Spot on Membrane incubate->stop_reaction wash_membrane Wash Membrane stop_reaction->wash_membrane quantify Scintillation Counting wash_membrane->quantify analyze Calculate IC50 quantify->analyze end End analyze->end

Figure 2: Workflow for a radiometric biochemical kinase assay.

Cellular AAK1 Activity Assay (Western Blot)

This assay assesses the ability of an inhibitor to block AAK1 activity within a cellular context by measuring the phosphorylation of its substrate, the μ2 subunit of AP-2.

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., HEK293 or U-87 MG) to an appropriate confluency. Treat the cells with various concentrations of the AAK1 inhibitor for a specified duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the phosphorylated form of the μ2 subunit (phospho-AP2M1). Subsequently, probe with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Normalization and Analysis: Strip the membrane and re-probe with an antibody for total AP2M1 or a loading control (e.g., GAPDH) to normalize the data. Quantify the band intensities to determine the concentration-dependent inhibition of μ2 phosphorylation and calculate the cellular IC50.[16]

Comparative Analysis

This compound serves as a potent and brain-penetrant tool compound for studying AAK1. Its quinoline (B57606) scaffold represents a distinct chemical class compared to other inhibitors. With an IC50 of 11 nM, it is a valuable reagent for in vitro and in vivo investigations.

AAK1-IN-2 TFA , the (S)-enantiomer corresponding to the (R)-enantiomer this compound, exhibits approximately twofold greater potency with an IC50 of 5.8 nM.[3][4][5][6] This stereochemical difference in activity can be leveraged in studies requiring a more potent inhibitor or for structure-activity relationship analyses.

LP-935509 is a highly potent AAK1 inhibitor with an IC50 of 3.3 nM.[3][7] Notably, it also demonstrates activity against other members of the Numb-associated kinase (NAK) family, BIKE and GAK, albeit with lower potency.[3][7] This broader selectivity profile may be a consideration for researchers aiming for highly specific AAK1 inhibition, but it could also be advantageous in contexts where targeting multiple NAK family members is desirable.

LX9211 (BMS-986176) is the most potent and selective of the compared inhibitors, with an IC50 of 2 nM for AAK1.[3] It is described as a "highly selective" inhibitor and has advanced into clinical trials for neuropathic pain, underscoring its promising pharmacological profile.[8][10] For researchers seeking to translate their findings towards a clinical context, LX9211 represents a highly relevant tool compound.

Conclusion

The choice of an investigational AAK1 inhibitor will depend on the specific requirements of the research. This compound offers a solid balance of potency and brain penetrance. For studies demanding higher potency, AAK1-IN-2 TFA and LP-935509 are excellent alternatives, with the latter also providing the option to probe the effects of broader NAK family inhibition. For investigations requiring the highest potency and selectivity with a clear translational path, the clinical candidate LX9211 is the inhibitor of choice. Researchers should carefully consider the data presented in this guide to select the most appropriate compound to advance their scientific inquiries.

References

A Comparative Guide to the Kinase Selectivity Profile of AAK1-IN-3 TFA

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a detailed comparison of AAK1-IN-3 TFA with other known inhibitors of Adaptor-Associated Kinase 1 (AAK1). It is designed for researchers, scientists, and drug development professionals to provide a comprehensive overview of the available data, facilitating the selection of the most appropriate chemical tools for their research needs.

Abstract

Quantitative Comparison of AAK1 Inhibitors

The following table summarizes the inhibitory potency and selectivity of this compound in comparison to other notable AAK1 inhibitors. This data is essential for evaluating the suitability of each compound for specific experimental contexts.

InhibitorTarget KinasePotency (IC50/Ki in nM)Cellular Activity (IC50 in nM)Key Selectivity Information
This compound AAK111 (IC50)108 (HEK293 cells)Brain-penetrant. Described as "kinase-selective," but a detailed kinome-wide panel data is not publicly available.[1]
SGC-AAK1-1 AAK19.1 (Ki)230 (NanoBRET)Highly selective dual inhibitor of AAK1 and BMP2K. In a screen of 403 kinases, only RIOK1, RIOK3, and PIP5K1C showed binding within a 30-fold window of AAK1.[2][3][4]
BMP2K17 (Ki)1500 (NanoBRET)Potent inhibitor of the closely related kinase BMP2K.[2]
GAK1,700 (Ki)-Over 180-fold more selective for AAK1 than for GAK.[5]
STK16270 (Ki)-Over 30-fold more selective for AAK1 than for STK16.[5]
LP-935509 AAK13.3 (IC50) / 0.9 (Ki)2.8A potent, selective, and brain-permeable inhibitor.[6][7][8]
BIKE14 (IC50)-Also a potent inhibitor of BIKE (BMP2K).[6][8]
GAK320 (IC50)-Shows moderate activity against GAK.[6][8]
Compound 18 AAK1-19 (HEK cells)Demonstrated good overall selectivity in a 403-kinase panel screening.[7]

Experimental Protocols for Kinase Selectivity Profiling

Accurate and reproducible data is fundamental to drug discovery. The following are detailed protocols for commonly employed kinase selectivity profiling assays.

In Vitro Radiometric Kinase Assay

This assay directly measures the enzymatic activity of a kinase by quantifying the incorporation of a radiolabeled phosphate (B84403) group from [γ-³³P]ATP onto a specific substrate.

Materials:

  • A panel of purified, recombinant human kinases.

  • Specific peptide or protein substrates for each kinase.

  • Test compound (e.g., this compound) in DMSO.

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • [γ-³³P]ATP.

  • 96- or 384-well assay plates.

  • Phosphocellulose filter plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In the assay plate, add the kinase reaction buffer, the specific kinase, and the test compound or DMSO (vehicle control).

  • Allow for a short pre-incubation period (e.g., 10-15 minutes) at room temperature for the compound to bind to the kinase.

  • Initiate the kinase reaction by adding a mixture of the substrate and [γ-³³P]ATP. The ATP concentration is typically kept at or near the Km for each kinase.

  • Incubate the reaction for a defined time (e.g., 1 hour) at a controlled temperature (e.g., 30°C).

  • Terminate the reaction and transfer the reaction mixture onto a phosphocellulose filter plate, which captures the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity of the captured substrate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

ADP-Glo™ Kinase Assay

This is a luminescence-based assay that determines kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • A panel of purified, recombinant human kinases.

  • Specific substrates for each kinase.

  • Test compound in DMSO.

  • Kinase reaction buffer.

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).

  • Opaque-walled multi-well plates suitable for luminescence measurements.

  • Luminometer.

Procedure:

  • The kinase reaction is set up in the multi-well plate with the kinase, substrate, ATP, and the test compound.

  • After incubation, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP.

  • The Kinase Detection Reagent is then added, which contains enzymes that convert the generated ADP back to ATP, and a luciferase/luciferin pair that produces light in the presence of ATP.

  • The luminescent signal, which is directly proportional to the amount of ADP produced, is measured using a luminometer.

  • The percentage of inhibition is calculated, and IC50 values are determined.[9]

Visualizations

The following diagrams illustrate key concepts and workflows related to the kinase selectivity profiling of AAK1 inhibitors.

G cluster_cytoplasm Cytoplasm Cargo_Receptor Cargo Receptor AP2_Complex AP-2 Complex Cargo_Receptor->AP2_Complex Clathrin Clathrin AP2_Complex->Clathrin recruits Endocytic_Vesicle Endocytic Vesicle AAK1 AAK1 AAK1->AP2_Complex Clathrin->Endocytic_Vesicle forms coat

Caption: Role of AAK1 in Clathrin-Mediated Endocytosis.

G Start Start: Select Inhibitor (e.g., this compound) Assay_Setup Set up Kinase Assays (e.g., Radiometric or ADP-Glo) Start->Assay_Setup Incubation Incubate with Inhibitor (Dose-Response) Assay_Setup->Incubation Kinase_Panel Broad Kinase Panel (>400 kinases) Kinase_Panel->Assay_Setup Measurement Measure Kinase Activity (Radioactivity or Luminescence) Incubation->Measurement Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Measurement->Data_Analysis Selectivity_Profile Generate Selectivity Profile Data_Analysis->Selectivity_Profile End End Selectivity_Profile->End

Caption: Experimental Workflow for Kinase Selectivity Profiling.

G cluster_criteria Comparison Criteria Inhibitors AAK1 Inhibitors This compound SGC-AAK1-1 LP-935509 Compound 18 Potency Potency (IC50/Ki) AAK1 Inhibitors:f1->Potency Inhibitors:f2->Potency Inhibitors:f3->Potency Inhibitors:f4->Potency Selectivity Selectivity Kinome-wide screen Related kinases (BIKE, GAK) Inhibitors:f1->Selectivity Inhibitors:f2->Selectivity Inhibitors:f3->Selectivity Inhibitors:f4->Selectivity Cellular_Activity Cellular Activity Target engagement Phenotypic effect Inhibitors:f1->Cellular_Activity Inhibitors:f2->Cellular_Activity Inhibitors:f3->Cellular_Activity Inhibitors:f4->Cellular_Activity

Caption: Logical Framework for Comparing AAK1 Inhibitors.

References

A Head-to-Head Showdown: Brain-Penetrant AAK1 Inhibitors for Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative efficacy and properties of leading clinical and preclinical Adaptor-Associated Kinase 1 (AAK1) inhibitors reveals a promising landscape for the development of novel analgesics. This guide provides a head-to-head comparison of key brain-penetrant AAK1 inhibitors, supported by experimental data to inform researchers and drug developers in the field of neuroscience and pain therapeutics.

Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase, has emerged as a compelling target for the treatment of neuropathic pain. Its role in clathrin-mediated endocytosis, a fundamental process in synaptic vesicle recycling and receptor trafficking, positions it as a critical regulator of neuronal signaling. Inhibition of AAK1 has been shown to produce significant antinociceptive effects in various preclinical models of persistent and neuropathic pain. This has spurred the development of several small molecule inhibitors designed to penetrate the central nervous system and modulate AAK1 activity.

This guide offers a comparative analysis of prominent brain-penetrant AAK1 inhibitors, including the clinical candidate BMS-986176/LX-9211 and preclinical compounds such as LP-935509 and Compound 59.

Quantitative Comparison of Brain-Penetrant AAK1 Inhibitors

The following tables summarize the in vitro potency, cellular activity, and pharmacokinetic properties of selected brain-penetrant AAK1 inhibitors based on published preclinical data.

Table 1: In Vitro and Cellular Potency

CompoundAAK1 IC50 (nM)Cellular μ2 Phosphorylation IC50 (nM)
BMS-986176/LX-9211 ~2Not explicitly stated, but potent in cellular assays
LP-935509 3.3 ± 0.72.8 ± 0.4
Compound 59 19Not explicitly stated, but potent in cellular assays
Compound 58 4-fold more potent than BMS-986176/LX-9211Not explicitly stated

Table 2: Pharmacokinetic and In Vivo Efficacy

CompoundBrain-to-Plasma (B/P) RatioEfficacy in Chronic Constriction Injury (CCI) Rat ModelEfficacy in Formalin-Induced Pain Model
BMS-986176/LX-9211 >20 (rat)Excellent efficacyDemonstrated efficacy
LP-935509 >2Reduces evoked pain responsesReduces pain response in phase II
Compound 59 Brain penetrantEfficaciousEfficacious in phase II
Compound 58 Excellent CNS penetrationLower plasma exposure needed for similar efficacy to BMS-986176/LX-9211Not explicitly stated

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental approach to inhibitor evaluation, the following diagrams are provided.

AAK1_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Neuropathic Pain Signaling Synaptic Vesicle Synaptic Vesicle Clathrin-mediated Endocytosis Clathrin-mediated Endocytosis Synaptic Vesicle->Clathrin-mediated Endocytosis Neurotransmitter Release AP2 AP2 Clathrin-mediated Endocytosis->AP2 AAK1 AAK1 AP2->AAK1 recruits Synaptic Vesicle Recycling Synaptic Vesicle Recycling AP2->Synaptic Vesicle Recycling facilitates AAK1->AP2 phosphorylates μ2 subunit Increased Neuronal Excitability Increased Neuronal Excitability AAK1->Increased Neuronal Excitability modulates Nerve Injury Nerve Injury Nerve Injury->Increased Neuronal Excitability Pain Transmission Pain Transmission Increased Neuronal Excitability->Pain Transmission AAK1_Inhibitor AAK1 Inhibitor AAK1_Inhibitor->AAK1 inhibits

Caption: AAK1 signaling pathway in the context of neuropathic pain and its inhibition.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation AAK1_Enzyme_Assay AAK1 Enzyme Assay (IC50 Determination) Kinase_Selectivity_Panel Kinase Selectivity Panel AAK1_Enzyme_Assay->Kinase_Selectivity_Panel Cellular_Assay Cellular μ2 Phosphorylation Assay (Cellular Potency) Kinase_Selectivity_Panel->Cellular_Assay Pharmacokinetics Pharmacokinetics (Brain-to-Plasma Ratio) Cellular_Assay->Pharmacokinetics Neuropathic_Pain_Models Neuropathic Pain Models (CCI, Formalin Test) Pharmacokinetics->Neuropathic_Pain_Models Target_Engagement Target Engagement (μ2 Phosphorylation in CNS) Neuropathic_Pain_Models->Target_Engagement Compound_Synthesis Compound Synthesis & Optimization Compound_Synthesis->AAK1_Enzyme_Assay

Caption: Experimental workflow for the evaluation of brain-penetrant AAK1 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in the evaluation of AAK1 inhibitors.

AAK1 Enzyme Inhibition Assay (IC50 Determination)

This assay quantifies the potency of a compound to inhibit the enzymatic activity of AAK1.

  • Reagents and Materials:

    • Recombinant human AAK1 enzyme.

    • Fluorescently labeled peptide substrate (e.g., a peptide derived from the μ2 subunit of the AP2 complex).

    • Adenosine triphosphate (ATP).

    • Test compounds (AAK1 inhibitors).

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Microplate reader capable of detecting fluorescence.

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a microplate, add the AAK1 enzyme, the fluorescent peptide substrate, and the assay buffer.

    • Add the diluted test compounds to the wells. A control with DMSO alone is included.

    • Initiate the kinase reaction by adding a specific concentration of ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction (e.g., by adding EDTA).

    • Measure the fluorescence signal, which corresponds to the amount of phosphorylated substrate.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the dose-response curve using a suitable software.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model is a widely used rodent model to induce neuropathic pain, mimicking chronic nerve compression.

  • Animals:

    • Adult male Sprague-Dawley rats or C57BL/6 mice.

  • Surgical Procedure:

    • Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane).

    • Make a small incision on the lateral side of the thigh to expose the sciatic nerve.

    • Carefully dissect the nerve from the surrounding connective tissue.

    • Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with approximately 1 mm spacing between each ligature. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.

    • Close the muscle and skin layers with sutures.

    • Allow the animals to recover for a period of 7-14 days for the development of neuropathic pain symptoms.

  • Behavioral Testing:

    • Assess mechanical allodynia using von Frey filaments. Measure the paw withdrawal threshold in response to the application of calibrated filaments to the plantar surface of the hind paw.

    • Assess thermal hyperalgesia using a plantar test apparatus. Measure the paw withdrawal latency in response to a radiant heat source.

    • Administer the test compound (AAK1 inhibitor) or vehicle orally or via another appropriate route.

    • Perform behavioral testing at various time points after compound administration to evaluate the reversal of pain-like behaviors.

Formalin-Induced Pain Model

The formalin test is used to assess behavioral responses to a persistent chemical noxious stimulus, which has two distinct phases of nociception.

  • Animals:

    • Adult male mice or rats.

  • Procedure:

    • Acclimate the animals to the observation chambers.

    • Administer the test compound (AAK1 inhibitor) or vehicle at a predetermined time before the formalin injection.

    • Inject a dilute solution of formalin (e.g., 2.5% in saline) into the plantar surface of one hind paw.

    • Immediately place the animal back into the observation chamber.

    • Record the amount of time the animal spends licking, biting, or flinching the injected paw.

    • The observation period is typically divided into two phases:

      • Phase I (acute phase): 0-5 minutes post-injection, reflecting direct activation of nociceptors.

      • Phase II (inflammatory phase): 15-40 minutes post-injection, involving central sensitization and inflammatory processes.

    • Analyze the data by comparing the nociceptive behaviors in the compound-treated groups to the vehicle-treated group for both phases. Brain-penetrant AAK1 inhibitors are expected to be particularly effective in reducing the phase II response.[1]

References

AAK1-IN-3 TFA: A Leap Forward in Selective AAK1 Inhibition for Neurological Research

Author: BenchChem Technical Support Team. Date: December 2025

A new generation of AAK1 inhibitors, exemplified by AAK1-IN-3 TFA, offers researchers enhanced potency, selectivity, and in vivo utility compared to first-generation compounds. This guide provides a detailed comparison, supported by experimental data, to assist researchers and drug development professionals in selecting the optimal tool for their studies of neuropathic pain and other neurological disorders.

Adaptor-associated kinase 1 (AAK1) has emerged as a promising therapeutic target for neuropathic pain.[1] As a key regulator of clathrin-mediated endocytosis, AAK1 is involved in various signaling pathways crucial for neuronal function.[2][3] The development of potent and selective AAK1 inhibitors is therefore of significant interest. This compound represents a significant advancement over earlier inhibitors, offering a more refined tool for dissecting the biological roles of AAK1.

Enhanced Potency and Selectivity Profile

This compound demonstrates high potency with an IC50 of 11 nM for AAK1.[4] A critical advantage of this compound lies in its improved selectivity profile compared to first-generation inhibitors like LP-935509. While LP-935509 is a potent AAK1 inhibitor, it also exhibits significant activity against the related kinases BIKE and GAK.[5] This off-target activity can confound experimental results and raises potential safety concerns. In contrast, advanced inhibitors such as BMS-986176 have been engineered for high selectivity against AAK1.[6]

InhibitorAAK1 IC50 (nM)BIKE IC50 (nM)GAK IC50 (nM)Reference
This compound 11Not ReportedNot Reported[4]
LP-935509 3.314320[5]
BMS-986176 2>10,000>10,000[6]

Superior Pharmacokinetic Properties

A key differentiator for in vivo research is the pharmacokinetic profile of an inhibitor. This compound is characterized as a brain-penetrant inhibitor with a brain-to-plasma (B/P) ratio of 1.3.[4] This is a significant feature for studying the central nervous system effects of AAK1 inhibition. For comparison, the first-generation inhibitor LP-935509 also shows good brain penetration with a B/P ratio of over 2.[2] The advanced inhibitor BMS-986176 exhibits an exceptional brain-to-plasma ratio of 20 in rats, indicating excellent CNS penetration.[7]

InhibitorBrain-to-Plasma RatioOral Bioavailability (%)Half-life (h)SpeciesReference
This compound 1.3Not ReportedNot ReportedNot Reported[4]
LP-935509 >21003.6Mouse[5]
LP-935509 2.3504.0Rat[8][9]
BMS-986176 20FavorableFavorableRat[7]

AAK1 Signaling Pathways

AAK1 plays a crucial role in several signaling pathways, primarily through its function in clathrin-mediated endocytosis. Understanding these pathways is essential for interpreting the effects of AAK1 inhibition.

AAK1_CME_Pathway Receptor Receptor AP2 AP2 Complex Receptor->AP2 binds Clathrin Clathrin AP2->Clathrin recruits AAK1 AAK1 AAK1->AP2 phosphorylates (μ2 subunit) EndocyticVesicle Clathrin-coated Vesicle Clathrin->EndocyticVesicle forms coat Endosome Endosome EndocyticVesicle->Endosome fuses with AAK1_WNT_Pathway Wnt Wnt Frizzled_LRP6 Frizzled/LRP6 Receptor Complex Wnt->Frizzled_LRP6 binds AAK1 AAK1 Frizzled_LRP6->AAK1 activates Beta_Catenin β-catenin Signaling Frizzled_LRP6->Beta_Catenin activates CME Clathrin-Mediated Endocytosis AAK1->CME promotes CME->Frizzled_LRP6 internalizes (negative feedback) AAK1_Notch_Pathway Notch_Ligand Notch Ligand Notch_Receptor Notch Receptor Notch_Ligand->Notch_Receptor binds AAK1 AAK1 Notch_Receptor->AAK1 interacts with Eps15b Eps15b AAK1->Eps15b interacts with Endocytosis Endocytosis AAK1->Endocytosis promotes Notch_Signaling Notch Signaling Endocytosis->Notch_Signaling activates

References

A Comparative Guide to the Experimental Reproducibility of AAK1-IN-3 TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental data available for AAK1-IN-3 TFA, a potent inhibitor of Adaptor Associated Kinase 1 (AAK1). AAK1 is a serine/threonine kinase that has emerged as a significant therapeutic target for neuropathic pain and is under investigation for its role in other neurological disorders and viral infections.

At present, the detailed experimental results for this compound originate from a single primary publication from 2022. As such, independent replication of these findings in peer-reviewed literature is not yet available. This guide, therefore, focuses on presenting the existing data for this compound and comparing it with data from other well-characterized AAK1 inhibitors to provide a comprehensive resource for researchers.

AAK1 Signaling and Mechanism of Inhibition

AAK1 plays a crucial role in clathrin-mediated endocytosis (CME), a fundamental cellular process for internalizing cell-surface receptors and other molecules. AAK1 phosphorylates the μ2 subunit of the Adaptor Protein 2 (AP2) complex, a key step in the maturation of clathrin-coated pits. By inhibiting AAK1, compounds like this compound are expected to interfere with this process. This mechanism is relevant to its potential therapeutic effects, as AAK1 has been shown to negatively regulate WNT signaling by promoting the endocytosis of the LRP6 co-receptor.[1][2]

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm LRP6 LRP6 Receptor AAK1 AAK1 LRP6->AAK1 Activates WNT Wnt Ligand WNT->LRP6 Binds AP2 AP2 Complex AAK1->AP2 Phosphorylates μ2 subunit Clathrin Clathrin AP2->Clathrin Recruits Endocytosis Clathrin-Mediated Endocytosis Clathrin->Endocytosis Drives Endocytosis->LRP6 Internalizes AAK1_IN_3 This compound AAK1_IN_3->AAK1 Inhibits

Caption: AAK1's role in Wnt signaling via clathrin-mediated endocytosis.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and compare it with other notable AAK1 inhibitors.

Table 1: In Vitro Biochemical Potency

CompoundTypeTarget(s)IC50 / KiSource Publication(s)
This compound Quinoline AnalogueAAK111 nM (IC50)Hartz RA, et al. 2022[3][4]
LP-935509 Pyrazolo[1,5-a]pyrimidineAAK1, BIKE, GAK3.3 nM (IC50), 0.9 nM (Ki)Kostich et al. 2016[5][6][7][8]
SGC-AAK1-1 AcylaminoindazoleAAK1, BMP2K270 nM (IC50), 9 nM (Ki)Wells C, et al. 2019[9][10]
TIM-098a N/AAAK1Not Reported (Biochemical)Tokumitsu H, et al. 2024[11]

Table 2: Cellular Potency and Target Engagement

CompoundCell LineAssay TypeIC50Source Publication(s)
This compound HEK293p-AP2M1 Inhibition108 nMHartz RA, et al. 2022[3]
LP-935509 HEK293p-AP2M1 Inhibition2.8 nMKostich et al. 2016[5][12]
SGC-AAK1-1 HEK293Tp-AP2M1 InhibitionDose-dependent inhibition shownAgajanian et al. 2019[2]
SGC-AAK1-1 Live CellsNanoBRET Assay230 nMSGC Website[10]
TIM-098a COS-7p-AP2M1 Inhibition0.87 µMTokumitsu H, et al. 2024[11]

Table 3: In Vivo and Pharmacokinetic Properties

CompoundSpeciesAdministrationKey FindingSource Publication(s)
This compound Mouse30 mg/kg (s.c.)46% reduction of μ2 phosphorylation in vivo. Brain/Plasma Ratio: 1.3.Hartz RA, et al. 2022[3]
LP-935509 Mouse10 mg/kg (p.o.)Highly brain-penetrant (B/P ratio 3-4). Reverses pain behavior.Kostich et al. 2016[6]

Experimental Design and Protocols

Reproducibility of experimental results is contingent on detailed and robust methodologies. Below are generalized protocols representative of the experiments used to characterize AAK1 inhibitors.

cluster_workflow AAK1 Inhibitor Characterization Workflow A Biochemical Assay (e.g., TR-FRET) B Determine Biochemical IC50 A->B C Cellular Assay (e.g., p-AP2M1 Western Blot) B->C D Determine Cellular IC50 C->D E Kinome Selectivity Screening D->E F In Vivo Model (e.g., Neuropathic Pain) D->F G Assess PK & Target Engagement In Vivo F->G

Caption: A typical experimental workflow for characterizing AAK1 inhibitors.

Biochemical Kinase Assay (In Vitro IC50)

This assay measures the direct inhibitory effect of a compound on the AAK1 enzyme's ability to phosphorylate a substrate.

  • Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is commonly used. Recombinant AAK1 kinase, a biotinylated peptide substrate derived from the μ2 protein, and ATP are incubated with varying concentrations of the inhibitor. A europium-labeled anti-phospho-serine/threonine antibody and streptavidin-allophycocyanin (APC) are added.

  • Procedure:

    • Add AAK1 enzyme, peptide substrate, and inhibitor to a microplate.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature to allow phosphorylation.

    • Stop the reaction and add the detection reagents (europium-antibody and streptavidin-APC).

    • Read the plate on a TR-FRET-compatible reader.

  • Data Analysis: The ratio of APC to europium fluorescence is calculated. Data are plotted as percent inhibition versus inhibitor concentration, and the IC50 value is determined using a nonlinear regression curve fit.

Cellular Target Engagement Assay (Cellular IC50)

This assay confirms that the inhibitor can cross the cell membrane and engage its target within a cellular context.

  • Principle: Measure the phosphorylation of AAK1's endogenous substrate, AP2M1, at the Threonine 156 position (p-AP2M1) in cells treated with the inhibitor.

  • Procedure:

    • Culture cells (e.g., HEK293T or HT1080) in appropriate media.

    • Treat cells with a dose-response curve of the AAK1 inhibitor (e.g., this compound) for a defined period (e.g., 2 hours).

    • Lyse the cells and collect protein lysates.

    • Perform a Western blot using primary antibodies specific for p-AP2M1 (Thr156) and total AP2M1 (as a loading control).

    • Use fluorescently labeled secondary antibodies for detection and quantification.

  • Data Analysis: Quantify the band intensity for p-AP2M1 relative to total AP2M1. Plot the normalized phosphorylation level against inhibitor concentration to calculate the cellular IC50.

In Vivo Target Engagement

This experiment validates that the inhibitor reaches its target in a living organism and exerts a biological effect.

  • Principle: Administer the inhibitor to an animal model and measure the downstream biomarker of target engagement (p-AP2M1) in a relevant tissue, such as the brain or spinal cord.

  • Procedure:

    • Administer the compound (e.g., this compound at 30 mg/kg) to mice via a specific route (e.g., subcutaneous injection).

    • At a predetermined time point post-dose, euthanize the animals and harvest tissues of interest.

    • Prepare tissue homogenates and measure the levels of p-AP2M1 and total AP2M1 using Western blot or an equivalent quantitative immunoassay.

  • Data Analysis: Compare the ratio of p-AP2M1 to total AP2M1 in treated animals versus vehicle-treated controls to determine the percent reduction in target phosphorylation.

Conclusion

In contrast, inhibitors such as LP-935509 and the chemical probe SGC-AAK1-1 have been characterized in multiple studies, providing a broader base of publicly available data. When selecting an AAK1 inhibitor, researchers should weigh the high reported potency of this compound against the more extensively validated and reproduced data available for alternative compounds. This guide aims to provide the necessary context for making an informed decision based on the current state of published research.

References

Cross-Validation of AAK1 Inhibition: A Comparative Analysis of AAK1-IN-3 TFA and Genetic Models

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the targeted suppression of Adaptor-Associated Kinase 1 (AAK1) reveals a strong correlation between pharmacological inhibition and genetic ablation. This guide provides a comparative analysis of the effects of the potent AAK1 inhibitor, AAK1-IN-3 TFA, and its extensively studied counterpart, LP-935509, with phenotypes observed in AAK1 genetic knockout and knockdown models. The presented data underscores the potential of AAK1 inhibitors in therapeutic areas, particularly in the management of neuropathic pain.

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in clathrin-mediated endocytosis through the phosphorylation of the μ2 subunit (AP2M1) of the adaptor protein 2 (AP-2) complex.[1][2][3] This fundamental cellular process is integral to synaptic vesicle recycling, receptor internalization, and viral entry.[4][5] The validation of AAK1 as a therapeutic target has been significantly advanced by the parallel investigation of small molecule inhibitors and genetic models.

Pharmacological Inhibition of AAK1

A growing arsenal (B13267) of small molecule inhibitors targeting AAK1 has been developed, with this compound and LP-935509 emerging as prominent examples. These compounds have demonstrated high potency and selectivity for AAK1, enabling precise pharmacological interrogation of its function.

This compound is a brain-penetrant quinoline (B57606) analogue with a reported IC50 of 11 nM for AAK1.[6][7] In cellular assays using HEK293 cells, it inhibits AAK1 with an IC50 of 108 nM.[7] In vivo studies have shown that a 30 mg/kg subcutaneous administration of AAK1-IN-3 (compound (R)-31) TFA in C57BL6 mice results in a 46% reduction in the phosphorylation of the AAK1 substrate, μ2.[7]

LP-935509 is another potent, selective, and brain-penetrant AAK1 inhibitor.[1][4][8][9] It exhibits an IC50 of 3.3 nM in enzymatic assays and 2.8 nM in cellular assays for the inhibition of μ2 phosphorylation.[1][10] Its selectivity has been demonstrated against other kinases, with an IC50 of 14 nM for the closely related BIKE and 320 nM for GAK.[1][4]

Genetic Models of AAK1 Function

Genetic manipulation, including knockout and knockdown approaches, provides a complementary and crucial method for validating the on-target effects of pharmacological inhibitors.

AAK1 Knockout (KO) Mice have been instrumental in elucidating the role of AAK1 in pain signaling.[11][12] These mice exhibit a normal response to acute pain but show a significantly attenuated response to persistent inflammatory and neuropathic pain.[11][12]

AAK1 Knockdown (KD) models, typically employing RNA interference (siRNA or shRNA), have been utilized in various cell lines to probe the cellular functions of AAK1. These studies have revealed the involvement of AAK1 in processes such as transferrin recycling, epithelial-mesenchymal transition (EMT), and neurite outgrowth.[13][14][15]

Comparative Analysis: Pharmacological vs. Genetic Inhibition

The phenotypic outcomes of AAK1 inhibition via small molecules show remarkable concordance with those from genetic models, particularly in the context of neuropathic pain.

In Vitro Activity and Selectivity

The following table summarizes the in vitro potency of this compound and LP-935509.

CompoundTargetAssay TypeIC50Reference
This compound AAK1Enzymatic11 nM[6]
AAK1Cellular (HEK293)108 nM[7]
LP-935509 AAK1Enzymatic3.3 nM[1][4]
AAK1Cellular (μ2 phosphorylation)2.8 nM[1][10]
BIKEEnzymatic14 nM[1][4]
GAKEnzymatic320 nM[1][4]
Neuropathic Pain Phenotype

The most striking cross-validation comes from neuropathic pain models, where both pharmacological inhibition and genetic knockout of AAK1 produce a similar antinociceptive phenotype.

ModelInterventionKey FindingsReference
Formalin Test (Phase II) AAK1 Knockout MiceMarkedly reduced number of flinches in the persistent pain phase.[11][12]
LP-935509 (10, 30, 60 mg/kg, p.o.)Dose-dependent reduction in paw flinching, with 30 and 60 mg/kg doses showing robust effects.[16][17]
Spinal Nerve Ligation (SNL) AAK1 Knockout MiceFailure to develop mechanical allodynia.[11][12]
LP-935509 (10, 30, 60 mg/kg, p.o.)Dose-dependent reversal of established mechanical allodynia.[16]
Cellular Phenotypes

While direct quantitative comparisons are more challenging, the cellular effects of AAK1 knockdown align with the known molecular function of AAK1, which is targeted by the inhibitors.

Cellular ProcessInterventionKey FindingsReference
Clathrin-Mediated Endocytosis AAK1 Knockdown (siRNA) in HeLa cellsImpaired transferrin recycling, leading to accumulation in perinuclear endosomes.[14]
Epithelial-Mesenchymal Transition (EMT) AAK1 Complex Knockdown (RNAi)Drastic decrease in the expression of NF-κB effector kinases and receptor tyrosine kinases, sensitizing cancer cells to targeted therapy.[13][15]
Neurite Outgrowth AAK1 Knockdown (shRNA/siRNA)Potentiation of Neuregulin-1 (Nrg1)-driven neuritogenesis.[11]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

Experimental_Workflow_Pain cluster_pharmacological Pharmacological Model cluster_genetic Genetic Model cluster_pain_models Neuropathic Pain Models Administer_Inhibitor Administer AAK1 Inhibitor (e.g., LP-935509) Formalin Formalin Test Administer_Inhibitor->Formalin SNL Spinal Nerve Ligation (SNL) Administer_Inhibitor->SNL KO_Mice AAK1 Knockout Mice KO_Mice->Formalin KO_Mice->SNL Behavioral_Assessment Behavioral Assessment (Flinching, Mechanical Allodynia) Formalin->Behavioral_Assessment SNL->Behavioral_Assessment

References

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